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  • Product: ethyl 3,5-dimethyl-1H-indole-2-carboxylate
  • CAS: 16423-76-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 3,5-dimethyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of ethyl 3,5-dimethyl-1H-indole-2-carboxylate. As a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of ethyl 3,5-dimethyl-1H-indole-2-carboxylate. As a substituted indole, this compound is of significant interest to researchers in medicinal chemistry and materials science due to the prevalence of the indole scaffold in a vast array of biologically active molecules.[1] This document serves as a technical resource, offering insights into its synthesis, reactivity, and spectroscopic profile, grounded in established chemical principles and data from closely related analogues.

Chemical Identity and Structure

Ethyl 3,5-dimethyl-1H-indole-2-carboxylate is a heterocyclic organic compound featuring a bicyclic indole core. The indole ring system is substituted with methyl groups at the 3 and 5 positions and an ethyl carboxylate group at the 2 position.

PropertyValue
IUPAC Name ethyl 3,5-dimethyl-1H-indole-2-carboxylate
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.26 g/mol
CAS Number 207688-03-9
Canonical SMILES CCOC(=O)C1=C(C)C2=C(N1)C=C(C)C=C2
InChI Key Not available

Synthesis of Ethyl 3,5-dimethyl-1H-indole-2-carboxylate

The most established and versatile method for the synthesis of substituted indoles, including ethyl 3,5-dimethyl-1H-indole-2-carboxylate, is the Fischer indole synthesis.[2][3][4] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with a ketone or an aldehyde.[2][3]

The synthesis of the target molecule can be logically achieved through the reaction of p-tolylhydrazine (4-methylphenylhydrazine) with ethyl 2-methylacetoacetate. The reaction proceeds through the formation of a key hydrazone intermediate, which then undergoes an acid-catalyzed[1][1]-sigmatropic rearrangement, followed by cyclization and aromatization to yield the final indole product.[2][3]

Experimental Protocol: Fischer Indole Synthesis

This protocol describes a plausible method for the synthesis of ethyl 3,5-dimethyl-1H-indole-2-carboxylate.

Step 1: Formation of the Hydrazone Intermediate

  • To a solution of p-tolylhydrazine hydrochloride (1.1 equivalents) in ethanol, add ethyl 2-methylacetoacetate (1.0 equivalent).

  • Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the condensation reaction.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The formation of the hydrazone is typically indicated by the consumption of the starting materials.

Step 2: Acid-Catalyzed Cyclization

  • Once the hydrazone formation is complete, the reaction mixture is subjected to acid-catalyzed cyclization. A variety of Brønsted or Lewis acids can be employed, such as sulfuric acid, polyphosphoric acid (PPA), or zinc chloride.[2][3]

  • For this transformation, a mixture of sulfuric acid in ethanol or PPA is often effective. The acid should be added cautiously to the reaction mixture at a low temperature (0-5 °C).

  • After the addition of the acid, the reaction mixture is heated to reflux (typically 80-100 °C) for several hours. The progress of the cyclization should be monitored by TLC.

  • Upon completion, the reaction is quenched by pouring the mixture into ice-water.

  • The product is then extracted with an organic solvent, such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure ethyl 3,5-dimethyl-1H-indole-2-carboxylate.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product p-Tolylhydrazine p-Tolylhydrazine Condensation Condensation (Ethanol, Acetic Acid) p-Tolylhydrazine->Condensation Ethyl_2_methylacetoacetate Ethyl 2-methylacetoacetate Ethyl_2_methylacetoacetate->Condensation Cyclization Acid-Catalyzed Cyclization (H₂SO₄ or PPA, Heat) Condensation->Cyclization Hydrazone Intermediate Target_Molecule Ethyl 3,5-dimethyl-1H- indole-2-carboxylate Cyclization->Target_Molecule

Figure 1: Workflow for the Fischer Indole Synthesis.

Physicochemical Properties

PropertyValueSource/Basis
Appearance Expected to be a white to off-white solid.Based on analogues like ethyl 5-hydroxy-2-methylindole-3-carboxylate.[5]
Melting Point Predicted to be in the range of 130-160 °C.Based on analogues like ethyl 2-methylindole-3-carboxylate (134-136 °C).[5]
Solubility Soluble in common organic solvents like ethanol, acetone, and ethyl acetate. Sparingly soluble in water.General property of similar organic esters.
Stability Stable under normal conditions. May be sensitive to light and air over long-term storage.General stability of indole compounds.

Spectroscopic Characterization

The structural elucidation of ethyl 3,5-dimethyl-1H-indole-2-carboxylate relies on standard spectroscopic techniques. The expected spectral data are as follows:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the indole core protons, the two methyl groups, and the ethyl ester group.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
NH~8.5-9.5br s
Aromatic CH (C4-H, C6-H, C7-H)~7.0-7.5m
Ethyl CH₂~4.3-4.4q
C5-CH₃~2.4-2.5s
C3-CH₃~2.5-2.6s
Ethyl CH₃~1.3-1.4t

Predicted chemical shifts are based on data from similar compounds such as ethyl 5-methyl-1H-indole-2-carboxylate and ethyl 6-methoxy-3-methyl-1H-indole-2-carboxylate.[6]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)~162-163
C2, C7a~127-137
C3, C3a, C4, C5, C6, C7~110-130
Ethyl CH₂~60-61
C5-CH₃~21-22
C3-CH₃~10-12
Ethyl CH₃~14-15

Predicted chemical shifts are based on data from similar compounds.[6]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)
N-H Stretch~3300-3400
C-H Stretch (Aromatic)~3000-3100
C-H Stretch (Aliphatic)~2850-3000
C=O Stretch (Ester)~1680-1700
C=C Stretch (Aromatic)~1450-1600
C-O Stretch (Ester)~1200-1300

Expected wavenumbers are based on typical values for these functional groups and data for ethyl indole-2-carboxylate.[7]

Mass Spectrometry (MS)

In mass spectrometry, ethyl 3,5-dimethyl-1H-indole-2-carboxylate is expected to show a molecular ion peak corresponding to its molecular weight.

  • Molecular Ion (M⁺): m/z = 217

  • Common Fragments: Loss of the ethoxy group (-OC₂H₅, m/z = 172) and further fragmentation of the indole ring.

Reactivity and Potential Applications

The reactivity of ethyl 3,5-dimethyl-1H-indole-2-carboxylate is governed by the indole nucleus and the ethyl ester functionality. The indole ring is electron-rich and susceptible to electrophilic substitution, primarily at the vacant positions on the benzene ring. The N-H proton can be deprotonated with a strong base, allowing for N-alkylation or N-acylation.[1] The ester group can undergo hydrolysis to the corresponding carboxylic acid or can be reduced to the alcohol.

Indole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1] Substituted indole-2-carboxylates, in particular, serve as crucial intermediates in the synthesis of pharmaceuticals. For instance, they are precursors for compounds investigated as antimicrobial agents, CRTH2 receptor antagonists, and inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO).[5][8] Given these precedents, ethyl 3,5-dimethyl-1H-indole-2-carboxylate represents a valuable building block for the development of novel therapeutic agents.

Safety and Handling

As with any chemical compound, ethyl 3,5-dimethyl-1H-indole-2-carboxylate should be handled with appropriate safety precautions in a well-ventilated laboratory environment or fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for structurally related compounds.

References

  • ChemicalBook. (n.d.). ethyl 3,5-dimethyl-1H-indole-2-carboxylate synthesis.
  • Cai, Q., et al. (2009). Assembly of Indole-2-Carboxylic Acid Esters through a Ligand-Free Copper-Catalysed Cascade Process.
  • Al-Ostoot, F. H., et al. (2016).
  • Cheméo. (n.d.). Ethyl indole-2-carboxylate, N-methyl- - Chemical & Physical Properties.
  • Grokipedia. (n.d.). Fischer indole synthesis.
  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References.
  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved January 21, 2026, from [Link].

  • TCI EUROPE N.V. (n.d.). Fischer Indole Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols: Fischer Indole Synthesis of Ethyl 2,3-Diphenyl-1H-indole-5.
  • Zhang, L., et al. (2012). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • Singh, K. S., et al. (n.d.). Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex.
  • Sigma-Aldrich. (n.d.). Ethyl indole-2-carboxylate 97.
  • PubChem. (n.d.). Ethyl indole-2-carboxylate. Retrieved January 21, 2026, from [Link].

  • Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 53, 72.
  • Chakkaravarthi, G., et al. (2008). Ethyl 1,3-dimethyl-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2200.
  • Jakše, R., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues.
  • Ramesh, D. K., & Arvind, C. V. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225.
  • Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved January 21, 2026, from [Link].

  • ChemBK. (n.d.). Ethyl 3,5-Dimethyl-1H-Pyrrole-2-Carboxylate.
  • Al-Tel, T. H., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3795.
  • Supporting Inform
  • Supporting Inform
  • Chem-Impex. (n.d.). Ethyl 5-Hydroxy-2-methylindole-3-carboxylate.
  • Santa Cruz Biotechnology. (n.d.). Ethyl 3,5-dimethyl-1H-indole-2-carboxylate.

Sources

Exploratory

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of an Indole Carboxylate Derivative

For Researchers, Scientists, and Drug Development Professionals Abstract The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][][3] Understanding the pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][][3] Understanding the precise three-dimensional arrangement of atoms within indole derivatives is paramount for rational drug design, polymorphism screening, and intellectual property protection. This guide provides an in-depth technical overview of the methodologies and interpretations involved in determining the crystal structure of indole-containing small molecules, using a detailed analysis of a representative compound, ethyl 1,3-dimethyl-1H-indole-2-carboxylate, as a case study. While the primary topic of interest is ethyl 3,5-dimethyl-1H-indole-2-carboxylate, the crystallographic data for this specific molecule is not publicly available. However, the presented analysis of its close structural analog offers significant insights into the molecular conformation, supramolecular assembly, and the subtle interplay of intermolecular forces that govern the solid-state architecture of this important class of compounds.

Introduction: The Significance of Indole Scaffolds in Modern Drug Discovery

The indole ring system is a privileged heterocyclic motif, prominently featured in a vast array of natural products and synthetic bioactive molecules.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile scaffold for targeting a wide range of biological entities. From the neurotransmitter serotonin to the anti-cancer vinca alkaloids, the indole nucleus is integral to their biological function.[1] In contemporary drug discovery, indole derivatives are actively investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[3]

The therapeutic efficacy of a drug molecule is not solely dependent on its chemical composition but is also profoundly influenced by its solid-state properties. These properties, which include solubility, stability, and bioavailability, are dictated by the crystal structure—the ordered arrangement of molecules in a crystalline solid. Therefore, single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for elucidating the atomic-level structure of pharmaceutical compounds.[4] This guide will walk through the critical steps of an SC-XRD analysis, from crystal growth to the final structural refinement and interpretation, providing a comprehensive understanding of the process for researchers in the pharmaceutical sciences.

Experimental Workflow for Single-Crystal X-ray Diffraction

The determination of a crystal structure is a multi-step process that demands precision and expertise. The following sections detail the typical experimental workflow, from obtaining suitable crystalline material to the final data analysis.

Synthesis and Crystal Growth

The journey to a crystal structure begins with the synthesis of the target compound. For indole derivatives such as ethyl 3,5-dimethyl-1H-indole-2-carboxylate, a common synthetic route is the Japp-Klingemann indole synthesis.[5][6] This reaction involves the coupling of an aryl diazonium salt with a β-ketoester, followed by cyclization to form the indole ring.[7][8]

Once the compound is synthesized and purified, the critical and often challenging step of growing single crystals of sufficient quality for X-ray diffraction is undertaken. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. The choice of solvent is crucial and can significantly impact crystal quality and even the resulting polymorphic form.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[4] Modern diffractometers, such as the Bruker Kappa APEXII, are equipped with sensitive detectors and sophisticated software to control the data collection process. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a more precise structure. The instrument then rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å).[4] The diffracted X-rays are recorded by the detector as a series of reflections, each with a specific intensity and position.

G Figure 1: Experimental Workflow of Single-Crystal X-ray Diffraction cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination & Refinement Synthesis Chemical Synthesis Purification Purification Synthesis->Purification CrystalGrowth Crystal Growth Purification->CrystalGrowth Mounting Crystal Mounting CrystalGrowth->Mounting Screening Crystal Screening Mounting->Screening DataCollection Full Data Collection Screening->DataCollection DataReduction Data Reduction & Integration DataCollection->DataReduction StructureSolution Structure Solution (e.g., SHELXS) DataReduction->StructureSolution StructureRefinement Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement Validation Validation & Analysis StructureRefinement->Validation G Figure 2: Key Intermolecular Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B Indole1 Indole Ring (π-system) CH1 C-H CH1->Indole1 C-H···π Interaction Carbonyl2 C=O CH2 C-H CH2->Carbonyl2 C-H···O Interaction

Sources

Foundational

An In-Depth Technical Guide to the Putative Mechanism of Action of Ethyl 3,5-dimethyl-1H-indole-2-carboxylate as a Kinase Inhibitor

For Distribution to Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Known Unknowns In the landscape of drug discovery, the exploration of "privileged scaffolds"—molecular frameworks t...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known Unknowns

In the landscape of drug discovery, the exploration of "privileged scaffolds"—molecular frameworks that can bind to multiple, distinct biological targets—is a cornerstone of modern medicinal chemistry. The indole ring system is a quintessential example of such a scaffold, found in a vast array of natural products and synthetic pharmaceutical agents.[1] This guide focuses on a specific, yet under-investigated member of this family: ethyl 3,5-dimethyl-1H-indole-2-carboxylate .

A thorough review of the scientific literature reveals a notable absence of direct mechanistic studies for this exact molecule. However, this absence does not signify a lack of potential. On the contrary, it presents an opportunity for novel investigation. The indole-2-carboxylate core is a well-established pharmacophore in a multitude of compounds demonstrating significant biological activity, most prominently as inhibitors of protein kinases.[2][3]

This document, therefore, serves as a proactive technical guide. It is structured not on the basis of established fact for this specific compound, but on a robust, scientifically-grounded hypothesis derived from extensive structure-activity relationship (SAR) data from its closest chemical relatives. We will posit a putative mechanism of action centered on kinase inhibition, detail the key signaling pathways likely involved, and provide comprehensive, field-proven experimental protocols to rigorously test this hypothesis. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to elucidate the true biological function of ethyl 3,5-dimethyl-1H-indole-2-carboxylate.

The Indole-2-Carboxylate Scaffold: A Foundation for Kinase Inhibition

The indole-2-carboxylate framework is a recurring motif in compounds designed to target the ATP-binding pocket of protein kinases. Numerous studies have demonstrated that derivatives of this core structure can act as potent inhibitors of various kinase families, including:

  • Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGF-Rβ). These are critical mediators of cell proliferation, angiogenesis, and metastasis.[3][4]

  • Cyclin-Dependent Kinases (CDKs): Specifically CDK2, a key regulator of cell cycle progression from the G1 to S phase.[5][6]

  • Other Serine/Threonine Kinases: Including IκB kinase β (IKKβ), a central node in the NF-κB inflammatory signaling pathway.[7]

The efficacy of these inhibitors often relies on the indole nitrogen and the carbonyl oxygen of the carboxylate group forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The substituents on the indole ring then explore adjacent hydrophobic pockets, determining the potency and selectivity of the compound.

Given this extensive precedent, we hypothesize that ethyl 3,5-dimethyl-1H-indole-2-carboxylate functions as an ATP-competitive inhibitor of one or more protein kinases involved in oncogenic signaling. The methyl groups at the C3 and C5 positions are predicted to enhance hydrophobic interactions within the active site, potentially contributing to binding affinity.

Proposed Signaling Pathway: Targeting Oncogenic RTK and Cell Cycle Machinery

Based on the activities of related compounds, a plausible mechanism of action for ethyl 3,5-dimethyl-1H-indole-2-carboxylate involves the dual inhibition of an upstream RTK (e.g., EGFR or VEGFR) and a downstream cell cycle kinase (e.g., CDK2). This multi-targeted approach can lead to a potent anti-proliferative effect.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

The proposed interaction at the RTK level would block the initiation of downstream proliferative signals.

RTK_Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling RTK RTK (e.g., EGFR/VEGFR) ADP ADP RTK->ADP Phosphorylation RAS RAS/RAF/MEK/ERK Pathway RTK->RAS Activates PI3K PI3K/AKT Pathway RTK->PI3K Activates Ligand Growth Factor (e.g., EGF/VEGF) Ligand->RTK Binds Compound Ethyl 3,5-dimethyl- 1H-indole-2-carboxylate Compound->RTK Inhibits ATP ATP ATP->RTK Binds

Caption: Proposed inhibition of RTK signaling by the title compound.

By competing with ATP for the kinase domain of the receptor, the compound would prevent autophosphorylation, thereby blocking the activation of critical downstream pathways like the RAS/RAF/MEK/ERK and PI3K/AKT cascades. This would ultimately inhibit cell proliferation, survival, and angiogenesis.

Inhibition of Cell Cycle Progression

A concomitant inhibition of CDK2 would provide a secondary, potent blockade on cell proliferation by directly halting the cell cycle.

CellCycle_Inhibition G1 G1 Phase S S Phase G1->S Transition G2M G2/M Phase S->G2M CDK2_CyclinE CDK2/Cyclin E Complex Rb Rb CDK2_CyclinE->Rb Phosphorylates pRb pRb (Phosphorylated) E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates S_Phase_Genes->S Drives Compound Ethyl 3,5-dimethyl- 1H-indole-2-carboxylate Compound->CDK2_CyclinE Inhibits

Caption: Proposed inhibition of the G1/S cell cycle transition.

In the G1 phase, the CDK2/Cyclin E complex phosphorylates the Retinoblastoma protein (Rb). This releases the transcription factor E2F, which then activates the genes necessary for S phase entry. By inhibiting CDK2, ethyl 3,5-dimethyl-1H-indole-2-carboxylate would prevent Rb phosphorylation, keeping E2F sequestered and causing cell cycle arrest at the G1/S checkpoint.[5][6]

Experimental Validation: Protocols and Methodologies

To validate the proposed mechanism of action, a tiered approach of biochemical and cell-based assays is required. The following protocols are industry-standard and provide a self-validating workflow.

Workflow for Mechanistic Validation

Experimental_Workflow A Tier 1: Biochemical Assays Kinase Panel Screen C Determine IC50 for Hit Kinases (e.g., EGFR, CDK2) A->C Identifies Hits B Tier 2: Cell-Based Assays Anti-Proliferation (MTT/SRB) D Western Blot for Phospho-Proteins (p-EGFR, p-Rb) B->D Confirms Cellular Activity C->D Guides Target Selection E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V/PI Staining) D->F G Mechanism Confirmed E->G F->G

Caption: A tiered workflow for validating the proposed mechanism.

Tier 1: Biochemical Kinase Assays

Causality: The first step is to determine if the compound directly interacts with and inhibits purified protein kinases in a cell-free system. This establishes a direct molecular target before inferring cellular effects.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Objective: To quantify the enzymatic activity of a target kinase (e.g., EGFR, CDK2) in the presence of varying concentrations of the test compound.

  • Materials:

    • Purified recombinant kinase (e.g., EGFR, CDK2/Cyclin E).

    • Kinase-specific substrate peptide.

    • ATP.

    • Ethyl 3,5-dimethyl-1H-indole-2-carboxylate, serially diluted in DMSO.

    • ADP-Glo™ Reagent and Kinase Detection Reagent.

    • White, 384-well assay plates.

  • Methodology:

    • Prepare the kinase reaction buffer containing the kinase and its specific substrate.

    • Dispense 5 µL of the kinase/substrate mix into each well of a 384-well plate.

    • Add 100 nL of the serially diluted compound or DMSO (vehicle control) to the wells.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. Incubate at room temperature for 60 minutes.

    • Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP and induce luminescence by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Measure the luminescent signal using a plate reader. The signal is directly proportional to the amount of ADP generated and thus to kinase activity.

  • Data Analysis:

    • Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for no enzyme).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness: This assay is self-validating. The luminescent signal is directly coupled to the enzymatic production of ADP. Controls lacking enzyme or ATP will yield baseline luminescence, confirming signal specificity. A known inhibitor (e.g., Erlotinib for EGFR, Dinaciclib for CDK2) should be run in parallel to validate assay performance.[5]

Tier 2: Cell-Based Functional Assays

Causality: Once a direct biochemical target is identified, it is crucial to confirm that the compound can engage this target within a cellular context and produce the expected physiological outcome (e.g., inhibition of proliferation).

Protocol: Anti-Proliferation Assay (MTT Assay)

  • Objective: To measure the cytotoxic or cytostatic effect of the compound on a relevant cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer).

  • Methodology:

    • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serially diluted ethyl 3,5-dimethyl-1H-indole-2-carboxylate for 72 hours.

    • Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of viable cells against the log of the compound concentration.

Protocol: Western Blot Analysis of Target Phosphorylation

  • Objective: To directly visualize the inhibition of kinase activity in treated cells by measuring the phosphorylation state of its downstream substrate.

  • Methodology:

    • Culture cells to 70-80% confluency and serum-starve overnight to reduce basal signaling.

    • Pre-treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for 2 hours.

    • Stimulate the cells with the appropriate growth factor (e.g., EGF for 10 minutes) to activate the target pathway.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk.

    • Probe with primary antibodies overnight (e.g., anti-phospho-EGFR, anti-phospho-Rb, and their respective total protein controls).

    • Wash and probe with HRP-conjugated secondary antibodies.

    • Visualize bands using an ECL substrate and an imaging system.

  • Data Analysis: Densitometry is used to quantify the ratio of phosphorylated protein to total protein, demonstrating a dose-dependent decrease with compound treatment.

Quantitative Data Summary & Expected Outcomes

The following table summarizes the expected data from the proposed experiments, with hypothetical values for illustration.

Assay TypeTarget/Cell LineParameterExpected Value for Active CompoundReference CompoundReference Value
Biochemical Assay Purified EGFRIC₅₀< 1 µMErlotinib~80 nM[5]
Purified CDK2IC₅₀< 500 nMDinaciclib~20 nM[5]
Cell-Based Assay A549 CellsGI₅₀< 5 µMDoxorubicin~1.1 µM[5]
A549 Cellsp-EGFR RatioDose-dependent decreaseErlotinibDecrease
MCF-7 Cellsp-Rb RatioDose-dependent decreaseDinaciclibDecrease
MCF-7 CellsG1 Phase ArrestDose-dependent increase in G1 pop.DinaciclibG1 Arrest

Conclusion and Future Directions

While the mechanism of action for ethyl 3,5-dimethyl-1H-indole-2-carboxylate remains to be empirically determined, its core structure provides a strong rationale for hypothesizing a role as a protein kinase inhibitor. The proposed multi-targeted mechanism, involving the inhibition of both upstream RTK signaling and downstream cell cycle machinery, represents a validated strategy for developing potent anti-cancer agents.

The experimental workflows and protocols detailed in this guide provide a clear and robust path for testing this hypothesis. Successful validation, beginning with the identification of specific kinase targets and culminating in the observation of corresponding cellular phenotypes, would establish ethyl 3,5-dimethyl-1H-indole-2-carboxylate as a valuable lead compound for further preclinical development. Subsequent studies would involve optimization of the scaffold to improve potency and selectivity, as well as comprehensive ADME/Tox profiling.

References

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2023). PMC.[Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). NIH.[Link]

  • A brief review of the biological potential of indole derivatives. (2021). ResearchGate.[Link]

  • Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. (2003). PubMed.[Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). PMC - NIH.[Link]

  • 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent. (2012). PubMed Central.[Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI.[Link]

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Exploratory

An In-depth Technical Guide on the Safety and Handling of Ethyl 3,5-Dimethyl-1H-indole-2-carboxylate

Introduction The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of bioactive compounds. Ethyl 3,5-dimethyl-1H-indole-2-carboxylate is a valuable synthetic interme...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of bioactive compounds. Ethyl 3,5-dimethyl-1H-indole-2-carboxylate is a valuable synthetic intermediate, providing a functionalized core for the elaboration of complex molecular architectures. Its judicious use is critical for advancing drug discovery programs. This guide provides a comprehensive framework for the safe and effective handling of this compound, targeting researchers, scientists, and drug development professionals. The core philosophy of this document is to move beyond rote protocol recitation and instill a deep, causal understanding of the material's properties and the requisite safety measures. By grounding our procedures in authoritative data and first principles, we aim to create a self-validating system of laboratory practice that ensures both personnel safety and the integrity of experimental outcomes.

Section 1: Physicochemical and Toxicological Profile

A thorough understanding of a chemical's intrinsic properties is the foundation of a robust safety assessment. This section details the known characteristics of ethyl 3,5-dimethyl-1H-indole-2-carboxylate.

1.1: Chemical and Physical Properties

The predictable behavior of a chemical in a laboratory setting is dictated by its physical properties. While specific experimental data for this exact indole derivative is not exhaustively available, data from closely related analogs like ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate provides valuable estimations.[1][2]

PropertyValue / InformationSource Analogy
Molecular Formula C₁₃H₁₅NO₂N/A
Molecular Weight 217.27 g/mol N/A
Appearance Expected to be a solid (e.g., White to pale yellow/buff crystal)[1]
Melting Point Estimated range: 122-126 °C[1][2]
Boiling Point Estimated: 135-136 °C at 10 mmHg[1][2]
Solubility Limited solubility in water is expected.[3]
Stability Stable under normal laboratory conditions. Indole derivatives can be sensitive to light and air.[4][5]
1.2: Toxicological and Hazard Information

Toxicological data for ethyl 3,5-dimethyl-1H-indole-2-carboxylate is not fully characterized. Therefore, a conservative approach, treating it as hazardous based on data from similar indole and pyrrole structures, is scientifically prudent. The Globally Harmonized System (GHS) classifications for analogous compounds provide a strong basis for risk assessment.[3][6]

Anticipated GHS Hazard Classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][6][7]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3][6][7]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[3][6]

Causality of Hazards: The indole nucleus, while a common biological motif, can interact with physiological systems. Skin and eye irritation are common for many fine organic chemicals due to their ability to cause localized inflammation. Inhalation of fine dusts can lead to mechanical and chemical irritation of the respiratory tract.

1.3: Reactivity and Hazardous Decomposition
  • Incompatible Materials: Avoid strong oxidizing agents and strong bases, which can react with the indole ring or hydrolyze the ester group.[7]

  • Hazardous Decomposition Products: When heated to decomposition, this compound may emit hazardous fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4] The thermal decomposition of related compounds is known to produce carbon dioxide.[8]

Section 2: Risk Assessment and Hazard Control

A systematic approach to risk management is essential. The hierarchy of controls provides a framework for implementing the most effective safety measures.

Risk_Assessment_Workflow cluster_Plan Planning & Assessment cluster_Implement Implementation of Controls cluster_Review Monitoring & Review A Identify Hazards (Irritant, Harmful) B Assess Risks (Exposure potential during weighing, transfer, reaction) A->B Analyze C Engineering Controls (Fume Hood, Ventilation) B->C Mitigate D Administrative Controls (SOPs, Training) E Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) F Monitor Effectiveness E->F Verify G Review & Update Protocol F->G Feedback Loop G->A Continuous Improvement

Caption: Workflow for conducting a risk assessment.

2.1: Engineering Controls

The primary method for controlling exposure to hazardous powders is through engineering controls.

  • Chemical Fume Hood: All handling of ethyl 3,5-dimethyl-1H-indole-2-carboxylate, especially weighing and transferring, must be conducted inside a certified chemical fume hood.[4][7] This is the most critical step in preventing inhalation of the powder.

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the local exhaust provided by the fume hood.[4]

2.2: Administrative Controls
  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for handling this compound.

  • Training: Ensure all personnel are trained on the specific hazards and handling procedures outlined in the SOP and this guide.

  • Access Control: Store the material in a designated, locked area accessible only to authorized personnel.[5][7]

2.3: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

PPE ItemSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.[7][9] Contaminated gloves should be disposed of properly after use.[9]
Eye Protection Chemical safety goggles or a face shield.To protect eyes from dust particles, which can cause serious irritation.[7][9]
Body Protection A full-length laboratory coat.To protect skin and personal clothing from contamination.[9]
Respiratory Not typically required if handled in a fume hood.A NIOSH-approved respirator may be necessary for spill cleanup outside of a hood.[7]

Section 3: Standard Operating Procedures (SOPs)

These protocols are designed to be self-validating systems, incorporating checks to ensure safety at each stage.

3.1: Storage Protocol
  • Verification: Upon receipt, verify the container label matches the order and that the container is intact.

  • Storage Location: Store in a cool, dry, well-ventilated area.[5][7]

  • Container: Keep the container tightly closed to prevent absorption of moisture and contamination.[5][6][7]

  • Light Protection: While not definitively established for this specific molecule, many indole derivatives are light-sensitive.[5][10] Storing in an opaque container or in a dark cabinet is a prudent measure to prevent photodegradation.

3.2: Experimental Workflow: Weighing and Handling

This protocol minimizes exposure and ensures accurate measurement.

Handling_Workflow cluster_Prep Preparation cluster_Action Execution cluster_Cleanup Post-Handling A 1. Don PPE (Gloves, Goggles, Lab Coat) B 2. Prepare Fume Hood (Clear surface, verify airflow) A->B C 3. Assemble Equipment (Spatula, weigh paper, receiving flask) B->C D 4. Transfer Solid (Carefully scoop from container to weigh paper) C->D Begin E 5. Weigh Material (On analytical balance inside hood) D->E F 6. Transfer to Flask (Use powder funnel) E->F G 7. Decontaminate (Wipe spatula, weigh paper, surfaces) F->G Complete H 8. Dispose of Waste (Contaminated PPE, paper) G->H I 9. Doff PPE & Wash Hands H->I

Caption: Step-by-step workflow for safely handling the solid compound.

3.3: Spill and Exposure Management

In Case of a Small Spill (in a fume hood):

  • Isolate: Ensure the fume hood sash is kept low.

  • Decontaminate: Carefully wipe up the powder with a damp paper towel to avoid generating dust.

  • Clean: Wash the affected area with soap and water.

  • Dispose: Place all contaminated materials in a sealed bag for chemical waste disposal.[11]

First Aid Measures:

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

  • Skin Contact: Take off contaminated clothing. Wash the affected area with plenty of soap and water.[7] If skin irritation occurs, seek medical advice.[7]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

  • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[7] Do not induce vomiting.

3.4: Waste Disposal

All waste contaminated with ethyl 3,5-dimethyl-1H-indole-2-carboxylate, including excess reagent, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.[7] Place materials in a clearly labeled, sealed container and follow your institution's specific waste disposal procedures. Do not allow the material to enter drains or the environment.[5][11]

Conclusion

Ethyl 3,5-dimethyl-1H-indole-2-carboxylate is a valuable tool in chemical synthesis, but its safe use demands a disciplined and informed approach. The potential for skin, eye, and respiratory irritation necessitates the consistent use of engineering controls, appropriate PPE, and meticulous handling techniques. By understanding the chemical's properties and implementing the multi-layered safety protocols detailed in this guide, researchers can mitigate risks, protect themselves and their colleagues, and ensure the successful progression of their scientific endeavors. Safety is not a static checklist but a dynamic process of continuous assessment, implementation, and review.

References

  • European Directorate for the Quality of Medicines & HealthCare. Ethyl indole-3-carboxylate Safety Data Sheet.

  • Sigma-Aldrich. Indole Safety Data Sheet.

  • Fisher Scientific. Indole-2-carboxylic acid Safety Data Sheet.

  • ChemBK. Ethyl 3,5-Dimethyl-1H-Pyrrole-2-Carboxylate - Physico-chemical Properties.

  • ChemicalBook. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis.

  • Frontier Specialty Chemicals. Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate.

  • ChemSynthesis. ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate.

  • PubChem. Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate.

  • Cayman Chemical. Indole-3-carboxaldehyde Safety Data Sheet.

  • Dalton Pharma Services. Indole Detection Reagent - Safety Data Sheet.

  • MDPI. Assessment of Phenolic and Indolic Compounds Removal from Aqueous Media.

  • PubMed. Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins.

  • American Society for Microbiology. Indole Test Protocol.

  • ChemicalBook. Methyl indole-2-carboxylate Safety Data Sheet.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Ethyl 3,5-dimethyl-1H-indole-2-carboxylate as a Pivotal Synthetic Intermediate

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division Strategic Overview: The Value Proposition of a Substituted Indole Scaffold The indole core is...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Strategic Overview: The Value Proposition of a Substituted Indole Scaffold

The indole core is a quintessential "privileged scaffold" in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1][2] Its unique electronic properties and geometric structure allow it to engage in various biological interactions, making it a cornerstone of modern drug discovery.[1] Within this esteemed class of heterocycles, Ethyl 3,5-dimethyl-1H-indole-2-carboxylate emerges as a particularly valuable and versatile synthetic intermediate.

Its strategic utility is derived from several key structural features:

  • A Pre-functionalized C2 Position: The ethyl ester at the C2 position is a versatile handle, readily converted into carboxylic acids, amides, alcohols, aldehydes, and hydrazides, opening numerous pathways for molecular elaboration.[3][4]

  • A Blocked C3 Position: The methyl group at C3, the most nucleophilic position of the indole ring, prevents unwanted side reactions during electrophilic additions, thereby directing functionalization to other, more desirable sites.

  • An Activated Benzene Ring: The methyl group at C5 provides electronic modulation and a potential site for metabolic interaction in downstream drug candidates.

  • A Reactive N-H Group: The indole nitrogen can be readily deprotonated and alkylated or acylated, allowing for the introduction of diverse substituents that can profoundly influence the molecule's pharmacological profile.[5]

This guide provides an in-depth exploration of the synthesis and reactivity of this intermediate, complete with field-proven protocols and mechanistic insights to empower its effective use in research and development.

Synthesis of the Core Intermediate

The most reliable and scalable method for preparing polysubstituted indoles like ethyl 3,5-dimethyl-1H-indole-2-carboxylate is the Japp-Klingemann reaction .[6] This classic reaction proceeds via three distinct, well-understood stages: (1) diazotization of an aniline, (2) coupling with a β-ketoester to form a hydrazone, and (3) acid-catalyzed cyclization and aromatization to furnish the final indole.[7]

Protocol 1: Japp-Klingemann Synthesis of Ethyl 3,5-dimethyl-1H-indole-2-carboxylate

This protocol is adapted from established literature procedures.[7]

Materials:

  • p-Toluidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Acetate (NaOAc)

  • Ethyl 2-methyl-3-oxobutanoate (ethyl α-methylacetoacetate)

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Deionized Water (H₂O)

  • Brine, Sodium Sulfate (Na₂SO₄)

Experimental Procedure:

Stage 1: Diazonium Salt Formation

  • In a 250 mL flask, dissolve p-toluidine (0.052 mol) in a mixture of concentrated HCl (15 mL) and H₂O (25 mL).

  • Cool the solution to -5 °C in an ice-salt bath.

  • Slowly add a solution of NaNO₂ (0.057 mol) in H₂O (5 mL) dropwise, ensuring the temperature remains below 0 °C.

  • Stir the resulting mixture at 0 °C for 15 minutes.

  • Adjust the pH to ~3-4 by the portion-wise addition of solid sodium acetate. This solution of the diazonium salt must be used immediately.

    • Expert Insight: Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt. The pH adjustment neutralizes excess strong acid which could interfere with the subsequent coupling step.

Stage 2: Hydrazone Formation (Coupling)

  • In a separate 500 mL flask, dissolve ethyl 2-methyl-3-oxobutanoate (0.055 mol) in ethanol (40 mL) and cool to 0 °C.

  • Add a pre-cooled solution of KOH (0.064 mol) in H₂O (10 mL). This generates the enolate of the β-ketoester.

  • To this enolate solution, add approximately 70 g of crushed ice.

  • Immediately and slowly add the freshly prepared diazonium salt solution from Stage 1 to the enolate mixture.

  • Adjust the pH to 5-6 with a suitable buffer or dilute acid/base as needed.

  • Stir the reaction mixture vigorously at 0 °C for 15 hours. The formation of a colored precipitate (the hydrazone) is expected.

    • Expert Insight: The addition of ice helps to control the exotherm of the coupling reaction. The extended reaction time at low temperature ensures complete formation of the hydrazone intermediate.

Stage 3: Fischer Indole Cyclization

  • Extract the reaction mixture with CH₂Cl₂ (5 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain the crude hydrazone as an oil.

  • Prepare a 15% (w/w) solution of HCl in ethanol. Heat this solution to reflux.

  • Add the crude hydrazone oil dropwise to the refluxing ethanolic HCl.

  • Continue to reflux for 2 hours.

    • Expert Insight: The strong acidic and thermal conditions promote a[8][8]-sigmatropic rearrangement of the protonated hydrazone, followed by elimination of ammonia and tautomerization to yield the highly stable aromatic indole ring.

  • Remove the solvent under reduced pressure. Partition the residue between H₂O (50 mL) and CH₂Cl₂ (100 mL).

  • Separate the layers and extract the aqueous phase with CH₂Cl₂ (3 x 50 mL).

  • Combine all organic extracts, dry over Na₂SO₄, and concentrate.

  • Purify the resulting solid by column chromatography on silica gel (eluent: CH₂Cl₂) to afford the product as a white solid. (Typical Yield: ~50%).[7]

Japp_Klingemann_Mechanism Workflow: Japp-Klingemann Indole Synthesis cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Coupling cluster_2 Stage 3: Cyclization A p-Toluidine B p-Tolyldiazonium Chloride A->B  NaNO2, HCl -5 to 0 °C D Hydrazone Intermediate B->D C Ethyl 2-methyl-3-oxobutanoate C->D  KOH/EtOH 0 °C E Indole Product D->E  Ethanolic HCl Reflux

Caption: High-level workflow for the Japp-Klingemann synthesis.

Core Reactivity & Synthetic Transformations

The true power of ethyl 3,5-dimethyl-1H-indole-2-carboxylate lies in its capacity to be selectively modified at two primary locations: the indole nitrogen (N1) and the ethyl ester (C2).

Synthetic_Pathways Key Synthetic Transformations cluster_N1 N-H Functionalization cluster_C2 C2-Ester Manipulation cluster_downstream Downstream Products Start Ethyl 3,5-dimethyl-1H- indole-2-carboxylate N_Alk N-Alkyl/Aryl Derivatives Start->N_Alk Base (e.g., KOH, NaH) + R-X Acid Indole-2-Carboxylic Acid Start->Acid Base Hydrolysis (e.g., aq. KOH) Hydrazide Indole-2-Carbohydrazide Start->Hydrazide Hydrazine Hydrate (N2H4·H2O) Alcohol Indole-2-Methanol Start->Alcohol Reduction (e.g., LiAlH4) Amide Amides & Peptidomimetics Acid->Amide Amide Coupling (e.g., BOP, HATU) Heterocycle Thiazoles, Oxadiazoles, etc. Hydrazide->Heterocycle Cyclocondensation (e.g., with CS2, aldehydes)

Caption: Synthetic utility map of the title intermediate.

A. Functionalization of the Indole Nitrogen (N1)

The N-H proton is weakly acidic and can be removed with a suitable base to generate an indolyl anion, a potent nucleophile. This is the most common strategy for introducing substituents at the N1 position.

Protocol 2: N-Alkylation using Aqueous KOH in Acetone

This method offers a practical alternative to using strong, hazardous bases like NaH, while carefully controlling conditions to prevent ester hydrolysis.[5]

Materials:

  • Ethyl 3,5-dimethyl-1H-indole-2-carboxylate

  • Potassium Hydroxide (KOH)

  • Alkyl Halide (e.g., Benzyl Bromide, Allyl Bromide)

  • Acetone

  • Ethyl Acetate (EtOAc)

Experimental Procedure:

  • Dissolve the starting indole (1.0 mmol) in acetone (10 mL) in a round-bottom flask.

  • Add a solution of KOH (3.0 mmol) in a minimal amount of water (e.g., 0.1 mL).

  • Stir the mixture at room temperature (20 °C) for 30 minutes to generate the indolyl anion.

  • Add the alkylating agent (1.1 mmol, e.g., benzyl bromide) to the solution.

  • Continue stirring at 20 °C for 2-8 hours, monitoring the reaction by TLC.

    • Trustworthiness Check: Reaction time is crucial. Shorter times favor N-alkylation of the ester, while longer times or higher temperatures can lead to competing saponification (hydrolysis) of the ester group.[5]

  • Upon completion, remove the acetone under reduced pressure.

  • Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the N-alkylated product, which can be purified by chromatography if necessary.

B. Transformations of the C2-Ester Group

The ethyl ester is a gateway to several critical functional groups.

Protocol 3: Saponification to the Carboxylic Acid

This is a foundational step for preparing amides, which are prevalent in pharmaceuticals.

Materials:

  • Ethyl 3,5-dimethyl-1H-indole-2-carboxylate

  • Potassium Hydroxide (KOH)

  • Ethanol/Water mixture

  • Hydrochloric Acid (HCl, 2M)

Experimental Procedure:

  • Suspend the starting ester (1.0 mmol) in a 1:1 mixture of ethanol and water (10 mL).

  • Add KOH (5.0 mmol) and heat the mixture to reflux for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (10 mL) and cool in an ice bath.

  • Acidify the solution to pH ~2 by the dropwise addition of 2M HCl. A precipitate will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to obtain 3,5-dimethyl-1H-indole-2-carboxylic acid.

    • Causality: The carboxylic acid is often a direct precursor to bioactive amides via coupling reactions (e.g., with BOP or HATU reagents), which is a key strategy in fragment-based drug design.[3]

Protocol 4: Hydrazinolysis to the Carbohydrazide

The carbohydrazide is a key building block for various five-membered heterocycles.[4][5]

Materials:

  • Ethyl 3,5-dimethyl-1H-indole-2-carboxylate

  • Hydrazine Hydrate (100%)

  • Absolute Ethanol

Experimental Procedure:

  • Dissolve the starting ester (1.0 mmol) in absolute ethanol (10 mL).

  • Add an excess of hydrazine hydrate (10.0 mmol).

  • Heat the solution under reflux for 4-6 hours. Monitor by TLC.

  • Cool the reaction mixture to room temperature. The product often crystallizes directly from the solution.

  • If crystallization occurs, collect the product by filtration. If not, concentrate the solvent under reduced pressure and triturate the residue with cold ether or water to induce precipitation.

  • Filter the solid and dry to yield 3,5-dimethyl-1H-indole-2-carbohydrazide.

Summary of Synthetic Transformations & Conditions

Transformation Target Functional Group Key Reagents Typical Conditions Primary Application Reference
N-AlkylationN-Substituted IndoleKOH, Alkyl HalideAcetone, 20 °C, 2-8 hScaffold diversification, SAR studies[5]
SaponificationCarboxylic Acidaq. KOHEtOH/H₂O, Reflux, 2-4 hAmide synthesis, bioisostere prep[3]
HydrazinolysisCarbohydrazideHydrazine HydrateEtOH, Reflux, 4-6 hHeterocycle synthesis (thiazoles, etc.)[4][5]
ReductionPrimary AlcoholLiAlH₄Anhydrous THF/Ether, 0 °C to RTAldehyde precursor, linker attachment[4]

Applications in Medicinal Chemistry & Drug Discovery

Derivatives of the indole-2-carboxylate scaffold are potent modulators of various biological targets. The synthetic transformations described above provide access to compounds with significant therapeutic potential.

  • Anticancer Agents: The corresponding indole-2-carboxamides, synthesized from the carboxylic acid intermediate (Protocol 3), have shown potent antiproliferative activity.[3] They can act as dual inhibitors of crucial cell cycle regulators like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), triggering apoptosis in cancer cells.[3]

  • Anti-inflammatory Agents: The indole scaffold is a core component of many anti-inflammatory drugs. Modifications enabled by this intermediate allow for the synthesis of novel compounds targeting inflammatory pathways.[9]

  • Kinase Inhibitors: The planarity and hydrogen-bonding capabilities of the indole ring make it an ideal fragment for binding to the ATP pocket of protein kinases.[9] Ethyl 3,5-dimethyl-1H-indole-2-carboxylate serves as a starting point for developing more complex and selective kinase inhibitors for various diseases.

  • Antidiabetic Agents: Certain indole derivatives have been investigated as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a key target in the treatment of diabetes.[6]

The strategic use of ethyl 3,5-dimethyl-1H-indole-2-carboxylate allows researchers to rapidly generate libraries of diverse molecules for screening, accelerating the identification of lead compounds in drug development programs.

References

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. [Link]

  • Sundberg, R. J. (2001). Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. The Journal of Organic Chemistry, 66(18), 6195-6198.
  • Movassaghi, M., & Schmidt, M. A. (2007). A three-component Fischer indole synthesis. Organic Letters, 9(10), 1987-1990. [Link]

  • ResearchGate. (n.d.). Synthesis of Ethyl N-substituted haloindole-2-carboxylate. Retrieved from [Link]

  • Al-Hourani, B. J. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(11), 2946. [Link]

  • International Journal of Chemical Studies. (2019). 3-Substituted indole: A review.
  • Gassman, P. G., & van Bergen, T. J. (1977). INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Organic Syntheses, 56, 72. [Link]

  • Abdel-Ghani, T. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5243. [Link]

  • Gadaginamath, G. S., & Pujar, S. R. (2011). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 3(6), 480-491.
  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2471. [Link]

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate. [Link]

  • Ramesh, D. K., & Arvind, C. V. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221–225. [Link]

  • Fun, H.-K., et al. (2008). Ethyl 1,3-dimethyl-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2200. [Link]

  • ResearchGate. (n.d.). Indole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. Retrieved from [Link]

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Application

Application Note: Strategic Derivatization of Ethyl 3,5-dimethyl-1H-indole-2-carboxylate for Structure-Activity Relationship (SAR) Studies

Abstract The indole nucleus is a cornerstone scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This application note prov...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This application note provides a comprehensive guide for the strategic derivatization of a key intermediate, ethyl 3,5-dimethyl-1H-indole-2-carboxylate, to generate a focused library of analogs for Structure-Activity Relationship (SAR) studies. We present detailed, field-tested protocols for modifications at three primary sites: the indole nitrogen (N-1), the C-2 ethyl ester, and the indole ring system. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the experimental design. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space around this versatile indole core to optimize biological activity, selectivity, and pharmacokinetic properties.

Introduction: The Rationale for Derivatization

The ethyl 3,5-dimethyl-1H-indole-2-carboxylate scaffold serves as an excellent starting point for medicinal chemistry campaigns. The two methyl groups at positions 3 and 5 provide a degree of steric and electronic definition, while the reactive sites—the N-H proton and the C-2 ester—offer straightforward handles for chemical modification. SAR studies are fundamental to the iterative process of drug discovery, allowing researchers to systematically probe the interactions between a ligand and its biological target.[3] By generating a library of derivatives with controlled structural variations, one can elucidate the specific molecular features responsible for potency, selectivity, and other desirable pharmacological properties.

The derivatization strategies outlined herein are designed to explore key regions of chemical space:

  • N-1 Position: Substitution at the indole nitrogen can influence the molecule's hydrogen bonding capacity, lipophilicity, and overall conformation, which can be critical for target engagement.

  • C-2 Carboxylate: Modification of the ester to amides or other functional groups introduces new vectors for interaction with the target protein, such as additional hydrogen bond donors and acceptors.

  • Indole Ring: Electrophilic substitution on the aromatic core allows for the introduction of various substituents that can modulate electronic properties, steric bulk, and metabolic stability.

This note will provide robust protocols to systematically explore these modifications, enabling the generation of valuable data for constructing a comprehensive SAR model.

Strategic Derivatization Workflow

The overall strategy for generating a diverse library of derivatives from ethyl 3,5-dimethyl-1H-indole-2-carboxylate is depicted in the workflow below. This process involves parallel synthesis streams to modify the core scaffold at key positions, followed by purification and characterization of the final compounds for biological evaluation.

Derivatization Workflow cluster_N1 N-1 Derivatization cluster_C2 C-2 Derivatization cluster_Ring Ring Functionalization Start Ethyl 3,5-dimethyl-1H-indole-2-carboxylate N_Alkylation N-Alkylation (Protocol 1) Start->N_Alkylation Hydrolysis Ester Hydrolysis (Protocol 2) Start->Hydrolysis Electrophilic_Sub Electrophilic Substitution (Protocol 4) Start->Electrophilic_Sub N_Alkylated_Library N-Alkylated Library N_Alkylation->N_Alkylated_Library Purification Purification & Characterization (HPLC, LC-MS, NMR) N_Alkylated_Library->Purification Carboxylic_Acid 3,5-Dimethyl-1H-indole-2-carboxylic Acid Hydrolysis->Carboxylic_Acid Amidation Amide Coupling (Protocol 3) Carboxylic_Acid->Amidation Amide_Library Amide Library Amidation->Amide_Library Amide_Library->Purification Ring_Func_Library Ring-Functionalized Library Electrophilic_Sub->Ring_Func_Library Ring_Func_Library->Purification SAR_Analysis Biological Screening & SAR Analysis Purification->SAR_Analysis

Caption: General workflow for the derivatization of ethyl 3,5-dimethyl-1H-indole-2-carboxylate.

Experimental Protocols

Protocol 1: N-Alkylation of the Indole Core

Rationale: Alkylation of the indole nitrogen is a fundamental modification to probe the steric and electronic requirements of the N-1 pocket of a binding site. The use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF) is a classic and effective method for deprotonating the indole N-H, which has a pKa of approximately 17.[4] The resulting indolide anion is a potent nucleophile that readily undergoes SN2 reaction with a variety of alkyl halides.[3]

Step-by-Step Methodology:

  • Preparation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add ethyl 3,5-dimethyl-1H-indole-2-carboxylate (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise over 10 minutes. Caution: NaH reacts violently with water. Ensure all glassware is dry and the reaction is under an inert atmosphere.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases. The formation of the sodium indolide may result in a color change or the formation of a precipitate.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq.) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. Dilute with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure of the N-alkylated product by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Saponification of the Ethyl Ester

Rationale: Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a crucial step for subsequent amide coupling reactions. Saponification using a strong base like lithium hydroxide (LiOH) in a mixture of aqueous and organic solvents is a standard and reliable method.[5] LiOH is often preferred over NaOH or KOH as it can lead to cleaner reactions and easier work-up in some cases.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve ethyl 3,5-dimethyl-1H-indole-2-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Base Addition: Add lithium hydroxide monohydrate (2.0-3.0 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 3,5-dimethyl-1H-indole-2-carboxylic acid. If the product is not a solid, extract the acidified aqueous layer with ethyl acetate.

  • Characterization: The product can be used in the next step without further purification if deemed sufficiently pure by NMR and LC-MS analysis.

Protocol 3: Amide Bond Formation

Rationale: Converting the carboxylic acid to a diverse range of amides is a powerful strategy to explore new interactions with a biological target. Modern peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming amide bonds, even with sterically hindered or electron-deficient amines.[6][7] The reaction proceeds through the formation of a highly reactive HOBt-ester intermediate, which is then readily displaced by the amine. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is used to neutralize the acid and facilitate the reaction.

Step-by-Step Methodology:

  • Preparation: To a solution of 3,5-dimethyl-1H-indole-2-carboxylic acid (1.0 eq.) in anhydrous DMF or dichloromethane (DCM) in a round-bottom flask, add the desired primary or secondary amine (1.1 eq.).

  • Reagent Addition: Add HATU (1.2 eq.) and DIPEA (2.0-3.0 eq.) to the reaction mixture.

  • Reaction: Stir the solution at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

  • Characterization: Confirm the structure of the final amide by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 4: Electrophilic Aromatic Substitution (Vilsmeier-Haack Formylation)

Rationale: The indole ring is electron-rich and susceptible to electrophilic aromatic substitution.[8] While the C-3 position is generally the most reactive, it is blocked in our starting material by a methyl group. In such cases, electrophilic substitution can occur at other positions, often at C-4 or C-6, or potentially at C-7. The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic rings.[9][10] The electrophile, the Vilsmeier reagent, is generated in situ from DMF and phosphorus oxychloride (POCl3). This introduces a formyl group that can serve as a handle for further derivatization.

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked flask under an inert atmosphere, cool anhydrous DMF (3.0 eq.) to 0 °C. Add POCl3 (1.2 eq.) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve ethyl 3,5-dimethyl-1H-indole-2-carboxylate (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Basify the solution to pH 8-9 with aqueous sodium hydroxide solution.

  • Isolation: A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate.

  • Purification: Wash the organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Characterization: Characterize the formylated product by NMR and mass spectrometry to determine the position of formylation.

Structure-Activity Relationship (SAR) Analysis

The systematic derivatization of the ethyl 3,5-dimethyl-1H-indole-2-carboxylate core allows for the construction of a detailed SAR. The following table provides a representative example of how SAR data for a series of hypothetical kinase inhibitors derived from this scaffold could be presented.

Compound ID R1 (N-1) R2 (C-2) R3 (Ring) Kinase IC50 (nM) Notes
Parent H-OEtH>10,000Inactive starting material.
1a -CH3-OEtH5,200N-methylation slightly improves activity.
1b -CH2Ph-OEtH2,100Bulky N-benzyl group is favorable.
2a H-NH2H850Primary amide shows moderate activity.
2b H-NH-CH2PhH150Benzylamide significantly increases potency.
2c H-NH-(4-F-Ph)H95Electron-withdrawing group on phenyl is beneficial.[11]
3a -CH3-NH-CH2PhH75Combination of N-methylation and benzylamide is synergistic.
3b -CH3-NH-CH2Ph6-Cl15Halogenation at C-6 further enhances potency, likely through interactions with the hinge region.[12]

digraph "SAR Logic Flow" {
graph [rankdir=LR, splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];

Start [label="Initial Hit\n(e.g., Compound 2a)", fillcolor="#F1F3F4", fontcolor="#202124"]; Explore_N1 [label="Explore N-1\n(Alkylation)", fillcolor="#E8F0FE", fontcolor="#202124"]; Explore_C2 [label="Explore C-2\n(Amide Variations)", fillcolor="#E6F4EA", fontcolor="#202124"]; Explore_Ring [label="Explore Ring\n(Substitution)", fillcolor="#FEF7E0", fontcolor="#202124"]; Optimization [label="Lead Optimization\n(e.g., Compound 3b)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Explore_N1 [label="Introduce steric bulk"]; Start -> Explore_C2 [label="Probe H-bond interactions"]; Explore_C2 -> Explore_Ring [label="Enhance potency"]; Explore_N1 -> Optimization [label="Combine favorable groups"]; Explore_Ring -> Optimization [label="Fine-tune properties"]; }

Caption: Logical flow of a typical SAR study.

Conclusion

This application note provides a structured and detailed guide for the derivatization of ethyl 3,5-dimethyl-1H-indole-2-carboxylate, a versatile starting material for SAR-driven drug discovery programs. The protocols presented are robust and adaptable, allowing for the systematic exploration of chemical space around the indole core. By following these methodologies, researchers can efficiently generate compound libraries to elucidate key structure-activity relationships, ultimately leading to the identification of optimized lead candidates with improved therapeutic potential.

References

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  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). MDPI. [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. (n.d.). PMC - NIH. [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). NIH. [Link]

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  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. (n.d.). ValQi. [Link]

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  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehyde and its reactions. (2013). Growing Science. [Link]

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino-indoles. (n.d.). PubMed. [Link]

  • Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. (n.d.). PMC - NIH. [Link]

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  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). PMC - NIH. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). RSC Publishing. [Link]

  • Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. (n.d.). Sciforum. [Link]

  • #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP. (2022). YouTube. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. [Link]

  • Indole RSK inhibitors. Part 1: discovery and initial SAR. (2012). PubMed. [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). [Link]

  • in the chemical literature: N-alkylation of an indole. (2019). YouTube. [Link]

  • How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? (2014). ResearchGate. [Link]

  • Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. (2025). Biological and Molecular Chemistry. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (n.d.). MDPI. [Link]

  • Aromatization and Halogenation of 3,3a,4,5‐Tetrahydro‐3‐aryl‐2‐phenyl‐2H‐benzo[g]indazole Using I2/DMSO, CuCl2/DMSO, and N‐Bromosuccinimide. (2025). ResearchGate. [Link]

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. (n.d.). RSC Medicinal Chemistry. [Link]

Sources

Method

Application Notes &amp; Protocols: Ethyl 3,5-Dimethyl-1H-indole-2-carboxylate as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically act...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. Within the vast family of indole derivatives, ethyl 3,5-dimethyl-1H-indole-2-carboxylate stands out as a particularly useful and versatile building block. The strategic placement of methyl groups at the 3- and 5-positions, combined with the reactive ester at the 2-position and the nucleophilic nitrogen at the 1-position, provides multiple handles for synthetic diversification.

This guide provides an in-depth exploration of ethyl 3,5-dimethyl-1H-indole-2-carboxylate, detailing its synthesis and subsequent transformation into key intermediates for drug discovery and materials science. The protocols described herein are designed to be robust and reproducible, with an emphasis on explaining the chemical reasoning behind procedural steps to empower researchers in their synthetic endeavors.

Synthesis of the Core Scaffold: The Fischer Indole Synthesis

The most common and efficient method for constructing the 3,5-dimethylated indole-2-carboxylate core is the Fischer indole synthesis.[3][4] This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with a ketone or aldehyde.[3][5] For the title compound, the logical precursors are 4-methylphenylhydrazine and ethyl 2-methylacetoacetate.

Causality of the Fischer Indole Synthesis:

The reaction is initiated by the formation of a phenylhydrazone. In the presence of a strong acid catalyst (e.g., polyphosphoric acid (PPA), H₂SO₄, or ZnCl₂), the hydrazone tautomerizes to its enehydrazine form. This is followed by a crucial[6][6]-sigmatropic rearrangement, which forms a new carbon-carbon bond. Subsequent aromatization with the loss of ammonia yields the final indole ring system. The choice of a strong acid is critical to facilitate both the tautomerization and the energetically demanding rearrangement and cyclization steps.[3]

Fischer_Indole_Synthesis Fischer Indole Synthesis Workflow cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Product Start1 4-Methylphenylhydrazine Hydrazone Condensation (e.g., Acetic Acid in Ethanol) Start1->Hydrazone Start2 Ethyl 2-methylacetoacetate Start2->Hydrazone Cyclization Acid-Catalyzed Cyclization ([3,3]-Sigmatropic Rearrangement) Hydrazone->Cyclization Formed in situ or isolated Product Ethyl 3,5-dimethyl- 1H-indole-2-carboxylate Cyclization->Product Loss of NH3

Caption: Workflow for the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of Ethyl 3,5-dimethyl-1H-indole-2-carboxylate

Materials:

  • 4-methylphenylhydrazine hydrochloride

  • Ethyl 2-methylacetoacetate

  • Glacial Acetic Acid

  • Ethanol, absolute

  • Polyphosphoric Acid (PPA)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Hydrazone Formation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-methylphenylhydrazine hydrochloride (1.0 eq), ethyl 2-methylacetoacetate (1.05 eq), and absolute ethanol (50 mL). Add glacial acetic acid (5 mL) to catalyze the condensation.

  • Heat the mixture to reflux (approx. 80°C) and maintain for 2 hours. The progress of the hydrazone formation can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Cool the reaction mixture to room temperature. Carefully add polyphosphoric acid (approx. 10 times the weight of the hydrazine) in portions. Caution: The addition is exothermic and the mixture will become highly viscous. Ensure stirring is vigorous.

  • Heat the viscous mixture to 110-120°C for 3-4 hours. The color will darken significantly. Monitor the reaction by TLC until the hydrazone intermediate is consumed.

  • Work-up: Allow the reaction to cool to below 80°C and then carefully and slowly pour the viscous mixture onto a large beaker of crushed ice (approx. 400 g) with constant stirring.

  • Neutralization: Slowly neutralize the acidic slurry by adding saturated NaHCO₃ solution in portions until effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol/water to afford the title compound as a solid.

Key Synthetic Transformations and Applications

The utility of ethyl 3,5-dimethyl-1H-indole-2-carboxylate as a building block stems from the distinct reactivity of its functional groups. The following sections detail protocols for key transformations.

Building_Block_Transformations Key Synthetic Diversifications Start Ethyl 3,5-dimethyl- 1H-indole-2-carboxylate N_Alk N-Alkylation Start->N_Alk Base, R-X Hydrolysis Ester Hydrolysis Start->Hydrolysis Base, H2O Reduction Ester Reduction Start->Reduction LiAlH4 Prod_N_Alk N-Alkyl/Aryl Derivative N_Alk->Prod_N_Alk Prod_Acid 3,5-Dimethyl-1H-indole- 2-carboxylic Acid Hydrolysis->Prod_Acid Prod_Alcohol (3,5-Dimethyl-1H-indol- 2-yl)methanol Reduction->Prod_Alcohol Amide_Coup Amide Coupling Prod_Acid->Amide_Coup Amine, Coupling Agent Prod_Amide Indole-2-carboxamide Derivatives Amide_Coup->Prod_Amide

Caption: Synthetic pathways from the core building block.

Application 1: N-Alkylation of the Indole Ring

Principle: The N-H proton of the indole is weakly acidic and can be removed by a suitable base. The resulting indolate anion is a potent nucleophile that readily reacts with electrophiles like alkyl or benzyl halides. This modification is crucial for blocking the hydrogen-bond donor capability of the N-H group and for introducing substituents that can modulate solubility, metabolic stability, and receptor binding affinity.[1]

Protocol: Synthesis of Ethyl 1-benzyl-3,5-dimethyl-1H-indole-2-carboxylate

  • Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous acetone (or DMF) (40 mL).

  • Reagents: Add ethyl 3,5-dimethyl-1H-indole-2-carboxylate (1.0 eq) and powdered potassium hydroxide (KOH) (3.0 eq).[1]

  • Reaction Initiation: Stir the suspension at room temperature for 30 minutes. The base deprotonates the indole nitrogen, forming the potassium indolate salt.

  • Electrophile Addition: Add benzyl bromide (1.1 eq) dropwise to the mixture.

  • Reaction: Continue stirring at room temperature for 2-4 hours, monitoring by TLC.[1]

  • Work-up: Once the starting material is consumed, remove the solvent under reduced pressure. Add water (50 mL) to the residue and extract the product with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography to yield the N-benzylated indole.

Application 2: Saponification to Indole-2-Carboxylic Acid

Principle: Basic hydrolysis (saponification) of the ethyl ester is a fundamental transformation that unmasks a carboxylic acid group. This acid is a critical intermediate for synthesizing a wide array of derivatives, most notably amides, which are prevalent in pharmaceuticals.[7][8]

Protocol: Synthesis of 3,5-Dimethyl-1H-indole-2-carboxylic Acid

  • Setup: In a round-bottom flask, dissolve ethyl 3,5-dimethyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 ratio).

  • Reagents: Add sodium hydroxide (NaOH) or potassium hydroxide (KOH) (3.0-5.0 eq).

  • Reaction: Heat the mixture to reflux (80-90°C) for 2-3 hours, or until TLC analysis shows complete consumption of the starting ester.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution by dropwise addition of cold 2M hydrochloric acid (HCl) until the pH is ~2. A precipitate will form.

  • Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to obtain the pure carboxylic acid.

Application 3: Amide Bond Formation via Coupling

Principle: The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of drug discovery.[9][10] Direct reaction is not feasible; the carboxylic acid must first be activated. Peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC) convert the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine.

Protocol: Synthesis of N-Aryl/Alkyl-3,5-dimethyl-1H-indole-2-carboxamides

  • Setup: In a flask under an inert atmosphere, dissolve 3,5-dimethyl-1H-indole-2-carboxylic acid (1.0 eq), a primary or secondary amine (1.1 eq), and a coupling activator such as Hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or DMF.

  • Base: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.

  • Activation: Cool the solution to 0°C in an ice bath and add EDC hydrochloride (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor completion by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude amide by column chromatography or recrystallization.

Summary of Synthetic Transformations

TransformationKey ReagentsSolventTypical ConditionsExpected Yield
Fischer Indole Synthesis 4-Me-phenylhydrazine, Ethyl 2-Me-acetoacetate, PPAEthanol/Neat110-120°C60-80%
N-Alkylation KOH, Benzyl BromideAcetone or DMFRoom Temp, 2-4 h85-95%
Ester Hydrolysis NaOH or KOHEthanol/H₂OReflux, 2-3 h>90%
Amide Coupling Amine, EDC, HOBt, DIPEADCM or DMF0°C to Room Temp, 12-24 h70-90%
Ester Reduction Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF/Ether0°C to Room Temp, 1-2 h80-95%

Conclusion

Ethyl 3,5-dimethyl-1H-indole-2-carboxylate is a readily accessible and highly functionalized building block that serves as an excellent starting point for the synthesis of diverse molecular architectures. The protocols outlined in this guide demonstrate its conversion into key synthetic intermediates—N-alkylated indoles, carboxylic acids, and amides—which are foundational for constructing libraries of novel compounds for evaluation as potential therapeutic agents.[11][12] The true value of this scaffold lies in its predictable reactivity and the strategic positioning of functional groups, which allows for systematic and efficient exploration of chemical space in drug discovery programs.

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  • Wang, G., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Archiv der Pharmazie, 347(10), 736-744. [Link]

  • Dave, K. R., & Choudhary, V. A. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225. [Link]

  • Dave, K. R. (n.d.). Indole-An Interesting Scaffold in Drug Discovery. International Journal of Research in Pharmaceutical Sciences.
  • The Organic Syntheses Procedure. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

  • Jakše, R., et al. (2004). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Molecules, 9(5), 414-428. [Link]

  • El-Sawy, E. R. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2010). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 2(4), 211-219. [Link]

  • YouTube. (2021, August 5). Fischer Indole Synthesis. Professor Dave Explains. [Link]

Sources

Application

The Versatile Scaffold: A Guide to Experimental Procedures Involving Ethyl 3,5-dimethyl-1H-indole-2-carboxylate

The indole-2-carboxylate framework is a cornerstone in medicinal chemistry and drug discovery, celebrated for its prevalence in a myriad of biologically active compounds.[1] This guide provides an in-depth exploration of...

Author: BenchChem Technical Support Team. Date: February 2026

The indole-2-carboxylate framework is a cornerstone in medicinal chemistry and drug discovery, celebrated for its prevalence in a myriad of biologically active compounds.[1] This guide provides an in-depth exploration of ethyl 3,5-dimethyl-1H-indole-2-carboxylate, a key intermediate and building block for novel therapeutics. We will delve into its synthesis, characterization, and downstream applications, offering detailed protocols and the scientific rationale behind these experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Introduction: The Significance of the Indole-2-Carboxylate Moiety

The indole ring system is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[2] The strategic placement of an ethyl carboxylate group at the 2-position provides a crucial handle for synthetic diversification, allowing for the construction of complex molecular architectures. The additional methyl groups at the 3 and 5-positions of the indole ring in ethyl 3,5-dimethyl-1H-indole-2-carboxylate offer steric and electronic modulation, which can significantly influence the biological activity of its derivatives. This strategic substitution makes it a valuable starting material for creating targeted libraries of compounds for screening and lead optimization.

Derivatives of the indole-2-carboxylate scaffold have demonstrated a wide array of pharmacological activities, including roles as inhibitors of key enzymes in cancer pathways like EGFR and CDK2, and as modulators of receptors such as the cannabinoid CB1 receptor.[3][4]

Synthesis of Ethyl 3,5-dimethyl-1H-indole-2-carboxylate

The most common and efficient method for the synthesis of substituted indole-2-carboxylates is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine with a β-ketoester.

The Fischer Indole Synthesis: A Mechanistic Overview

The Fischer indole synthesis is a robust and versatile reaction for forming the indole nucleus. The generally accepted mechanism proceeds through several key steps:

  • Hydrazone Formation: The reaction is initiated by the condensation of an arylhydrazine with a ketone or aldehyde (in this case, a β-ketoester) to form the corresponding arylhydrazone.

  • Tautomerization: The arylhydrazone undergoes tautomerization to its enamine form.

  • [3][3]-Sigmatropic Rearrangement: A crucial[3][3]-sigmatropic rearrangement (a Claisen-type rearrangement) occurs, leading to the formation of a di-imine intermediate.

  • Aromatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular nucleophilic attack of the newly formed amine onto one of the imine carbons.

  • Elimination of Ammonia: The resulting intermediate eliminates a molecule of ammonia to afford the final indole product.

The following diagram illustrates the generalized workflow of the Fischer Indole Synthesis.

Fischer_Indole_Synthesis A Arylhydrazine + β-Ketoester B Hydrazone Formation (Acid Catalyst) A->B Reactants C Arylhydrazone B->C D [3,3]-Sigmatropic Rearrangement C->D E Intermediate D->E F Cyclization & Aromatization E->F G Ethyl Indole-2-carboxylate F->G Product

Caption: Generalized workflow of the Fischer Indole Synthesis.

Detailed Protocol for the Synthesis of Ethyl 3,5-dimethyl-1H-indole-2-carboxylate

This protocol outlines the synthesis of ethyl 3,5-dimethyl-1H-indole-2-carboxylate from 4-methylphenylhydrazine hydrochloride and ethyl 2-methylacetoacetate.

Materials:

  • 4-Methylphenylhydrazine hydrochloride

  • Ethyl 2-methylacetoacetate

  • Glacial acetic acid

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium acetate

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 4-methylphenylhydrazine hydrochloride in 50 mL of ethanol.

    • To this solution, add 10.5 g of ethyl 2-methylacetoacetate.

    • Add a solution of 10.0 g of sodium acetate in 30 mL of water to the reaction mixture.

    • Stir the mixture at room temperature for 1 hour. The product phenylhydrazone will often precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold ethanol, and air dry.

  • Indole Cyclization:

    • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the dried phenylhydrazone from the previous step.

    • Add 100 mL of glacial acetic acid to the flask.

    • Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Work-up and Purification:

    • Carefully pour the cooled reaction mixture into 500 mL of ice-water with stirring.

    • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

    • Air-dry the crude product.

    • For further purification, the crude solid can be recrystallized from an ethanol/water mixture or purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

Expected Yield: Typical yields for this reaction range from 60-80%.

Characterization of Ethyl 3,5-dimethyl-1H-indole-2-carboxylate

Accurate characterization of the synthesized compound is crucial for ensuring its purity and confirming its identity. The following are the expected analytical data for ethyl 3,5-dimethyl-1H-indole-2-carboxylate.

Property Value
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.26 g/mol
Appearance Off-white to pale yellow solid
Melting Point Data not readily available in searched literature.

Spectroscopic Data (Predicted based on similar structures):

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.5 (br s, 1H, NH), 7.4 (s, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 7.0 (d, 1H, Ar-H), 4.4 (q, 2H, OCH₂CH₃), 2.6 (s, 3H, Ar-CH₃), 2.4 (s, 3H, Ar-CH₃), 1.4 (t, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~162.5 (C=O), 135.0, 131.0, 129.0, 126.0, 124.0, 120.0, 110.0, 108.0 (Ar-C), 61.0 (OCH₂CH₃), 21.5 (Ar-CH₃), 14.5 (OCH₂CH₃), 12.0 (Ar-CH₃).

  • IR (KBr, cm⁻¹): ~3300 (N-H stretch), 2980 (C-H stretch), 1680 (C=O ester stretch), 1600, 1480 (C=C aromatic stretch).

  • Mass Spectrometry (EI): m/z (%) 217 (M⁺), 172 (M⁺ - OEt), 144.

Note: The exact chemical shifts and coupling constants may vary. The provided data is an estimation based on analogous compounds reported in the literature.[1]

Applications in Synthetic and Medicinal Chemistry

Ethyl 3,5-dimethyl-1H-indole-2-carboxylate is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The ester and the N-H functionalities are key reaction sites for further chemical modifications.

Hydrolysis to the Carboxylic Acid

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which is a common precursor for the synthesis of amides and other derivatives.

Protocol for Hydrolysis:

  • Dissolve ethyl 3,5-dimethyl-1H-indole-2-carboxylate in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until a precipitate forms.

  • Collect the solid 3,5-dimethyl-1H-indole-2-carboxylic acid by vacuum filtration, wash with water, and dry.

N-Alkylation

The indole nitrogen can be alkylated to introduce various substituents, which can significantly impact the biological activity of the resulting compounds.[1]

Protocol for N-Alkylation:

  • To a solution of ethyl 3,5-dimethyl-1H-indole-2-carboxylate in a suitable solvent such as acetone or DMF, add a base like potassium carbonate or sodium hydride.

  • Stir the mixture for 30 minutes at room temperature.

  • Add the desired alkylating agent (e.g., an alkyl halide) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the product by column chromatography.

The following diagram illustrates the key reactive sites of ethyl 3,5-dimethyl-1H-indole-2-carboxylate for further synthetic transformations.

Functionalization_Sites Indole Ethyl 3,5-dimethyl-1H-indole-2-carboxylate Ester Ester Functionalization (e.g., Hydrolysis, Amidation) Indole->Ester Position 2 NH N-H Functionalization (e.g., Alkylation, Acylation) Indole->NH Position 1 AromaticRing Aromatic Ring Substitution (e.g., Halogenation, Nitration) Indole->AromaticRing Positions 4, 6, 7

Caption: Key reactive sites for synthetic diversification.

Hydrazinolysis for the Synthesis of Carboxamides and Heterocycles

Treatment of ethyl indole-2-carboxylates with hydrazine hydrate provides the corresponding carbohydrazide, a versatile intermediate for the synthesis of various heterocyclic compounds, such as oxadiazoles and pyrazoles, which are known to possess a wide range of biological activities.[1]

Protocol for Hydrazinolysis:

  • To a solution of ethyl 3,5-dimethyl-1H-indole-2-carboxylate in ethanol, add an excess of hydrazine hydrate.

  • Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature, and the product carbohydrazide will often precipitate.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry.

Conclusion

Ethyl 3,5-dimethyl-1H-indole-2-carboxylate is a synthetically accessible and highly versatile building block in organic and medicinal chemistry. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively utilize this scaffold in their synthetic endeavors. The ability to readily modify its structure at multiple positions makes it an invaluable tool in the quest for novel therapeutic agents. As our understanding of the biological significance of the indole nucleus continues to grow, the importance of key intermediates like ethyl 3,5-dimethyl-1H-indole-2-carboxylate in driving innovation in drug discovery will undoubtedly increase.

References

  • Al-Hourani, B. J., Al-Jaber, H. I., El-Elimat, T., Al-Qawasmeh, R. A., & Voelter, W. (2020). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 25(24), 5945. [Link]

  • Marx, D., Manivannan, P., & Fun, H. K. (2008). Ethyl 1,3-dimethyl-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2200. [Link]

  • El-Damasy, A. K., Lee, J. A., Seo, S. H., & Keum, G. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5693. [Link]

  • Shaikh, A., et al. (2014). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 6(5), 349-363. [Link]

  • Jakše, R., Bevk, D., Golobič, A., Svete, J., & Stanovnik, B. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 61(4), 413-419. [Link]

  • Kamlesh, D. R., & Vivekanand, C. A. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225. [Link]

  • Lu, D., et al. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. ACS Medicinal Chemistry Letters, 7(12), 1145-1150. [Link]

Sources

Method

ethyl 3,5-dimethyl-1H-indole-2-carboxylate as a fluorescent probe

Topic: Ethyl 3,5-dimethyl-1H-indole-2-carboxylate as a fluorescent probe Assessment: Following a comprehensive literature and database search, we have determined that there is currently no publicly available scientific l...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 3,5-dimethyl-1H-indole-2-carboxylate as a fluorescent probe

Assessment: Following a comprehensive literature and database search, we have determined that there is currently no publicly available scientific literature that characterizes the fluorescent properties of ethyl 3,5-dimethyl-1H-indole-2-carboxylate or describes its application as a fluorescent probe. While the indole scaffold is a well-established fluorophore and a core component of many fluorescent probes, the specific photophysical data (e.g., absorption/emission spectra, quantum yield, Stokes shift) and application protocols for this particular substituted indole-2-carboxylate are not documented in the reviewed scientific papers and chemical databases.

Recommendation: Due to the absence of verifiable data, creating detailed Application Notes and Protocols for ethyl 3,5-dimethyl-1H-indole-2-carboxylate as a fluorescent probe would not meet the required standards of scientific integrity and authoritativeness. The core requirements of providing field-proven insights, explaining the causality behind experimental choices, and citing authoritative sources cannot be fulfilled for this specific compound.

However, the broader class of indole derivatives is rich with examples of fluorescent probes.[1] We can provide a comprehensive guide on a closely related and well-characterized indole-based fluorescent probe if an alternative compound is of interest. Alternatively, we can construct a general guide on the principles and methodologies for evaluating and using novel indole derivatives as fluorescent probes, which would be a valuable resource for a researcher investigating a new compound like ethyl 3,5-dimethyl-1H-indole-2-carboxylate.

Path Forward: We recommend one of the following actions:

  • Select a Well-Characterized Indole Probe: If the user has flexibility in the choice of the specific indole derivative, we can generate the requested detailed Application Notes and Protocols for a compound with established fluorescent properties and applications.

  • Develop a General Protocol for Characterizing Novel Indole-Based Probes: We can create a detailed guide that outlines the necessary experimental steps to characterize the photophysical properties of a new potential fluorescent probe, using the indole scaffold as a central example. This would include protocols for:

    • Measuring absorption and emission spectra.

    • Determining fluorescence quantum yield and lifetime.

    • Assessing solvatochromic effects.

    • Evaluating photostability.

    • A general protocol for cell loading and imaging.

    • Troubleshooting common issues in fluorescence microscopy.

This general guide would empower researchers to systematically evaluate compounds like ethyl 3,5-dimethyl-1H-indole-2-carboxylate for their potential as fluorescent probes.

We await your guidance on how to proceed.

Sources

Application

Application Notes and Protocols for the Computational Modeling of Ethyl 3,5-dimethyl-1H-indole-2-carboxylate Interactions with the NMDA Receptor

Introduction: The Significance of the Indole Scaffold and the NMDA Receptor Target The indole ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indole Scaffold and the NMDA Receptor Target

The indole ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Its prevalence in natural products and synthetic drugs highlights its role as a "privileged scaffold," capable of interacting with a wide array of biological targets. Within this class, indole-2-carboxylate derivatives have garnered significant attention for their therapeutic potential.[1][2][3][4] These compounds have been identified as antagonists for the N-methyl-D-aspartate (NMDA) receptor, a crucial ion channel in the central nervous system involved in synaptic plasticity, learning, and memory.[5][6][7][8]

Dysregulation of NMDA receptor activity is implicated in various neurological disorders, including epilepsy, stroke, and chronic pain, making it a prime target for drug development.[8] This guide provides a comprehensive, in-depth technical framework for the computational modeling of ethyl 3,5-dimethyl-1H-indole-2-carboxylate, a representative indole derivative, with the glycine binding site of the NMDA receptor. We will navigate from initial structure preparation through molecular docking, molecular dynamics simulations, and binding free energy calculations, culminating in advanced quantum mechanics/molecular mechanics (QM/MM) considerations. Each protocol is designed to be self-validating, with explanations grounded in established scientific principles to ensure technical accuracy and reproducibility.

Overall Computational Workflow

The computational investigation of the interaction between ethyl 3,5-dimethyl-1H-indole-2-carboxylate and the NMDA receptor follows a multi-step process. Each stage builds upon the previous one, providing a progressively deeper understanding of the molecular recognition event.

G cluster_0 System Preparation cluster_1 Initial Binding Pose Prediction cluster_2 Dynamic Stability and Refinement cluster_3 Quantitative Binding Affinity cluster_4 High-Accuracy Electronic Effects Ligand_Prep Ligand Preparation (Ethyl 3,5-dimethyl-1H-indole-2-carboxylate) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Receptor_Prep Receptor Preparation (NMDA Receptor) Receptor_Prep->Docking MD_Sim Molecular Dynamics Simulation (GROMACS) Docking->MD_Sim Best Pose MM_PBSA MM/PBSA Calculation MD_Sim->MM_PBSA Trajectory QM_MM QM/MM Analysis (Optional) MD_Sim->QM_MM Key Snapshots

Caption: Overall workflow for computational modeling.

Part 1: System Preparation

Accurate preparation of both the ligand and the receptor is a critical first step that significantly influences the outcome of all subsequent computational analyses. The goal is to generate structures with correct protonation states, bond orders, and geometries.

Protocol 1.1: Ligand Preparation

The ligand, ethyl 3,5-dimethyl-1H-indole-2-carboxylate, needs to be converted into a 3D structure and assigned appropriate atomic charges and atom types.

Rationale: A simple 2D drawing of a molecule is insufficient for docking and simulation. We need to generate a low-energy 3D conformation. The assignment of partial atomic charges is crucial for accurately calculating electrostatic interactions, a major component of binding affinity.

Step-by-Step Protocol:

  • Obtain 2D Structure: Draw the structure of ethyl 3,5-dimethyl-1H-indole-2-carboxylate in a chemical drawing program like ChemDraw or Marvin Sketch.

  • Convert to 3D: Use a program like UCSF Chimera or Avogadro to convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform an initial energy minimization of the 3D structure using a force field like MMFF94 to relieve any steric clashes.

  • Charge Calculation: Assign partial atomic charges. For a robust charge model, it is recommended to use quantum mechanical calculations. A common approach is to perform a geometry optimization and electrostatic potential (ESP) calculation using a program like Gaussian with the B3LYP functional and a 6-31G* basis set, followed by RESP (Restrained Electrostatic Potential) fitting using the AmberTools suite.

  • Save in Appropriate Format: Save the prepared ligand structure in a .mol2 or .pdbqt format for use in docking and simulation software.[9]

Protocol 1.2: Receptor Preparation

For this study, we will use a crystal structure of the GluN1/GluN2A NMDA receptor glycine-binding domain. A suitable entry in the Protein Data Bank (PDB) is, for example, 5H8F.

Rationale: PDB files often contain non-essential components like water molecules, co-factors, and multiple conformations of amino acid side chains. These need to be removed or corrected. Hydrogen atoms are usually absent in PDB files and must be added, as they are critical for hydrogen bonding interactions.

Step-by-Step Protocol (using UCSF Chimera): [9][10][11][12]

  • Fetch PDB Structure: Open UCSF Chimera and fetch the PDB ID (e.g., 5H8F).

  • Remove Unnecessary Chains and Solvent: Delete any protein chains not involved in the binding site of interest. Remove all water molecules and any co-crystallized ligands or ions that are not part of the receptor's active site. This can be done using the "Select" and "Actions" menus in Chimera.[12]

  • Add Hydrogens: Use the Dock Prep tool in Chimera (Tools -> Structure Editing -> Dock Prep). This will add hydrogen atoms, considering the appropriate protonation states of residues at a physiological pH of 7.4.[9][11]

  • Assign Charges: Dock Prep will also assign partial charges to the protein atoms, typically using the AMBER force field.[9]

  • Save Prepared Receptor: Save the cleaned and prepared receptor as a .pdb or .mol2 file.

G PDB Raw PDB File (e.g., 5H8F) Remove_Water Remove Water & Heteroatoms PDB->Remove_Water Add_Hydrogens Add Hydrogens (pH 7.4) Remove_Water->Add_Hydrogens Assign_Charges Assign Partial Charges (AMBER FF) Add_Hydrogens->Assign_Charges Prepared_Receptor Prepared Receptor (.pdb/.mol2) Assign_Charges->Prepared_Receptor

Caption: Receptor preparation workflow.

Part 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a powerful tool for virtual screening and for generating plausible binding poses for further analysis.[13]

Protocol 2.1: Docking with AutoDock Vina

Rationale: AutoDock Vina is a widely used and computationally efficient docking program. It uses a Lamarckian genetic algorithm for conformational searching and an empirical scoring function to estimate binding affinity.

Step-by-Step Protocol:

  • Prepare Receptor and Ligand PDBQT files: Use AutoDock Tools (part of MGLTools) to convert the prepared receptor and ligand files into the .pdbqt format. This format includes partial charges and atom types required by Vina.[14][15]

  • Define the Binding Site (Grid Box): The search space for docking is defined by a grid box. This box should be centered on the known glycine-binding site of the NMDA receptor and be large enough to accommodate the ligand in various orientations. The dimensions can be set interactively in AutoDock Tools.[16]

  • Create Configuration File: Prepare a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the center and dimensions of the grid box, and the name of the output file.[14]

    ParameterExample ValueDescription
    receptorreceptor.pdbqtPath to the prepared receptor file.
    ligandligand.pdbqtPath to the prepared ligand file.
    center_x15.190X-coordinate of the grid box center.
    center_y53.903Y-coordinate of the grid box center.
    center_z16.917Z-coordinate of the grid box center.
    size_x20Dimension of the grid box in the x-axis (Å).
    size_y20Dimension of the grid box in the y-axis (Å).
    size_z20Dimension of the grid box in the z-axis (Å).
    exhaustiveness8Controls the thoroughness of the search.
    outout.pdbqtPath for the output file with docking poses.
  • Run Vina: Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Analyze Results: Vina will output a file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The top-ranked pose is the most likely binding conformation. Visualize the poses in a molecular viewer like PyMOL or Chimera to inspect the interactions (e.g., hydrogen bonds, hydrophobic contacts) with the receptor's active site residues.

Part 3: Molecular Dynamics (MD) Simulation

While docking provides a static picture of the binding pose, MD simulations offer insights into the dynamic behavior of the protein-ligand complex over time. This allows for an assessment of the stability of the predicted binding pose and a more refined structural ensemble for subsequent analyses.

Protocol 3.1: Protein-Ligand Complex Simulation with GROMACS

Rationale: GROMACS is a high-performance MD simulation package.[17][18] Simulating the complex in a solvated environment provides a more realistic representation of the biological system and allows for the evaluation of the stability of key interactions observed in the docking pose.

Step-by-Step Protocol:

  • Prepare Topology Files:

    • Protein: Use the pdb2gmx tool in GROMACS to generate a topology for the protein using a force field like CHARMM36m.

    • Ligand: Generate topology and parameter files for the ligand. The CGenFF server is a reliable resource for generating CHARMM-compatible parameters for small molecules.[19]

  • Combine Protein and Ligand: Merge the coordinate files of the protein and the top-ranked ligand pose from docking into a single .pdb file. Edit the main topology file to include the ligand's topology (.itp file).[19][20]

  • Solvation and Ionization:

    • Create a simulation box and solvate the complex with water molecules (e.g., TIP3P water model).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration (e.g., 0.15 M).[17]

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes between the complex and the solvent.

  • Equilibration:

    • NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature (NVT) to stabilize the temperature.

    • NPT Equilibration: Equilibrate at a constant number of particles, pressure, and temperature (NPT) to stabilize the pressure and density.[18]

  • Production MD: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

  • Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone to assess the stability of the simulation. A stable RMSD indicates that the system has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of protein residues to identify flexible regions.

    • Interaction Analysis: Monitor the persistence of key interactions (e.g., hydrogen bonds) between the ligand and receptor throughout the simulation.

G Docked_Complex Docked Protein-Ligand Complex Topology Generate Topologies (Protein & Ligand) Docked_Complex->Topology Solvate Solvate and Add Ions Topology->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate NVT & NPT Equilibration Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analysis Trajectory Analysis (RMSD, RMSF, etc.) Production->Analysis

Caption: Molecular Dynamics simulation workflow.

Part 4: Binding Free Energy Calculation

MD simulations provide the structural data needed for more accurate estimations of binding free energy than docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-point method for this purpose.[21]

Protocol 4.1: MM/PBSA Calculation

Rationale: MM/PBSA calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model. It offers a good balance between accuracy and computational cost.[21][22]

Step-by-Step Protocol (using g_mmpbsa or AmberTools):

  • Extract Trajectory Frames: Select frames from the stable portion of the production MD trajectory. A common practice is to use frames from the last 20-50 ns of the simulation.

  • Prepare Input Files: Create separate topology files for the complex, receptor, and ligand.[23]

  • Run MM/PBSA Calculation: Execute the MM/PBSA script (e.g., MMPBSA.py in AmberTools or g_mmpbsa for GROMACS). The calculation will compute the following energy components:

    • ΔE_MM: Molecular mechanics energy (van der Waals and electrostatic).

    • ΔG_solv: Solvation free energy (polar and non-polar contributions).

    • -TΔS: Conformational entropy (often omitted in relative binding free energy calculations due to high computational cost).

  • Analyze Results: The final output will be the estimated binding free energy (ΔG_bind). This value can be used to rank different ligands or to understand the energetic contributions of different interaction types.

Energy ComponentDescription
ΔE_vdw van der Waals energy
ΔE_elec Electrostatic energy
ΔG_polar Polar solvation energy (calculated using Poisson-Boltzmann)
ΔG_nonpolar Non-polar solvation energy (calculated from Solvent Accessible Surface Area)
ΔG_bind Total Binding Free Energy (ΔE_MM + ΔG_solv)

Part 5: Advanced Methods - A Glimpse into QM/MM

For systems where electronic effects, such as charge transfer or polarization, are critical, or when studying reaction mechanisms, a purely classical (MM) approach may be insufficient. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods provide a higher level of theory.[24]

Rationale: QM/MM treats a small, electronically important region of the system (e.g., the ligand and the active site residues) with quantum mechanics, while the rest of the protein and solvent are treated with molecular mechanics. This approach combines the accuracy of QM with the efficiency of MM.[25][26][27]

Application Context:

  • Accurate Interaction Energies: To obtain highly accurate interaction energies that account for polarization and charge transfer between the ligand and key active site residues.

  • Covalent Docking/Enzyme Reactions: If the ligand were to form a covalent bond with the receptor, QM/MM would be essential to model the bond-forming/breaking process.

  • Proton Transfer Events: To accurately model proton transfer events within the active site, which are common in enzyme catalysis.

Due to their complexity and computational expense, QM/MM simulations are typically performed on a few snapshots from a classical MD trajectory to refine the understanding of key interactions.

Conclusion

This guide has outlined a comprehensive and robust computational workflow for investigating the interactions of ethyl 3,5-dimethyl-1H-indole-2-carboxylate with the NMDA receptor. By systematically applying molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain detailed insights into the binding mode, stability, and affinity of this and similar compounds. These computational approaches are invaluable tools in modern drug discovery, enabling the rational design and optimization of novel therapeutic agents targeting the NMDA receptor and other important biological systems.

References

  • Leeson, P. D., & Iversen, L. L. (1994). Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. Journal of medicinal chemistry, 37(23), 4053–4067.
  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400.
  • Wang, E., Sun, H., Wang, J., Wang, Z., Liu, H., Zhang, J. Z., & Hou, T. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical reviews, 119(16), 9478–9508.
  • GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). (2025, June 15). YouTube. Retrieved from [Link]

  • Dolus, M., & Chilin, A. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European journal of medicinal chemistry, 188, 112025.
  • Predicting small-molecule inhibition of protein complexes. (2024, August 23). bioRxiv. Retrieved from [Link]

  • Protein Target Prediction and Validation of Small Molecule Compound. (2024, February 23). PubMed. Retrieved from [Link]

  • GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. CD ComputaBio. Retrieved from [Link]

  • Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. openfe-gromacs documentation. Retrieved from [Link]

  • Identification of Direct Protein Targets of Small Molecules. PMC - PubMed Central. Retrieved from [Link]

  • Gao, J., & Truhlar, D. G. (2002). Quantum mechanical methods for enzyme kinetics. Annual review of physical chemistry, 53, 467–505.
  • MD simulations and QM/MM calculations reveal the key mechanistic elements which are responsible for the efficient C–H amination reaction performed by a bioengineered P450 enzyme. (2021, October 13). Royal Society of Chemistry. Retrieved from [Link]

  • GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. Retrieved from [Link]

  • Beginner's Guide for Docking using Autodock Vina. (2020, April 19). Bioinformatics Review. Retrieved from [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab. Retrieved from [Link]

  • Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization. (1993, February). Neuropharmacology. Retrieved from [Link]

  • Molecular Docking using Chimera. (2020, July 11). Eklavya Chopra. Retrieved from [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 17). YouTube. Retrieved from [Link]

  • Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. (2020, June 19). Journal of Visualized Experiments. Retrieved from [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Retrieved from [Link]

  • AutoDock Vina Manual. (2020, December 5). The Scripps Research Institute. Retrieved from [Link]

  • Basic docking. Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • Protein-Ligand Complex - MD Tutorials. Justin A. Lemkul, Ph.D.. Retrieved from [Link]

  • MM/PBSA Free Energy Calculation Guide. Scribd. Retrieved from [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024, March 18). RSC Medicinal Chemistry. Retrieved from [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. Retrieved from [Link]

  • Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. (2024, August 28). Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC - PubMed Central. Retrieved from [Link]

  • QM/MM Calculations in Drug Discovery: A Useful Method for Studying Binding Phenomena?. ACS Publications. Retrieved from [Link]

  • Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. PubMed. Retrieved from [Link]

  • Application of QM/MM methods to Protein/Ligand binding. mediaTUM. Retrieved from [Link]

  • A Combination of Docking, QM/MM Methods, and MD Simulation for Binding Affinity Estimation of Metalloprotein Ligands. PMC - NIH. Retrieved from [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023, December 8). MDPI. Retrieved from [Link]

  • MDSIM/gromacs-tutorials/Protein-Ligand-Complex/README.md at master. GitHub. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022, August 16). PMC - NIH. Retrieved from [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023, December 8). PubMed. Retrieved from [Link]

  • Preparing the protein and ligand for docking. ScotChem. Retrieved from [Link]

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. PubMed. Retrieved from [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 7). YouTube. Retrieved from [Link]

  • Ligand Field DFT: a practical tool for coordination chemistry (lanthanide luminescence, XAS). (2022, November 22). YouTube. Retrieved from [Link]

  • Efficient Parameterization of Density Functional Tight-Binding for 5f-Elements: A Th–O Case Study. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. MDPI. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 3,5-Dimethyl-1H-indole-2-carboxylate

Welcome to the technical support hub for the synthesis of ethyl 3,5-dimethyl-1H-indole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the synthesis of ethyl 3,5-dimethyl-1H-indole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuances of this synthesis, focusing on the widely-used Fischer indole synthesis. Our goal is to empower you with the knowledge to troubleshoot common issues, optimize reaction conditions, and achieve high-yield, high-purity results.

Synthesis Overview: The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and versatile method for constructing the indole core.[1][2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone.[2][4] For our target molecule, ethyl 3,5-dimethyl-1H-indole-2-carboxylate, the key starting materials are (4-methylphenyl)hydrazine and ethyl 2-methylacetoacetate.

The mechanism proceeds through several key stages:

  • Hydrazone Formation: (4-methylphenyl)hydrazine reacts with ethyl 2-methylacetoacetate to form the corresponding hydrazone.[5]

  • Tautomerization: The hydrazone isomerizes to its enamine tautomer.[2][5]

  • [6][6]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a concerted pericyclic rearrangement, breaking the N-N bond and forming a new C-C bond.[2][5][7] This is often the rate-determining step and requires thermal energy.[8]

  • Aromatization & Cyclization: The intermediate quickly rearomatizes, followed by an intramolecular cyclization and elimination of ammonia to yield the stable indole ring system.[2][9]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common challenges encountered during the synthesis.

Low or No Yield

Q1: My reaction has failed or the yield is extremely low. What are the primary causes?

This is the most frequent issue and can stem from several factors. A systematic approach to troubleshooting is critical.[1]

  • Purity of Starting Materials: The Fischer indole synthesis is sensitive to impurities.[1][6] Ensure your (4-methylphenyl)hydrazine is pure; it can degrade upon storage. If it has darkened, consider purification or using the more stable hydrochloride salt.[10] Likewise, ensure the ethyl 2-methylacetoacetate is of high purity.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid are paramount.[1][11][12] What works for one substrate may fail for another.

    • Brønsted acids (e.g., H₂SO₄, HCl, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used.[2][3]

    • For challenging cyclizations, Polyphosphoric Acid (PPA) can be highly effective, acting as both a catalyst and a solvent.[6][10]

    • Start by screening different acids if a literature procedure is not available for your specific substrate combination.

  • Suboptimal Temperature: This reaction requires heat to drive the[6][6]-sigmatropic rearrangement.[6][13] If the temperature is too low, the reaction will be sluggish or stall completely.[8][13] Conversely, excessively high temperatures can lead to decomposition and tar formation.[6][13] Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance. An initial target temperature is often the reflux of a solvent like glacial acetic acid or tert-butanol.[10][11]

  • N-N Bond Cleavage: A major competing side reaction is the cleavage of the weak N-N bond in the hydrazone intermediate.[1][8] This is particularly problematic with electron-donating groups on the arylhydrazine, though the methyl group in our starting material is only moderately activating.[1][14] This cleavage leads to aniline byproducts.[14][15] If you suspect this is an issue, you may need to use milder conditions or a different acid catalyst.

Side Products & Impurities

Q2: My TLC shows multiple spots, and the final product is difficult to purify. What are the likely side reactions?

Beyond N-N bond cleavage, other side reactions can complicate your synthesis.

  • Incomplete Reaction: A common issue is the presence of the unreacted hydrazone intermediate.[8] This can be caused by insufficient acid, low temperature, or too short a reaction time.[8] Try increasing the temperature or catalyst loading cautiously.

  • Aldol Condensation: Ketones and aldehydes can undergo self-condensation under acidic conditions, which consumes starting material and complicates purification.[8][16]

  • Friedel-Crafts Type Reactions: The strongly acidic conditions can sometimes lead to unwanted reactions if other aromatic rings are present in the substrates.[1]

Q3: How can I effectively purify the crude ethyl 3,5-dimethyl-1H-indole-2-carboxylate?

Purification can be challenging due to the formation of multiple byproducts.[16]

  • Crystallization: If the crude product is a solid, recrystallization is often the most effective method for obtaining high-purity material. A common solvent system for similar indole esters is ethanol or a mixture of ethyl acetate and a non-polar solvent like hexanes.

  • Column Chromatography: For complex mixtures or oily products, silica gel chromatography is necessary.[10] A gradient elution starting with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity is a good starting point. Monitor the fractions carefully by TLC. Users have reported difficulties separating closely related indole impurities, sometimes requiring exploration of different solvent systems like chloroform/methanol or even reverse-phase chromatography for very challenging separations.[17]

Problem Potential Cause Diagnostic Check Recommended Solution
Low to No Yield Impure (4-methylphenyl)hydrazineCheck color and consider NMR.Use freshly purified hydrazine or its hydrochloride salt.[10]
Inappropriate acid catalyst/concentrationReaction stalls (TLC).Screen various Brønsted/Lewis acids (e.g., H₂SO₄, ZnCl₂, PPA).[1][6][10]
Temperature too low or too highIncomplete conversion or tar formation (TLC).Optimize temperature empirically, monitoring by TLC.[6][13]
Multiple Products N-N bond cleavage side reactionIsolate and identify byproducts (e.g., aniline derivatives).Use milder conditions or a different catalyst to disfavor cleavage.[1][8]
Incomplete cyclizationSpot corresponding to hydrazone on TLC.Increase reaction time, temperature, or acid strength.[8]
Purification Issues Co-eluting impuritiesSingle broad spot or overlapping spots on column.Try a different solvent system for chromatography or switch to recrystallization.[17]

Optimized Experimental Protocol

This protocol represents a robust starting point. Optimization may be required based on your specific lab conditions and reagent purity.

One-Pot Synthesis of Ethyl 3,5-dimethyl-1H-indole-2-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-methylphenyl)hydrazine hydrochloride (1.0 eq).

  • Reagent Addition: Add glacial acetic acid to serve as both the solvent and catalyst (approx. 5-10 mL per gram of hydrazine).[10] Begin stirring and add ethyl 2-methylacetoacetate (1.05 eq).

  • Heating and Monitoring: Heat the reaction mixture to reflux (around 118°C for acetic acid).[10] Monitor the progress of the reaction by TLC (e.g., using 20% ethyl acetate in hexanes as eluent). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture onto crushed ice or into a beaker of cold water with stirring. This will often precipitate the crude product.[10]

    • If a solid precipitates, collect it by vacuum filtration and wash thoroughly with water to remove residual acid.

    • If the product oils out or remains in solution, neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent like ethyl acetate (3x volumes).[4]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or by silica gel column chromatography.

Process & Troubleshooting Diagrams

To visualize the workflow and decision-making process, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine (4-methylphenyl)hydrazine HCl & Ethyl 2-methylacetoacetate acid Add Glacial Acetic Acid start->acid reflux Heat to Reflux (2-4h) acid->reflux tlc Monitor by TLC reflux->tlc cool Cool to Room Temp tlc->cool precipitate Pour into Ice Water cool->precipitate filter Filter Precipitate precipitate->filter If solid forms extract OR Neutralize & Extract precipitate->extract If no solid purify Purify (Recrystallization or Chromatography) filter->purify extract->purify product Pure Product purify->product

Caption: General experimental workflow for Fischer indole synthesis.

G start Low Yield or Failed Reaction? purity Check Purity of Starting Materials start->purity acid Evaluate Acid Catalyst start->acid temp Assess Reaction Temperature start->temp purify_sm Purify Hydrazine & Re-run purity->purify_sm screen_acid Screen Different Acids (e.g., PPA, ZnCl₂) acid->screen_acid optimize_temp Optimize Temperature (Incrementally Increase) temp->optimize_temp

Sources

Optimization

Technical Support Center: Purification of Ethyl 3,5-dimethyl-1H-indole-2-carboxylate

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of ethyl 3,5-dimethyl-1H-indole-2-carboxylate. As Senior...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of ethyl 3,5-dimethyl-1H-indole-2-carboxylate. As Senior Application Scientists, we offer field-proven insights to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing ethyl 3,5-dimethyl-1H-indole-2-carboxylate?

A1: The impurities in your crude product will largely depend on the synthetic route employed. For the common Fischer indole synthesis from p-toluidine and ethyl 2-ethylacetoacetate, you can anticipate the following:

  • Unreacted Starting Materials: Residual p-toluidine and ethyl 2-ethylacetoacetate.

  • Side-Reaction Products: Isomeric indole structures or polymeric materials formed under acidic conditions.

  • Solvent and Reagent Residues: Traces of the acid catalyst (e.g., polyphosphoric acid, sulfuric acid) and the reaction solvent.

Q2: What is the expected physical appearance and melting point of pure ethyl 3,5-dimethyl-1H-indole-2-carboxylate?

A2: Pure ethyl 3,5-dimethyl-1H-indole-2-carboxylate is typically a white to off-white solid. The melting point of a closely related compound, ethyl indole-2-carboxylate, is reported to be in the range of 122-125 °C[1]. While the specific melting point for the 3,5-dimethyl derivative may vary slightly, a sharp melting point within a narrow range is a good indicator of high purity. A broad melting range often suggests the presence of impurities.

Q3: Which analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent initial method for a quick purity check and to determine the appropriate solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for analyzing indole derivatives[2][3].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of ethyl 3,5-dimethyl-1H-indole-2-carboxylate.

Issue 1: Low Yield After Recrystallization

Symptoms:

  • A significantly lower than expected amount of crystalline product is recovered.

  • The product seems to remain dissolved in the mother liquor even after cooling.

Possible Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.1. Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, hexane, or mixtures). A good starting point for indole esters is often an ethanol/water or ethyl acetate/hexane system.[4][5] 2. Consult Literature: Review synthetic procedures for similar indole-2-carboxylates for reported recrystallization solvents.[6][7][8]
Using Too Much Solvent An excessive volume of solvent will keep more of your product dissolved, even at low temperatures, thus reducing the recovery.1. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. Partial Evaporation: If too much solvent was added, carefully evaporate some of it to reach the saturation point before cooling.
Cooling Too Quickly Rapid cooling can lead to the formation of small, impure crystals or an oil, which is difficult to handle.1. Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. 2. Scratching: Gently scratch the inside of the flask with a glass rod to induce crystallization.
Issue 2: Oily Product Instead of Crystals

Symptoms:

  • Upon cooling, the product separates as an oil rather than a solid.

Possible Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Presence of Impurities Impurities can lower the melting point of the mixture, leading to the formation of an oil.1. Pre-purification: Consider a preliminary purification step like a simple filtration through a silica plug to remove gross impurities before recrystallization. 2. Column Chromatography: If the product consistently oils out, column chromatography is a more effective purification method for removing impurities.
Supersaturation The solution is too concentrated, or the cooling is too rapid.1. Dilution: Add a small amount of additional hot solvent to the oiled mixture and reheat until a clear solution is formed, then cool slowly. 2. Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.
Issue 3: Ineffective Purification by Column Chromatography

Symptoms:

  • Poor separation of the desired product from impurities on the TLC plate and the column.

  • The product elutes as a broad band.

Possible Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Incorrect Mobile Phase The polarity of the eluent is critical for good separation on a silica gel column.1. TLC Optimization: Systematically test different solvent mixtures (e.g., varying ratios of ethyl acetate and hexane) on a TLC plate. The ideal system should give your product an Rf value of approximately 0.3-0.4.[9] 2. Solvent Gradient: For complex mixtures, a gradient elution (gradually increasing the polarity of the mobile phase) can improve separation.
Column Overloading Exceeding the capacity of the silica gel leads to poor separation.1. Rule of Thumb: As a general guideline, use a silica gel to crude product weight ratio of at least 30:1. 2. Dry Loading: For compounds that are not highly soluble in the initial mobile phase, consider adsorbing the crude product onto a small amount of silica gel and loading it onto the column as a solid.
Improper Column Packing Air bubbles or channels in the silica gel will result in an uneven flow of the mobile phase and poor separation.1. Slurry Packing: Pack the column using a slurry of silica gel in the initial mobile phase to ensure a homogenous and tightly packed bed. 2. Careful Loading: Load the sample evenly onto the top of the silica bed with minimal disturbance.

Experimental Protocols

Protocol 1: Recrystallization of Ethyl 3,5-dimethyl-1H-indole-2-carboxylate
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of the chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve, gently heat the test tube. If it dissolves when hot and recrystallizes upon cooling, you have found a suitable solvent. An ethyl acetate/hexane mixture is often effective.[4]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent needed to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Flash Column Chromatography
  • Mobile Phase Selection: Using TLC, determine a solvent system (e.g., a mixture of ethyl acetate and hexane) that provides good separation and an Rf value of ~0.3 for the desired product.

  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel (100-200 mesh) in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.[10]

    • Carefully add the sample solution to the top of the silica bed.

  • Elution:

    • Begin eluting with the chosen mobile phase, collecting fractions.

    • Monitor the elution process using TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizing the Purification Workflow

PurificationWorkflow Crude Crude Product TLC TLC Analysis for Purity Check Crude->TLC Recrystallization Recrystallization TLC->Recrystallization High Purity with Minor Impurities ColumnChromatography Column Chromatography TLC->ColumnChromatography Complex Mixture/Oily Product PureProduct Pure Ethyl 3,5-dimethyl-1H-indole-2-carboxylate Recrystallization->PureProduct Waste Impurities/Mother Liquor Recrystallization->Waste ColumnChromatography->PureProduct ColumnChromatography->Waste

RecrystallizationSteps cluster_recrystallization Recrystallization Protocol 1_Dissolve 1. Dissolve Crude in Hot Solvent 2_Decolorize 2. Decolorize with Charcoal (Optional) 3_Filter 3. Hot Filtration 4_Cool 4. Cool to Crystallize 5_Isolate 5. Isolate Crystals via Filtration 6_Dry 6. Dry the Pure Product

References

  • Organic Syntheses Procedure, ethyl indole-2-carboxylate, Available at: [Link]

  • Al-Zoubi, R. M., et al. (2011). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Molecules, 16(12), 9786-9804. Available at: [Link]

  • Couture, A., et al. (1998). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. Tetrahedron, 54(49), 14897-14910. Available at: [Link]

  • Almutairi, S. M., et al. (2017). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 22(12), 2145. Available at: [Link]

  • Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography?. Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles. Available at: [Link]

  • Organic Syntheses Procedure, 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester, Available at: [Link]

  • SIELC Technologies. (2018). Separation of Ethyl indole-2-carboxylate on Newcrom R1 HPLC column. Available at: [Link]

  • Palladium-Catalyzed Dearomative Allylic Alkylation of Indoles with Alkynes To Synthesize Indolenines - Supporting Information. Available at: [Link]

  • Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(11), x201205. Available at: [Link]

  • Chakkaravarthi, G., et al. (2008). Ethyl 1,3-dimethyl-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2200. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Ethyl 1H-indole-1-carboxylate on Newcrom R1 HPLC column. Available at: [Link]

  • Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate. Available at: [Link]

  • Shepel, F., et al. (2009). On Some Peculiarities of Ethyl 5-Hydroxy-1,2-Dimethyl-1H-3-Indolecarboxylate Synthesis. Chemistry Journal of Moldova, 4(2), 116-117. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Ethyl 3,5-dimethyl-1H-indole-2-carboxylate

Welcome to the technical support center for the synthesis of ethyl 3,5-dimethyl-1H-indole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionabl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl 3,5-dimethyl-1H-indole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for improving the yield and purity of this important indole derivative. We will focus on the most common and effective synthetic route: the Japp-Klingemann reaction followed by Fischer indole cyclization. This document provides troubleshooting advice, detailed protocols, and the scientific reasoning behind key experimental choices.

The Synthetic Challenge: An Overview

Ethyl 3,5-dimethyl-1H-indole-2-carboxylate is a valuable building block in medicinal chemistry. However, its synthesis can be plagued by low yields and the formation of difficult-to-remove impurities. The most robust pathway involves a two-step sequence:

  • Japp-Klingemann Reaction: An aryl diazonium salt is reacted with a β-ketoester to form a hydrazone intermediate.[1][2]

  • Fischer Indole Synthesis: The resulting hydrazone is then cyclized in the presence of a strong acid to form the final indole product.[1][2]

Success in this synthesis hinges on careful control of reaction conditions in both steps. This guide will address the most common pitfalls and provide strategies for optimization.

Core Synthesis Pathway & Mechanism

The overall transformation begins with the diazotization of p-toluidine, followed by its reaction with ethyl 2-ethylacetoacetate in a Japp-Klingemann reaction to form the key hydrazone intermediate. This intermediate is then subjected to acidic conditions to induce the Fischer indole cyclization.

DOT Diagram: Japp-Klingemann / Fischer Indole Synthesis Workflow

Japp_Klingemann_Fischer_Indole_Synthesis cluster_step1 Step 1: Japp-Klingemann Reaction cluster_step2 Step 2: Fischer Indole Synthesis cluster_purification Step 3: Purification p_toluidine p-Toluidine diazonium p-Tolyl Diazonium Salt p_toluidine->diazonium NaNO₂, HCl, 0-5°C hydrazone Intermediate Hydrazone diazonium->hydrazone Base (e.g., NaOAc) Ethanol/Water acetoacetate Ethyl 2-ethylacetoacetate acetoacetate->hydrazone indole Ethyl 3,5-dimethyl-1H- indole-2-carboxylate hydrazone->indole Acid Catalyst (e.g., H₂SO₄, PPA) Heat cluster_step2 cluster_step2 hydrazone->cluster_step2 crude_product Crude Product indole->crude_product Workup pure_product Pure Product crude_product->pure_product Recrystallization or Column Chromatography

Caption: Overall workflow for the synthesis of ethyl 3,5-dimethyl-1H-indole-2-carboxylate.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions that address common problems encountered during the synthesis.

Q1: Why is the yield of my Japp-Klingemann reaction (hydrazone formation) consistently low?

Low yields in the first step are often traced back to the stability of the diazonium salt and the conditions of the coupling reaction.

  • Problem: Decomposition of the Diazonium Salt.

    • Cause: Aryl diazonium salts are notoriously unstable at elevated temperatures. The diazotization reaction is highly exothermic and must be strictly controlled.

    • Solution: Maintain a temperature of 0-5°C throughout the diazotization process (addition of sodium nitrite) and the subsequent coupling reaction. Use an ice/salt bath for more consistent cooling. The diazonium salt solution should be used immediately after preparation.

  • Problem: Incorrect pH for Coupling.

    • Cause: The Japp-Klingemann reaction requires a weakly acidic to neutral pH for optimal coupling. If the solution is too acidic, the concentration of the enolate form of the β-ketoester is too low for efficient reaction.[3] If it is too basic, the diazonium salt can decompose.

    • Solution: After forming the diazonium salt in strong acid (e.g., HCl), buffer the reaction mixture by adding a base like sodium acetate or sodium hydroxide to bring the pH into the 4-6 range before and during the addition of the β-ketoester.[3] Monitor the pH with indicator paper.

  • Problem: Side Reactions of the β-Ketoester.

    • Cause: Under strongly basic conditions, the β-ketoester can undergo self-condensation or hydrolysis.

    • Solution: Add the β-ketoester solution dropwise to the buffered diazonium salt solution to maintain a low instantaneous concentration, minimizing side reactions.

Q2: The Fischer indole cyclization step is not working, or the yield is very poor. What should I check?

The Fischer indole synthesis is sensitive to the choice of acid catalyst, temperature, and water content.

  • Problem: Incorrect Acid Catalyst or Concentration.

    • Cause: The key step in the Fischer indole synthesis is a[4][4]-sigmatropic rearrangement, which requires a sufficiently strong acid catalyst.[5] However, excessively harsh conditions can lead to degradation and charring.

    • Solution: A variety of Brønsted and Lewis acids can be used. Polyphosphoric acid (PPA) is often effective, as are mixtures of sulfuric acid in ethanol or acetic acid. If one acid fails, screen others. It is crucial to optimize the concentration of the chosen acid.[5][6]

Acid CatalystTypical ConditionsAdvantagesDisadvantages
H₂SO₄ in Ethanol 5-10% v/v, RefluxGood for many substrates, homogenous.Can lead to sulfonation or charring if too concentrated or heated too high.
Polyphosphoric Acid (PPA) 80-120 °CExcellent dehydrating agent, often gives high yields.Highly viscous, can make product isolation difficult.
Zinc Chloride (ZnCl₂) Fused, various solvents, 100-150 °CEffective Lewis acid catalyst.Can be difficult to remove during workup.
p-Toluenesulfonic Acid (p-TsOH) Reflux in toluene with Dean-Stark trapMilder conditions, removes water azeotropically.May require longer reaction times.
  • Problem: Presence of Water.

    • Cause: Water can interfere with the acidic catalyst and inhibit the cyclization.

    • Solution: Ensure the hydrazone intermediate is thoroughly dried before proceeding to the cyclization step. If using a solvent like toluene, employ a Dean-Stark apparatus to remove water as it forms.

DOT Diagram: Troubleshooting Low Yield in Fischer Indole Synthesis

Troubleshooting_Fischer_Indole start Low Yield or No Reaction in Fischer Indole Step check_hydrazone Verify Hydrazone Purity (NMR, LC-MS) start->check_hydrazone impure_hydrazone Impure Hydrazone check_hydrazone->impure_hydrazone check_acid Is the Acid Catalyst Correct? acid_type Screen Different Acids (H₂SO₄, PPA, ZnCl₂, p-TsOH) check_acid->acid_type acid_conc Optimize Acid Concentration check_acid->acid_conc check_conditions Are Reaction Conditions Optimal? temp Optimize Temperature (Stepwise Increase) check_conditions->temp water Ensure Anhydrous Conditions (Dry starting material, Dean-Stark) check_conditions->water impure_hydrazone->check_acid No, Pure purify Purify Hydrazone (Recrystallization) impure_hydrazone->purify Yes purify->check_acid acid_type->check_conditions acid_conc->check_conditions success Improved Yield temp->success water->success

Caption: A decision tree for troubleshooting the Fischer indole synthesis step.

Q3: My final product is impure. What are the likely side products and how can I remove them?
  • Problem: Formation of Isomeric Indoles.

    • Cause: If the starting ketone for the hydrazone synthesis is not symmetrical, the Fischer cyclization can proceed in two different ways, leading to regioisomers which can be difficult to separate.

    • Solution: In this specific synthesis, the use of p-toluidine and ethyl 2-ethylacetoacetate is designed to produce a single regioisomer. However, incomplete reaction or side reactions can still lead to impurities.

  • Problem: Unreacted Hydrazone.

    • Cause: Incomplete cyclization.

    • Solution: Increase the reaction time or temperature of the Fischer indole step. Monitor the reaction by TLC until the hydrazone starting material is consumed.

  • Problem: Tar/Polymerization.

    • Cause: Indoles can be sensitive to strong acids and high temperatures, leading to polymerization or degradation.

    • Solution: Avoid excessive temperatures and reaction times. Once the reaction is complete, quench it by pouring the mixture into ice water to rapidly cool and dilute the acid.

  • Purification Strategy:

    • Workup: After quenching the reaction in ice water, the crude product often precipitates as a solid. This solid should be collected by filtration and washed thoroughly with water to remove residual acid.

    • Recrystallization: This is the most effective method for purifying the final product. A suitable solvent system is typically an ethanol/water or methylene chloride/petroleum ether mixture.[7] The goal is to find a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

    • Column Chromatography: If recrystallization fails to provide a pure product, silica gel column chromatography using a hexane/ethyl acetate gradient is a reliable alternative.

Detailed Experimental Protocols

Caution: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of the Hydrazone Intermediate via Japp-Klingemann Reaction
  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve p-toluidine (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water.

    • Cool the solution to 0-5°C using an ice/salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 5°C.

    • Stir for an additional 15 minutes at 0-5°C after the addition is complete. The resulting solution of the diazonium salt should be used immediately.

  • Coupling:

    • In a separate beaker, dissolve ethyl 2-ethylacetoacetate (1.0 eq) in ethanol.

    • To the cold diazonium salt solution, slowly add a solution of sodium acetate (3.0 eq) in water to buffer the mixture.

    • Add the ethanolic solution of ethyl 2-ethylacetoacetate dropwise to the stirred, buffered diazonium salt solution, maintaining the temperature at 0-5°C.

    • A yellow or orange precipitate of the hydrazone should form.

    • Stir the mixture for 1-2 hours at 0-5°C.

    • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry thoroughly under vacuum.

Protocol 2: Fischer Indole Synthesis
  • Cyclization:

    • Place the dried hydrazone intermediate (1.0 eq) in a round-bottom flask.

    • Add the acid catalyst. For example, add a 10% solution of concentrated sulfuric acid in absolute ethanol.

    • Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete in 2-4 hours.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the mixture into a large beaker of crushed ice with stirring.

    • A solid precipitate of the crude ethyl 3,5-dimethyl-1H-indole-2-carboxylate should form.

    • Collect the solid by vacuum filtration and wash extensively with cold water.

    • Dry the crude product in a desiccator.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water). Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration and dry.

Frequently Asked Questions (FAQs)

  • Q: Can I use a different aniline to start the synthesis?

    • A: Yes, the Japp-Klingemann reaction is versatile.[8] However, the electronic nature of the substituents on the aniline will affect the reactivity of the diazonium salt. Electron-withdrawing groups can make the salt more stable but less reactive, while electron-donating groups can increase reactivity but decrease stability.[3]

  • Q: My final product has a pink or purple hue. What does this indicate?

    • A: Indole derivatives can be susceptible to air oxidation, which can lead to the formation of colored impurities. It is advisable to store the final product under an inert atmosphere (nitrogen or argon) and protected from light. If the color persists after recrystallization, a small amount of activated charcoal can be used during the recrystallization process, followed by hot filtration to remove it.

  • Q: Is it possible to perform this as a one-pot synthesis?

    • A: While some indole syntheses can be performed in a one-pot manner, the Japp-Klingemann/Fischer indole sequence is typically performed in two distinct steps due to the incompatible reaction conditions (weakly acidic/neutral for the first step, strongly acidic for the second). Attempting a one-pot procedure would likely result in very low yields.[9]

References

  • chemeurope.com. Japp-Klingemann reaction. Available from: [Link]

  • Wikipedia. Japp–Klingemann reaction. Available from: [Link]

  • ResearchGate. The Japp‐Klingemann Reaction. Available from: [Link]

  • RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products. Available from: [Link]

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Available from: [Link]

  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available from: [Link]

  • YouTube. Preparation of Serotonin (a neurotransmitter) by Fischer-Indole synthesis & Japp–Klingemann reaction. Available from: [Link]

  • ResearchGate. Japp-Klingemann hydrazone synthesis. Available from: [Link]

  • ResearchGate. What are the special considerations for the Japp-Klingemann reaction?. Available from: [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of Ethyl 3,5-Dimethyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the synthesis and scale-up of ethyl 3,5-dimethyl-1H...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the synthesis and scale-up of ethyl 3,5-dimethyl-1H-indole-2-carboxylate. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthetic process.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

Scaling up chemical reactions from the benchtop to pilot or production scale often introduces unforeseen challenges. This section addresses specific issues you may encounter during the synthesis of ethyl 3,5-dimethyl-1H-indole-2-carboxylate, primarily via the Fischer indole synthesis, a common and versatile method for preparing substituted indoles.[1][2]

Issue 1: Low Yield of the Final Product

Question: We are experiencing significantly lower than expected yields of ethyl 3,5-dimethyl-1H-indole-2-carboxylate when scaling up our Fischer indole synthesis. What are the likely causes and how can we mitigate them?

Answer:

Low yields during scale-up can stem from several factors, often related to mass and heat transfer limitations, as well as reaction kinetics. Here’s a breakdown of potential causes and solutions:

  • Incomplete Hydrazone Formation: The initial condensation of p-tolylhydrazine with ethyl 2-methylacetoacetate to form the hydrazone is a critical equilibrium-driven step.

    • Causality: On a larger scale, inadequate mixing can lead to localized concentration gradients, preventing the complete reaction of the starting materials. Water, a byproduct of this reaction, can also shift the equilibrium back towards the reactants.

    • Troubleshooting Steps:

      • Azeotropic Water Removal: If your solvent system allows (e.g., toluene), use a Dean-Stark apparatus to continuously remove water and drive the reaction to completion.

      • Optimize Catalyst: Ensure the acid catalyst (e.g., acetic acid, HCl) is present in the appropriate stoichiometric amount and is well-dispersed. On a larger scale, the catalyst-to-reactant ratio may need slight adjustments.

      • Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS). An extended reaction time or a modest increase in temperature may be necessary to achieve full conversion at a larger scale.

  • Inefficient Cyclization (Fischer Indole Synthesis Step): The acid-catalyzed cyclization of the hydrazone is the core of the indole synthesis.[1][2]

    • Causality: Poor heat distribution in a large reactor can lead to "hot spots" or cooler regions, resulting in either decomposition of the product or incomplete reaction. The choice and concentration of the acid catalyst are also critical.

    • Troubleshooting Steps:

      • Catalyst Selection: Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are effective catalysts. For scale-up, PPA can be challenging to handle due to its viscosity. A solution of a strong Brønsted acid like H₂SO₄ or HCl in a suitable solvent is often more manageable.[2]

      • Controlled Addition: Add the hydrazone solution to the hot acid catalyst portion-wise to maintain better temperature control and minimize side reactions.

      • Agitation: Ensure vigorous and efficient stirring to promote uniform heat and mass transfer throughout the reaction vessel.

  • Product Degradation: Indoles can be sensitive to strongly acidic conditions and high temperatures over prolonged periods.

    • Causality: Extended reaction times at elevated temperatures in the presence of strong acid can lead to sulfonation, polymerization, or other degradation pathways.

    • Troubleshooting Steps:

      • Minimize Reaction Time: Once the reaction is complete (as determined by in-process monitoring), proceed with the workup promptly.

      • Temperature Control: Maintain the reaction temperature within the optimal range. Overheating can significantly increase the rate of degradation.

Issue 2: Formation of Impurities and Side Products

Question: Our scaled-up synthesis is producing significant amounts of impurities, making the purification of ethyl 3,5-dimethyl-1H-indole-2-carboxylate difficult. What are these likely side products and how can we prevent their formation?

Answer:

The formation of impurities is a common challenge in indole synthesis. Understanding the potential side reactions is key to minimizing them.

  • Regioisomeric Indoles:

    • Causality: If the starting ketone has two different enolizable positions, the formation of regioisomeric indoles is possible. For ethyl 2-methylacetoacetate, this is less of a concern. However, impurities in the starting materials can lead to unexpected side products.

    • Troubleshooting Steps:

      • Starting Material Purity: Ensure the purity of p-tolylhydrazine and ethyl 2-methylacetoacetate. Use freshly distilled or recrystallized starting materials if necessary.

  • Incomplete Cyclization and Rearrangement Products:

    • Causality: Under non-optimal conditions, the[3][3]-sigmatropic rearrangement, a key step in the Fischer indole synthesis, can be incomplete or alternative reaction pathways can occur.[1][2]

    • Troubleshooting Steps:

      • Sufficient Acid Strength and Concentration: The acid catalyst plays a crucial role in promoting the desired rearrangement. Ensure the acid is of the correct concentration and is not diluted by excess solvent.

      • Temperature Management: As with yield, precise temperature control is vital. Temperatures that are too low may not provide sufficient energy for the rearrangement, while excessive heat can lead to degradation.

  • Products from Japp-Klingemann Reaction:

    • Causality: An alternative route to indoles is the Japp-Klingemann reaction, which involves the reaction of a β-keto-ester with an aryl diazonium salt to form a hydrazone, which is then cyclized.[4][5][6] If diazonium salt intermediates are inadvertently formed (e.g., from side reactions of the hydrazine), this pathway could lead to different products.

    • Troubleshooting Steps:

      • Control of Reaction Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that could lead to diazonium salt formation.

Issue 3: Challenges in Product Isolation and Purification

Question: We are struggling with the workup and purification of our product on a larger scale. The precipitation is inconsistent, and the crude product is difficult to handle. What are the best practices for isolation and purification?

Answer:

Effective product isolation is crucial for achieving high purity and yield.

  • Workup Procedure:

    • Causality: Rapidly quenching a large, hot, acidic reaction mixture can lead to uncontrolled precipitation and the formation of a fine, difficult-to-filter solid.

    • Troubleshooting Steps:

      • Controlled Quenching: Cool the reaction mixture to a manageable temperature before slowly and carefully pouring it into a large volume of cold water or an ice-water mixture with vigorous stirring. This promotes the formation of larger, more easily filterable crystals.

      • Neutralization: If necessary, carefully neutralize the excess acid with a base (e.g., sodium bicarbonate solution) after quenching. Be cautious of gas evolution.

      • Extraction: An alternative to direct precipitation is to quench the reaction mixture and then extract the product into a suitable organic solvent like ethyl acetate. The organic layer can then be washed, dried, and concentrated to yield the crude product.

  • Purification:

    • Causality: The crude product may contain unreacted starting materials, side products, and residual acid.

    • Troubleshooting Steps:

      • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol, ethanol/water, or a mixture of methylene chloride and petroleum ether) is often the most effective method for purifying the final product on a large scale.[3]

      • Column Chromatography: While effective on a small scale, column chromatography can be cumbersome and expensive for large-scale purification. It should be reserved for cases where recrystallization is ineffective.

      • Washing: Thoroughly wash the filtered solid with water to remove any inorganic salts and residual acid before drying.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the Fischer indole synthesis of ethyl 3,5-dimethyl-1H-indole-2-carboxylate on a large scale?

A1: While various Brønsted and Lewis acids can catalyze the reaction, for large-scale synthesis, a solution of sulfuric acid in ethanol or polyphosphoric acid (PPA) is commonly used.[2] The choice often depends on handling capabilities and the specific reaction conditions. A mixture of acetic acid and gaseous HCl can also be effective.[7]

Q2: Can this synthesis be performed as a one-pot reaction?

A2: Yes, a one-pot process is feasible and often preferred for efficiency. This involves the in-situ formation of the hydrazone followed by the addition of the cyclizing agent without isolating the intermediate.[8] However, for scale-up, a two-step process with isolation of the hydrazone may offer better control and lead to a purer final product.

Q3: What are the key safety considerations when scaling up this synthesis?

A3:

  • Exothermic Reactions: Both the hydrazone formation and the cyclization can be exothermic. Ensure the reactor has adequate cooling capacity and that additions are done at a controlled rate to manage the heat generated.

  • Handling of Corrosive Reagents: Strong acids like sulfuric acid and PPA are highly corrosive. Use appropriate personal protective equipment (PPE) and ensure all equipment is compatible with these reagents.

  • Flammable Solvents: Many of the solvents used (e.g., ethanol, toluene, ether) are flammable. Perform the reaction in a well-ventilated area, away from ignition sources, and use appropriately rated equipment.

Q4: How can I monitor the progress of the reaction effectively on a large scale?

A4: Regular sampling and analysis are crucial. Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.

Experimental Protocols

Protocol 1: Two-Step Synthesis of Ethyl 3,5-Dimethyl-1H-indole-2-carboxylate

Step A: Formation of the Hydrazone

  • In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and condenser, combine p-tolylhydrazine hydrochloride and ethyl 2-methylacetoacetate in a 1:1.05 molar ratio.

  • Add a suitable solvent such as ethanol or acetic acid.

  • Slowly add a catalytic amount of a strong acid (e.g., concentrated HCl or H₂SO₄) while maintaining the temperature below 30°C.

  • Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the p-tolylhydrazine.

  • Isolate the hydrazone intermediate by precipitation with water or by extraction, followed by washing and drying.

Step B: Fischer Indole Cyclization

  • In a separate reactor, prepare the cyclizing agent. For example, add concentrated sulfuric acid to cooled ethanol.

  • Heat the acidic solution to the desired reaction temperature (typically 70-80°C).

  • Slowly add the dried hydrazone from Step A to the hot acidic solution with vigorous stirring.

  • Maintain the reaction at temperature for 1-3 hours, monitoring the progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture and proceed with the workup and purification as described in the troubleshooting section.

Data Summary

ParameterRecommended Range/ValueNotes
Reactant Molar Ratio p-tolylhydrazine : Ethyl 2-methylacetoacetate (1 : 1.05-1.1)A slight excess of the ketoester can help drive the hydrazone formation.
Cyclization Temperature 70 - 90 °CTemperature should be carefully controlled to balance reaction rate and product stability.
Catalyst (Cyclization) H₂SO₄ in Ethanol, PPAThe choice depends on scale and handling preferences.
Typical Yield 60 - 80%Yields can vary based on scale and optimization of reaction conditions.
Melting Point 122.5–124 °CA sharp melting point is indicative of high purity.[3]

Visualizing the Process

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis Start Starting Materials: p-Tolylhydrazine Ethyl 2-methylacetoacetate Hydrazone_Formation Hydrazone Formation (Acid Catalyst) Start->Hydrazone_Formation Hydrazone_Intermediate Hydrazone Intermediate Hydrazone_Formation->Hydrazone_Intermediate Cyclization Fischer Indole Cyclization (Strong Acid, Heat) Hydrazone_Intermediate->Cyclization Crude_Product Crude Ethyl 3,5-dimethyl- 1H-indole-2-carboxylate Cyclization->Crude_Product Workup Workup (Quenching, Filtration/Extraction) Crude_Product->Workup Purification Purification (Recrystallization) Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: A flowchart of the Fischer indole synthesis.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Low_Yield Low Yield Observed Incomplete_Hydrazone Incomplete Hydrazone Formation? Low_Yield->Incomplete_Hydrazone Check Step 1 Inefficient_Cyclization Inefficient Cyclization? Low_Yield->Inefficient_Cyclization Check Step 2 Product_Degradation Product Degradation? Low_Yield->Product_Degradation Check Overall Process Check_Water_Removal Implement Azeotropic Water Removal Incomplete_Hydrazone->Check_Water_Removal Yes Optimize_Catalyst_Hydrazone Optimize Catalyst Concentration/Dispersion Incomplete_Hydrazone->Optimize_Catalyst_Hydrazone Yes Extend_Time_Temp_Hydrazone Extend Reaction Time/ Increase Temperature Incomplete_Hydrazone->Extend_Time_Temp_Hydrazone Yes Optimize_Catalyst_Cyclization Optimize Acid Catalyst (Type/Concentration) Inefficient_Cyclization->Optimize_Catalyst_Cyclization Yes Improve_Agitation Improve Agitation Inefficient_Cyclization->Improve_Agitation Yes Control_Addition_Rate Control Addition Rate of Hydrazone Inefficient_Cyclization->Control_Addition_Rate Yes Minimize_Reaction_Time Minimize Reaction Time Post-Completion Product_Degradation->Minimize_Reaction_Time Yes Precise_Temp_Control Ensure Precise Temperature Control Product_Degradation->Precise_Temp_Control Yes

Caption: Troubleshooting flowchart for low yield issues.

References

  • El-Mekabaty, A., et al. (2017). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 22(10), 1663. [Link]

  • Noland, W. E., & Baude, F. J. (1963). Ethyl Indole-2-carboxylate. Organic Syntheses, 43, 40. [Link]

  • Al-dujailay, M. A. (2018). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 3(2), 58-66. [Link]

  • Wikipedia. (2023). Japp–Klingemann reaction. [Link]

  • Grokipedia. (2023). Fischer indole synthesis. [Link]

  • Wikipedia. (2023). Fischer indole synthesis. [Link]

  • Damont, A., et al. (2015). Synthesis and in vitro characterization of novel fluorinated derivatives of the TSPO 18 kDa ligand SSR180575. Bioorganic & Medicinal Chemistry, 23(14), 4332-4343. [Link]

  • Pál, Z., et al. (1999). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan Through the Japp-Klingemann Reaction. ARKIVOC, 1, 13-20. [Link]

  • ResearchGate. (n.d.). The Japp-Klingemann Reaction. [Link]

  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249-1252. [Link]

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. [Link]

  • Cablewski, T., et al. (1998). Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. Australian Journal of Chemistry, 51(8), 765-771. [Link]

  • chemeurope.com. (n.d.). Japp-Klingemann reaction. [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Resolving Impurities in Ethyl 3,5-Dimethyl-1H-indole-2-carboxylate Samples

Prepared by the Office of the Senior Application Scientist This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering purity challenges with ethyl 3,5-dimethyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering purity challenges with ethyl 3,5-dimethyl-1H-indole-2-carboxylate. This indole derivative is a valuable heterocyclic building block, and its purity is paramount for reproducible downstream applications, from medicinal chemistry to materials science. This document provides troubleshooting advice, detailed analytical and purification protocols, and insights into the chemical origins of common impurities.

Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues observed during and after the synthesis of ethyl 3,5-dimethyl-1H-indole-2-carboxylate, which is typically prepared via the Fischer indole synthesis.[1][2] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone intermediate. The specific intermediate for this target molecule is formed from p-tolylhydrazine and an ethyl 3-oxopentanoate derivative or similar precursor.

Q1: My final, isolated product has a distinct pink, purple, or brownish discoloration, even after initial purification. What is the cause and how can I remove it?

A1: Root Cause Analysis & Solution

  • Causality (Expertise): The discoloration is a classic sign of indole oxidation. The indole ring, particularly at the C3 position, is electron-rich and susceptible to oxidation by atmospheric oxygen, especially when exposed to light, acid traces, or metallic impurities. This process forms highly conjugated, colored oligomeric or polymeric species.

  • Troubleshooting & Resolution:

    • Activated Charcoal Treatment: A simple and effective method is to dissolve the discolored product in a suitable hot solvent (e.g., ethanol, ethyl acetate) and add a small amount of activated charcoal (typically 1-2% w/w). Heat the suspension at reflux for 15-30 minutes. The charcoal will adsorb the colored, polar impurities.

    • Filtration: Filter the hot solution through a pad of Celite® or diatomaceous earth to remove the charcoal. A fine-porosity filter paper is necessary to prevent charcoal fines from passing through.

    • Recrystallization: Allow the clear, colorless filtrate to cool slowly to induce crystallization of the purified product.

    • Prevention: After purification, store the final product under an inert atmosphere (nitrogen or argon), protected from light, and in a freezer to minimize oxidative degradation.

Q2: My HPLC analysis shows a significant side-product peak with a similar retention time to my main product. What is its likely identity?

A2: Root Cause Analysis & Solution

  • Causality (Expertise): In the Fischer indole synthesis, the key step is a[3][3]-sigmatropic rearrangement of the protonated hydrazone.[1][2] If the reaction conditions (particularly the acid catalyst and temperature) are not carefully controlled, side reactions can occur. A common side-product is a regioisomer. For the synthesis of ethyl 3,5-dimethyl-1H-indole-2-carboxylate, the cyclization is directed by the para-methyl group of the tolylhydrazine. However, under harsh conditions, undesired intermolecular reactions or alternative cyclization pathways can lead to isomeric impurities that are structurally very similar to the target compound, resulting in close HPLC elution times.

  • Troubleshooting & Resolution:

    • Analytical Confirmation: Use LC-MS to determine the mass of the impurity. An identical mass to the product strongly suggests an isomer. High-resolution NMR (if the impurity can be isolated) would be required for definitive structural elucidation.

    • Purification Strategy: Isocratic HPLC methods may fail to resolve such impurities.

      • Gradient HPLC: Develop a shallow gradient HPLC method to improve separation.[4]

      • Flash Column Chromatography: This is the most practical purification method. Use a high-performance silica gel and a carefully optimized eluent system, often a low-polarity mixture like hexane/ethyl acetate. A very slow, shallow gradient is recommended.[5][6] See Protocol 2.3 for a detailed methodology.

Q3: The ¹H NMR spectrum of my crude product is complex, showing broad signals in the aromatic region and what appears to be unreacted hydrazone intermediate. How do I address this?

A3: Root Cause Analysis & Solution

  • Causality (Expertise): This issue points to an incomplete Fischer indole cyclization. The hydrazone intermediate is stable enough to persist if the reaction time is too short, the temperature is too low, or the acid catalyst is insufficiently active.[7] The broad aromatic signals often indicate the presence of polymeric "tars," which are common byproducts in acid-catalyzed reactions at elevated temperatures.

  • Troubleshooting & Resolution:

    • Drive the Reaction to Completion: If you have access to the reaction mixture, consider extending the reaction time or increasing the temperature moderately. Adding a stronger acid catalyst, such as polyphosphoric acid (PPA), can also facilitate the final cyclization and dehydration steps.[2][7]

    • Purification of Contaminated Product:

      • Initial Wash: Dissolve the crude material in a suitable solvent like dichloromethane or ethyl acetate. Wash the organic solution with a mild aqueous acid (e.g., 1M HCl) to remove any remaining basic hydrazine starting material. Follow with a wash with saturated sodium bicarbonate to remove acidic residues, and finally with brine.

      • Chromatography: The hydrazone intermediate is typically more polar than the final indole product. Flash column chromatography should effectively separate the non-polar indole from the polar hydrazone and baseline tars.[8]

Q4: How can I confirm and remove residual starting materials, specifically p-tolylhydrazine or ethyl 3-oxopentanoate?

A4: Root Cause Analysis & Solution

  • Causality (Expertise): The presence of starting materials indicates either incorrect stoichiometry or an incomplete initial hydrazone formation step. p-Tolylhydrazine is a base, and the ketoester is a neutral, volatile compound. Their properties are distinct from the final indole product, making their detection and removal straightforward.

  • Troubleshooting & Resolution:

    • Detection:

      • p-Tolylhydrazine: Can be detected by TLC using a visualizing stain like p-anisaldehyde, where it will likely show a different color. In the ¹H NMR, it will have characteristic signals for the tolyl group and the -NHNH₂ protons.

      • Ethyl 3-oxopentanoate: This β-keto ester is volatile and may be detectable by GC-MS. In the ¹H NMR, it will show characteristic signals for the two different ethyl groups and the active methylene protons.

    • Removal:

      • Aqueous Wash: As described in A3, an acidic wash (e.g., 1M HCl) will protonate and extract the basic p-tolylhydrazine into the aqueous layer.

      • Recrystallization: The non-polar indole product has good crystallinity, while the starting materials are often oils or have very different solubilities. A well-chosen recrystallization (see Protocol 2.2) is highly effective at removing both types of starting materials.[9]

Section 2: Analytical and Purification Protocols

Protocol 2.1: Standardized HPLC Method for Purity Assessment

This protocol provides a general starting point for the reversed-phase HPLC analysis of ethyl 3,5-dimethyl-1H-indole-2-carboxylate.[10][11]

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for moderately non-polar small molecules.
Mobile Phase A Water + 0.1% Formic AcidAcidifier sharpens peaks and ensures consistent ionization for MS.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic eluent.
Gradient 50% B to 95% B over 15 minA broad gradient to elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 280 nmThe indole chromophore has strong absorbance near this wavelength.
Injection Vol. 10 µLStandard volume.
Column Temp. 30 °CEnsures reproducible retention times.
Protocol 2.2: High-Purity Recrystallization Workflow
  • Solvent Screening: Test the solubility of the impure sample in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane) at room temperature and at their boiling points. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities (like dust or tar) are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals under vacuum. Confirm purity using the HPLC method in Protocol 2.1.

Protocol 2.3: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system using TLC. The target Rf for the product should be between 0.25 and 0.35 for good separation. A common starting point is a hexane/ethyl acetate mixture.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent system (wet packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Run the column using the eluent system. If separation is difficult, a shallow gradient (e.g., starting with 5% ethyl acetate in hexane and slowly increasing to 15%) can be employed.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Section 3: Understanding the Chemistry - Source of Impurities

The primary route to ethyl 3,5-dimethyl-1H-indole-2-carboxylate is the Fischer indole synthesis. The diagram below outlines the main reaction pathway and highlights key stages where impurities can be generated.

Fischer_Indole_Synthesis Start_Hydrazine p-Tolylhydrazine Hydrazone Hydrazone Intermediate Start_Hydrazine->Hydrazone Condensation (H⁺ catalyst) Impurity_Start Impurity Source: Unreacted Starting Materials Start_Hydrazine->Impurity_Start Start_Ketoester Ethyl 2-methylacetoacetate (or similar precursor) Start_Ketoester->Hydrazone Start_Ketoester->Impurity_Start Enehydrazine Ene-hydrazine Tautomer Hydrazone->Enehydrazine Tautomerization Impurity_Hydrazone Impurity Source: Incomplete Reaction Hydrazone->Impurity_Hydrazone Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Protonation Cyclization Cyclized Intermediate Rearrangement->Cyclization Rearomatization & Cyclization Impurity_Side_Reaction Impurity Source: Regioisomers, Tars Rearrangement->Impurity_Side_Reaction Final_Product Ethyl 3,5-dimethyl- 1H-indole-2-carboxylate Cyclization->Final_Product -NH₃ (Deamination) Impurity_Degradation Impurity Source: Oxidation Products Final_Product->Impurity_Degradation Air, Light

Caption: Fischer Indole Synthesis workflow and common impurity checkpoints.

The critical transformation is the acid-catalyzed[3][3]-sigmatropic rearrangement. It is irreversible and thermally controlled. Insufficient energy (low temperature) or a weak catalyst can stall the reaction at the hydrazone stage. Conversely, excessively harsh conditions (high temperature, very strong acid) can promote side reactions, leading to tars and isomeric byproducts.[1]

Section 4: Impurity Resolution Workflow

The following diagram provides a logical decision tree for diagnosing and resolving purity issues with your sample.

Caption: Logical workflow for impurity diagnosis and resolution.

References

  • Wikipedia. Japp–Klingemann reaction. Available at: [Link]

  • Grokipedia. Fischer indole synthesis. Available at: [Link]

  • ResearchGate. The Japp‐Klingemann Reaction. Available at: [Link]

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Available at: [Link]

  • Wikipedia. Fischer indole synthesis. Available at: [Link]

  • PubMed Central (PMC). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Available at: [Link]

  • SIELC Technologies. Ethyl indole-2-carboxylate. Available at: [Link]

  • chemeurope.com. Japp-Klingemann reaction. Available at: [Link]

  • PubMed. A three-component Fischer indole synthesis. Available at: [Link]

  • PubMed. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Available at: [Link]

  • International Journal of Engineering and Applied Sciences. Colorimetric Determination of Indole using p-hydroxybenzaldehyde. Available at: [Link]

  • Organic Reactions. The Japp-Klingemann Reaction. Available at: [Link]

  • Springer Nature Experiments. A three-component Fischer indole synthesis. Available at: [Link]

  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available at: [Link]

  • ValQi. REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Available at: [Link]

  • PubMed Central (PMC). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]

  • Heterocycles. A SIMPLE GENERAL METHOD FOR THE ACYLATION OF ETHYL INDOLE-2 CARBOXYLATES. Available at: [Link]

  • Organic Syntheses. INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Available at: [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of indoles. Available at: [Link]

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Optimization

challenges in the characterization of ethyl 3,5-dimethyl-1H-indole-2-carboxylate

Technical Support Portal: Ethyl 3,5-Dimethyl-1H-indole-2-carboxylate Welcome to the dedicated technical support center for ethyl 3,5-dimethyl-1H-indole-2-carboxylate. This guide is designed for researchers, medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Portal: Ethyl 3,5-Dimethyl-1H-indole-2-carboxylate

Welcome to the dedicated technical support center for ethyl 3,5-dimethyl-1H-indole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the synthesis, purification, and analytical characterization of this specific indole derivative. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Section 1: Synthesis & Purification Troubleshooting

The synthesis of substituted indoles can be fraught with challenges ranging from low yields to persistent impurities. This section addresses the most common issues encountered during the preparation and purification of ethyl 3,5-dimethyl-1H-indole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis using p-tolylhydrazine and ethyl 2-methylacetoacetate is resulting in a low yield and significant tar formation. What are the likely causes?

A1: This is a classic challenge in Fischer indole synthesis. The primary culprits are often related to reaction conditions and acid catalysis.[1]

  • Acid Catalyst Choice: The strength and concentration of your acid catalyst (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂) are critical. An overly aggressive acid or high concentration can promote polymerization and acid-catalyzed decomposition of the starting materials or the indole product itself. Consider using a milder catalyst or optimizing its concentration.

  • Temperature Control: The cyclization step is exothermic. Poor temperature control can lead to runaway reactions, favoring side-product and tar formation. Maintain a consistent and optimized reaction temperature.

  • Atmosphere: Indoles, particularly at elevated temperatures, are susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly reduce the formation of colored oxidative byproducts.

Q2: After my reaction workup, the crude product is a dark, oily residue instead of the expected solid. How should I proceed with purification?

A2: An oily crude product suggests the presence of unreacted starting materials, solvent residue, or low-molecular-weight byproducts. Direct crystallization is unlikely to be effective.

  • Initial Cleanup: First, ensure all acidic or basic residues from the workup are removed by washing the dissolved product in an organic solvent (like ethyl acetate) with a saturated sodium bicarbonate solution and then brine.[2] Dry the organic layer thoroughly with an anhydrous salt like Na₂SO₄.

  • Chromatography is Key: Flash column chromatography is the most effective method for purifying this compound from complex mixtures.[3][4] A gradient elution starting with a non-polar solvent system (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity will separate the target compound from both non-polar impurities and more polar baseline materials.

Q3: I've successfully isolated the product, but it has a persistent yellow or brownish tint even after chromatography. What is this impurity and how can I remove it?

A3: The color is likely due to trace amounts of oxidized indole species or residual catalyst.

  • Activated Charcoal Treatment: Dissolve the product in a suitable hot solvent (e.g., ethanol). Add a small amount of activated charcoal, keep the solution hot for a few minutes, and then filter it through a pad of Celite® to remove the charcoal. This is often effective at removing colored impurities.[1]

  • Recrystallization: A final recrystallization is the best way to obtain a high-purity, crystalline solid. The choice of solvent is critical. Based on similar indole esters, a mixed solvent system often yields the best results.[1] Try dissolving the compound in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly adding a poor solvent (e.g., hexane or petroleum ether) until turbidity is observed, then allow it to cool slowly.

Parameter Common Issue Recommended Action Rationale
Yield Below 40%Re-evaluate acid catalyst concentration and reaction temperature.Harsh conditions can degrade the indole nucleus, leading to tar formation.[1]
Purity (Color) Yellow/Brown SolidTreat with activated charcoal followed by recrystallization.Removes minor oxidative impurities that are highly colored.
Physical Form Oily ResiduePurify via flash column chromatography before attempting crystallization.Separates the product from a complex mixture of byproducts and unreacted starting materials.[4]
Side Reaction Presence of a methyl ester peak in MS (M+ vs M-14)Ensure the use of ethanol as the solvent if sodium ethoxide is used in synthesis.[2][5]Transesterification can occur if methanol or sodium methoxide is present.[2][5]

Section 2: Spectroscopic Characterization & Analysis

Accurate structural elucidation is paramount. The specific 3,5-dimethyl substitution pattern of this molecule presents unique considerations for spectroscopic analysis.

Troubleshooting & Interpretation Guide

Q4: I am struggling with the assignment of the aromatic protons in the ¹H NMR spectrum. What are the expected chemical shifts and coupling patterns for the protons at the C4, C6, and C7 positions?

A4: The substitution pattern significantly influences the aromatic region. The electron-donating methyl group at C5 and the electron-withdrawing ester at C2 create a predictable, yet potentially confusing, pattern.

  • H4 Proton: This proton is ortho to the electron-donating C5-methyl group and will experience shielding. It is also adjacent to the bulky C3-substituent. It will appear as a singlet or a finely split doublet and will be the most upfield of the aromatic protons.

  • H6 Proton: This proton is ortho to the C5-methyl group and meta to the C7-proton. It will appear as a doublet.

  • H7 Proton: This proton is meta to the C5-methyl group and will be the most deshielded of the benzene ring protons, appearing as a singlet or a very small doublet.

  • N-H Proton: This signal is typically broad and can be found far downfield (>8.0 ppm). Its chemical shift is highly dependent on solvent and concentration. In CDCl₃, it may be less broad than in DMSO-d₆ due to differences in hydrogen bonding.

Proton Predicted Chemical Shift (ppm, CDCl₃) Multiplicity Key Considerations
N-H > 8.0Broad Singlet (br s)May not be observed if wet solvent is used.
H7 ~ 7.5 - 7.7Singlet (s) or Doublet (d)Least shielded aromatic proton.
H6 ~ 7.0 - 7.2Doublet (d)Shows ortho coupling to H7 (if H7 is a doublet).
H4 ~ 6.9 - 7.1Singlet (s)Most shielded aromatic proton.
-OCH₂CH₃ ~ 4.3 - 4.4Quartet (q)Ethyl ester methylene group.
C3-CH₃ ~ 2.4 - 2.5Singlet (s)
C5-CH₃ ~ 2.3 - 2.4Singlet (s)
-OCH₂CH₃ ~ 1.3 - 1.4Triplet (t)Ethyl ester methyl group.

Q5: How can I definitively confirm the regiochemistry? I need to prove the methyl groups are at C3 and C5, and not another combination like C2 and C5.

A5: This is an excellent question where 1D NMR alone is insufficient. 2D NMR spectroscopy is the definitive tool.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other. The key correlation to look for is between the protons of the C3-methyl group and the H4 proton . A cross-peak between these two signals provides unambiguous proof of the C3-substitution.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. You can confirm the C5-methyl position by observing a correlation from the C5-methyl protons to the C4 and C6 carbons.

G cluster_structure Key NOESY Correlation Indole H4_label H4 C3Me_label C3-CH₃ H4_node C3Me_node H4_node->C3Me_node  NOE

Caption: Key NOESY correlation confirming C3-substitution.

Q6: My mass spectrum (EI) is complex. What are the expected fragmentation patterns for this molecule?

A6: Electron Ionization (EI) mass spectrometry will produce a characteristic fragmentation pattern for this indole ester.

  • Molecular Ion (M⁺): The parent peak should be clearly visible at m/z = 217.

  • Loss of Ethoxy Radical (•OCH₂CH₃): A very common fragmentation for ethyl esters is the loss of the ethoxy group, resulting in a strong peak at m/z = 172 ([M-45]⁺). This corresponds to the stable acylium ion.

  • Loss of Ethanol (CH₃CH₂OH): McLafferty rearrangement is possible, leading to the loss of ethylene (C₂H₄) to give a peak at m/z = 189 ([M-28]⁺).

  • Indole Ring Fragmentation: You may also see fragments corresponding to the cleavage of the indole ring itself, though the ester fragmentation pathways typically dominate.[6]

FragmentationWorkflow start Analyze Mass Spectrum molecular_ion Molecular Ion Peak (M⁺) at m/z 217? start->molecular_ion m_minus_45 Strong Peak at m/z 172 ([M-45]⁺)? molecular_ion->m_minus_45 Yes conclusion_bad Inconsistent Fragmentation. Check for Isomers or Impurities. molecular_ion->conclusion_bad No m_minus_28 Peak at m/z 189 ([M-28]⁺)? m_minus_45->m_minus_28 Yes m_minus_45->conclusion_bad No conclusion_ok Structure Consistent with Fragmentation m_minus_28->conclusion_ok Yes m_minus_28->conclusion_ok No (May be low intensity)

Caption: Logic for interpreting the mass spectrum.

Section 3: Standard Operating Protocols

Adherence to standardized protocols ensures reproducibility and accuracy.

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the purification of ~1 gram of crude product.

  • Slurry Preparation: Prepare a silica gel slurry using 5% ethyl acetate in hexane.

  • Column Packing: Pack a glass column with the slurry, ensuring no air bubbles are trapped. The silica bed height should be approximately 20-25 cm.

  • Sample Loading: Dissolve the crude ethyl 3,5-dimethyl-1H-indole-2-carboxylate in a minimal amount of dichloromethane (~2-3 mL). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with 100% hexane to elute highly non-polar impurities.

  • Gradient Elution: Gradually increase the solvent polarity. A typical gradient might be:

    • 2% Ethyl Acetate / Hexane (2 column volumes)

    • 5% Ethyl Acetate / Hexane (5-10 column volumes)

    • 10% Ethyl Acetate / Hexane (until product is fully eluted)

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a 20% ethyl acetate/hexane mobile phase and UV visualization (254 nm).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Sample Preparation for NMR Spectroscopy
  • Sample Weighing: Accurately weigh 5-10 mg of the purified, dry compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) using a glass pipette. Ensure the solvent is from a freshly opened or properly stored container to minimize water content.

  • Dissolution: Cap the NMR tube and gently invert it several times to fully dissolve the sample. A brief sonication can be used if necessary.

  • Analysis: Insert the tube into the NMR spinner and place it in the spectrometer. Acquire standard ¹H, ¹³C, and, if required, 2D (COSY, NOESY, HMBC) spectra.

References

  • Organic Syntheses Procedure, Indole-2-carboxylic acid, ethyl ester. [Link]

  • Al-Hourani, B. J., El-Safadi, F., & Tashtoush, H. I. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(2), 333. [Link]

  • Gu, L., & Li, X. (2020). Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate. ResearchGate. [Link]

  • National Center for Biotechnology Information (n.d.). Ethyl indole-2-carboxylate. PubChem. [Link]

  • Supplementary Information for Regioselective synthesis of pyrrole and indole-fused isocoumarins. Royal Society of Chemistry. [Link]

  • NIST, 1H-Indole-2-carboxylic acid, ethyl ester. NIST WebBook. [Link]

  • Der Pharma Chemica, Synthesis and biological evaluation of indoles. [Link]

  • Ramesh, D., et al. (2013). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. ACS Omega. [Link]

  • SpectraBase, Ethyl indole-3-carboxylate. [Link]

  • Jakše, R., et al. (2005). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. ResearchGate. [Link]

  • Chakkaravarthi, G., et al. (2008). Ethyl 1,3-dimethyl-1H-indole-2-carboxylate. Acta Crystallographica Section E. [Link]

  • Ramesh, D. K., & Arvind, C. V. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry. [Link]

  • Ramesh, D. K., & Arvind, C. V. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. ResearchGate. [Link]

  • Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Biological Validation of Ethyl 3,5-dimethyl-1H-indole-2-carboxylate

Abstract This guide provides a comprehensive framework for the biological validation of the novel small molecule, ethyl 3,5-dimethyl-1H-indole-2-carboxylate. Recognizing the rich pharmacological history of the indole sca...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the biological validation of the novel small molecule, ethyl 3,5-dimethyl-1H-indole-2-carboxylate. Recognizing the rich pharmacological history of the indole scaffold, we hypothesize and outline experimental pathways to investigate its potential as both an anti-inflammatory and an anti-cancer agent. This document is structured to guide researchers through the logical and scientific process of small molecule validation, from initial cytotoxicity screening to specific mechanism-of-action studies. We present detailed, field-proven protocols for a suite of essential assays, including MTT for cell viability, Griess assay for nitric oxide production, ELISA for pro-inflammatory cytokines, and caspase-3 activity for apoptosis. Crucially, we establish a comparative context by benchmarking the hypothetical performance of our target molecule against well-characterized drugs: Doxorubicin and Etoposide for anti-cancer activity, and Indomethacin and Dexamethasone for anti-inflammatory effects. This guide is intended to serve as a practical, in-depth resource for researchers in drug discovery and development, emphasizing scientific integrity, experimental causality, and robust data interpretation.

Introduction: The Rationale for Validating a Novel Indole Derivative

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] The target molecule of this guide, ethyl 3,5-dimethyl-1H-indole-2-carboxylate, is a novel derivative within this privileged class. While specific biological data for this compound is not yet established, its structural similarity to other biologically active indole-2-carboxylates provides a strong rationale for its investigation as a potential therapeutic agent.[3]

The process of validating a new chemical entity is a multi-step, iterative process that begins with broad, high-throughput screening and progressively narrows to more specific, mechanism-of-action studies.[4] The initial, critical step is to assess general cytotoxicity to determine a viable concentration range for further experimentation. Following this, based on the known activities of related structures, we can form hypotheses about its specific biological effects. For indole derivatives, two of the most promising avenues of investigation are anti-inflammatory and anti-cancer activities.[5][6]

This guide, therefore, is structured around a logical workflow designed to first establish the cytotoxic profile of ethyl 3,5-dimethyl-1H-indole-2-carboxylate and then to rigorously test its potential as an anti-inflammatory and an anti-cancer agent, comparing its performance at each stage with established drugs.

Foundational Analysis: Cytotoxicity and Viability Screening

Before investigating specific biological activities, it is imperative to determine the concentration-dependent effect of a novel compound on cell viability. This foundational screen informs the dose selection for all subsequent experiments, ensuring that observed effects are due to specific biological modulation rather than non-specific toxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, is directly proportional to the number of viable cells.[7]

Experimental Protocol: MTT Assay for Cell Viability

This protocol is designed for adherent cells in a 96-well plate format.

Materials:

  • Ethyl 3,5-dimethyl-1H-indole-2-carboxylate (Test Compound)

  • Doxorubicin (Positive Control for cytotoxicity)

  • Mammalian cell line (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line like MCF-7 for oncology)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[8] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of the test compound and positive control (e.g., Doxorubicin) in DMSO. Create a serial dilution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank control).

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the cell doubling time and experimental design.[8]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Absorbance Reading: Read the absorbance at 570 nm or 590 nm using a microplate reader.[10]

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited) using non-linear regression analysis.

Comparative Data for Cytotoxicity

The following table provides a benchmark for interpreting the cytotoxicity data of the test compound.

CompoundCell LineIncubation TimeIC50 ValueReference
DoxorubicinHepG224 h12.2 µM[11]
DoxorubicinMCF-724 h2.5 µM[11]
EtoposideSK-N-AS48 h~50 µM[12]

Pathway Validation I: Anti-Inflammatory Activity

Inflammation is a complex biological response mediated by various signaling pathways, with the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway being a central regulator.[13][14] Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the NF-κB transcription factor translocates to the nucleus and induces the expression of pro-inflammatory genes, including those for nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[15] Many anti-inflammatory drugs, including the indole derivative Indomethacin, function by inhibiting components of this pathway, such as the cyclooxygenase (COX) enzymes which produce prostaglandins.[16]

We will use LPS-stimulated RAW 264.7 murine macrophages as a well-established in vitro model of inflammation to investigate the anti-inflammatory potential of ethyl 3,5-dimethyl-1H-indole-2-carboxylate.[1][17]

Workflow for Anti-Inflammatory Validation

G cluster_0 Cell Culture & Stimulation cluster_1 Endpoint Assays cluster_2 Data Analysis A Seed RAW 264.7 cells B Pre-treat with Test Compound or Controls (Indomethacin/Dexamethasone) A->B C Stimulate with LPS (1 µg/mL) B->C D Collect Supernatant C->D After 24h Incubation E Griess Assay for Nitric Oxide (NO) D->E F ELISA for TNF-α D->F G ELISA for IL-6 D->G H Calculate % Inhibition of NO, TNF-α, and IL-6 E->H F->H G->H I Determine IC50 values H->I J Compare to Indomethacin and Dexamethasone I->J G cluster_0 Apoptotic Stimulus cluster_1 Initiator Caspases cluster_2 Executioner Caspase cluster_3 Cellular Demise stimulus Test Compound (e.g., Ethyl 3,5-dimethyl-1H-indole-2-carboxylate) or Etoposide caspase8 Caspase-8 (Extrinsic Pathway) stimulus->caspase8 caspase9 Caspase-9 (Intrinsic Pathway) stimulus->caspase9 caspase3 Caspase-3 caspase8->caspase3 caspase9->caspase3 substrates Cleavage of Cellular Substrates (e.g., PARP) caspase3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Simplified overview of the caspase activation cascade in apoptosis.

Experimental Protocol: Caspase-3 Colorimetric Assay

Principle: This assay quantifies the activity of caspase-3 by measuring the cleavage of a specific peptide substrate, Ac-DEVD-pNA. When cleaved by active caspase-3, the chromophore p-nitroaniline (pNA) is released and can be detected by its absorbance at 405 nm. [4][18] Procedure:

  • Cell Culture and Treatment: Seed a cancer cell line (e.g., MCF-7, U-937) in a multi-well plate. Treat the cells with various concentrations of the test compound, a positive control (e.g., Etoposide), and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Pellet the cells (for suspension cultures) or harvest by scraping (for adherent cells). Resuspend the cell pellet in 50 µL of chilled cell lysis buffer. Incubate on ice for 10 minutes. [19]3. Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris. [19]4. Assay Reaction: Transfer the supernatant (cytosolic extract) to a new 96-well plate.

  • Substrate Addition: Add the Caspase-3 substrate (Ac-DEVD-pNA) to each well to a final concentration of 50 µM. [20]6. Incubation: Incubate the plate at 37°C for 1-2 hours. [18]7. Absorbance Reading: Read the plate at 405 nm in a microplate reader.

  • Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Comparative Data for Pro-Apoptotic Activity
CompoundActivityCell ModelEffective Concentration/IC50Reference
DoxorubicinCytotoxicityBFTC-905 (Bladder Cancer)IC50: 2.3 µM (24h)[11]
DoxorubicinCytotoxicityA549 (Lung Cancer)IC50: >20 µM (24h)[11]
EtoposideApoptosis InductionU-937 (Lymphoma)Induces apoptosis at 0.5 µM and 50 µM[8]
EtoposideCytotoxicitySK-N-AS (Neuroblastoma)IC50: ~50 µM (48h)[12]

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to the initial biological validation of a novel indole derivative, ethyl 3,5-dimethyl-1H-indole-2-carboxylate. By first establishing a non-toxic concentration range through cytotoxicity screening, we can proceed to investigate specific, hypothesis-driven biological activities. The provided protocols for assessing anti-inflammatory and pro-apoptotic effects are standard, robust methods in the field of drug discovery.

The critical component of this guide is the emphasis on comparison. The potency and efficacy of the test compound can only be truly understood when benchmarked against well-known drugs like Indomethacin, Dexamethasone, Doxorubicin, and Etoposide. The data presented in the comparative tables, derived from peer-reviewed literature, provides the necessary context for evaluating the potential of ethyl 3,5-dimethyl-1H-indole-2-carboxylate as a lead compound for further development.

Should the initial validation prove promising (i.e., the compound demonstrates potent and selective activity in either the anti-inflammatory or anti-cancer assays with a favorable therapeutic index), future directions would include more in-depth mechanistic studies. For anti-inflammatory activity, this could involve investigating effects on other signaling pathways (e.g., MAPK) or specific enzyme inhibition (e.g., COX-1/COX-2). For anti-cancer activity, this could include cell cycle analysis, further apoptosis assays (e.g., Annexin V staining), and testing against a broader panel of cancer cell lines. Ultimately, this structured validation process is essential for making informed decisions in the long and complex journey of drug discovery and development.

References

  • Al-Sha'er, M. A., et al. (2024). Design, Synthesis, and Biological Evaluation as Anticancer Agents. ResearchGate. [Link]

  • Cai, Y., et al. (2020). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. National Center for Biotechnology Information. [Link]

  • Chen, S. H., et al. (2013). Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells. National Center for Biotechnology Information. [Link]

  • Correa, F., et al. (2021). Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages. National Center for Biotechnology Information. [Link]

  • Indomethacin. (2024). StatPearls - NCBI Bookshelf. [Link]

  • Kim, J. Y., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. [Link]

  • Koru-Sengul, T., et al. (2009). Effects of Dexamethasone on Lymphocyte Proliferation and Cytokine Production in Rheumatoid Arthritis. National Center for Biotechnology Information. [Link]

  • Li, Y., et al. (2021). Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction. Frontiers. [Link]

  • Liu, X., et al. (2012). Dexamethasone Inhibits High Glucose–, TNF-α–, and IL-1β–Induced Secretion of Inflammatory and Angiogenic Mediators from Retinal Microvascular Pericytes. Investigative Ophthalmology & Visual Science. [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (2015). MDPI. [Link]

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  • Poursalehi, A., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]

  • Romeo, I., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

  • S, S., et al. (2018). Synthesis and Anti-inflammatory Activity of Indole Derivatives. ResearchGate. [Link]

  • Sato, T., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. National Center for Biotechnology Information. [Link]

  • Sun, L., et al. (2016). NF-κB signaling in inflammation. National Center for Biotechnology Information. [Link]

  • Tsuchiya, K., et al. (2020). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. National Center for Biotechnology Information. [Link]

  • Turner, M. D., et al. (2020). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers. [Link]

  • White, M. R. H., et al. (1995). Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells. National Center for Biotechnology Information. [Link]

  • Yapar, G., et al. (2021). Etoposide-Induced Apoptosis in Cancer Cells Can Be Reinforced by an Uncoupled Link between Hsp70 and Caspase-3. National Center for Biotechnology Information. [Link]

  • Zaki, M. H., et al. (2018). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. National Center for Biotechnology Information. [Link]

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Comparative

A Comparative Guide to the Antiproliferative Efficacy of Ethyl 3,5-dimethyl-1H-indole-2-carboxylate and Its Analogs

In the landscape of modern drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds. Among these, indole-2-carboxylate derivatives have garnered signi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds. Among these, indole-2-carboxylate derivatives have garnered significant attention for their potential as anticancer agents.[1] This guide provides an in-depth comparative analysis of ethyl 3,5-dimethyl-1H-indole-2-carboxylate and its structurally similar analogs, focusing on their antiproliferative efficacy. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental data that underpin our understanding of this promising class of compounds.

The Indole-2-Carboxylate Scaffold: A Foundation for Anticancer Activity

The indole-2-carboxylate framework, characterized by a fused benzene and pyrrole ring system with a carboxylate group at the 2-position, has proven to be a versatile template for the design of potent therapeutic agents.[1] Modifications at various positions of the indole ring, as well as alterations of the carboxylate moiety, have led to the discovery of compounds with a wide range of biological activities, including the inhibition of key oncogenic pathways.

Synthesis of the Ethyl Indole-2-Carboxylate Core

The synthesis of the ethyl indole-2-carboxylate scaffold is typically achieved through established methods such as the Fischer indole synthesis. This versatile reaction allows for the introduction of various substituents on the indole ring, enabling the exploration of structure-activity relationships.

General Protocol for Fischer Indole Synthesis of Substituted Ethyl Indole-2-Carboxylates:
  • Hydrazone Formation: A substituted phenylhydrazine hydrochloride is reacted with an α-ketoester, such as ethyl pyruvate, in a suitable solvent like ethanol. The reaction is typically carried out at room temperature or with gentle heating to facilitate the formation of the corresponding hydrazone.

  • Cyclization (Indolization): The formed hydrazone is then subjected to cyclization under acidic conditions. A common catalyst for this step is a solution of a strong acid, such as sulfuric acid or polyphosphoric acid, in a solvent like ethanol or acetic acid. The reaction mixture is heated to promote the intramolecular cyclization, which, after tautomerization, yields the stable indole ring system.

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the desired substituted ethyl indole-2-carboxylate.

Comparative Efficacy: A Structure-Activity Relationship (SAR) Analysis

While direct comparative data for ethyl 3,5-dimethyl-1H-indole-2-carboxylate is limited in publicly available literature, a comprehensive analysis of structurally related indole-2-carboxylates and their carboxamide analogs provides crucial insights into the determinants of antiproliferative activity. The following table summarizes the in vitro efficacy of selected analogs against various cancer cell lines.

Compound IDR1 (C3)R2 (C5)R3 (C2-substituent)Cancer Cell LineIC50/GI50 (nM)Reference
Va HClN-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)carboxamideVarious26[1]
Vg HClN-(2-(4-methoxyphenyl)-2-(2-(4-methoxyphenyl)-1H-indol-3-yl)ethyl)carboxamideVarious31[1]
Vh HClN-(2-(4-ethoxyphenyl)-2-(2-(4-ethoxyphenyl)-1H-indol-3-yl)ethyl)carboxamideVarious37[1]
Vb CH3ClN-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)carboxamideVarious59[1]
Vc CH2CH3ClN-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)carboxamideVarious56[1]
5g CH2CH3CH3N-(4-(dimethylamino)phenethyl)carboxamideVarious55[2]
5i CH2CH3BrN-(4-(dimethylamino)phenethyl)carboxamideVarious49[2]
5j CH2CH3IN-(4-(dimethylamino)phenethyl)carboxamideVarious37[2]
6i HHN-(4-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-oxoethyl)thiazol-2-yl)carboxamideMCF-76100[3]
6v OCH3HN-(4-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-oxoethyl)thiazol-2-yl)carboxamideMCF-76490[3]

Key SAR Insights:

  • Substitution at the 2-Position: The conversion of the ethyl ester at the C2 position to a carboxamide moiety, particularly a bulky, substituted one, appears to be a critical factor for high antiproliferative potency. For instance, compounds Va , Vg , and Vh with complex N-substituted carboxamide side chains exhibit potent activity in the nanomolar range.[1] This suggests that the ethyl ester of our topic compound may represent a synthetic intermediate rather than a highly active final compound.

  • Substitution at the 3-Position: The presence of a small alkyl group, such as a methyl (Vb ) or ethyl (Vc ) group, at the C3 position seems to be well-tolerated, though it may slightly decrease potency compared to an unsubstituted C3 position (Va ).[1]

  • Substitution at the 5-Position: Halogen substitutions (Cl, Br, I) at the C5 position are frequently observed in potent analogs (Va , Vc , 5i , 5j ), indicating that an electron-withdrawing group at this position can enhance anticancer activity.[1][2] The methyl group at the C5 position in our topic compound is an electron-donating group, which might lead to a different activity profile.

Mechanism of Action: Targeting Oncogenic Signaling

A significant body of evidence suggests that indole-2-carboxylate derivatives exert their antiproliferative effects by inhibiting key protein kinases involved in cancer cell growth and survival. The Epidermal Growth Factor Receptor (EGFR) is a prominent target for this class of compounds.[2][4][5][6]

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

The EGFR Signaling Pathway and Inhibition by Indole-2-Carboxylates

The following diagram illustrates a simplified EGFR signaling pathway and the putative point of inhibition by indole-2-carboxylate derivatives.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Indole-2-carboxylate Indole-2-carboxylate Inhibitor Indole-2-carboxylate->EGFR Inhibits (ATP-binding site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: EGFR signaling pathway and inhibition by Indole-2-carboxylates.

Indole-2-carboxylate derivatives are thought to act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. By binding to the ATP-binding pocket, they prevent the phosphorylation and activation of the receptor, thereby blocking the downstream signaling cascade and inhibiting cancer cell proliferation.

Experimental Protocols for Efficacy Evaluation

The evaluation of the antiproliferative efficacy of novel compounds relies on standardized and reproducible in vitro assays.

In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay

To determine the direct inhibitory effect of the compounds on specific protein kinases like EGFR, in vitro kinase assays are performed.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the purified kinase, a specific substrate (e.g., a synthetic peptide), and ATP.

  • Compound Incubation: The test compounds at various concentrations are added to the wells and pre-incubated with the kinase.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (using radiolabeled ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP consumed.

  • Data Analysis: The kinase activity is measured in the presence of different concentrations of the inhibitor. The IC50 value is calculated, representing the concentration of the compound required to inhibit 50% of the kinase activity.

Conclusion and Future Directions

Future research should focus on the direct evaluation of ethyl 3,5-dimethyl-1H-indole-2-carboxylate and a systematic exploration of ester and amide derivatives with varied substitution patterns at the C3 and C5 positions. Such studies will be instrumental in elucidating the full therapeutic potential of this versatile chemical class and in the rational design of next-generation indole-2-carboxylate-based anticancer drugs.

References

  • Saadan, N. M., Ahmed, W. U., Kadi, A. A., Al-Mutairi, M. S., & Al-Wabli, R. I. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available from: [Link]

  • Al-Ostoot, F. H., Youssif, B. G., Abourehab, M. A., & Abdel-Wahab, B. F. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry. Available from: [Link]

  • Youssif, B. G., Abdel-Aal, A. M., El-Gamal, K. M., Abdel-Atty, A. M., & Al-Karmalawy, A. A. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. Available from: [Link]

  • Saadan, N. M., Ahmed, W. U., Kadi, A. A., Al-Mutairi, M. S., & Al-Wabli, R. I. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available from: [Link]

  • Youssif, B. G., Abdel-Aal, A. M., El-Gamal, K. M., Abdel-Atty, A. M., & Al-Karmalawy, A. A. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry. Available from: [Link]

  • Youssif, B. G., Abdel-Aal, A. M., El-Gamal, K. M., Abdel-Atty, A. M., & Al-Karmalawy, A. A. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry. Available from: [Link]

  • Padmashali, B., Kulkarni, R. S., Odhav, B., & Sandeep, C. (2016). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Asian Journal of Chemistry. Available from: [Link]

  • Kumar, A., Sharma, G., & Singh, P. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry. Available from: [Link]

  • Youssif, B. G., Abdel-Aal, A. M., El-Gamal, K. M., Abdel-Atty, A. M., & Al-Karmalawy, A. A. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals. Available from: [Link]

  • Gao, Z., Fan, T., Chen, L., Yang, M., Wong, V. K. W., Chen, D., ... & Jiang, Y. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry. Available from: [Link]

  • Aljabr, G., Sweidan, K., Abu-Qatouseh, L., Mansoor, K., Alsabaa, Z. H., Abadleh, M., ... & Mallah, E. (2023). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry. Available from: [Link]

  • Acar, Ç., & Küçükgüzel, İ. (2022). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry. Available from: [Link]

  • Boichuk, S., Galembikova, A., Zykova, S., Ramazanov, B., Khusnutdinov, R., Dunaev, P., ... & Lombardi, V. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anti-cancer drugs. Available from: [Link]

  • Al-Ostoot, F. H., Youssif, B. G., Abourehab, M. A. S., & Abdel-Wahab, B. F. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules. Available from: [Link]

  • Youssif, B. G., Abdel-Aal, A. M., El-Gamal, K. M., Abdel-Atty, A. M., & Al-Karmalawy, A. A. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals. Available from: [Link]

  • Padmashali, B., Kulkarni, R. S., Odhav, B., & Sandeep, C. (2018). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Asian Journal of Chemistry. Available from: [Link]

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Validation

A Comparative Guide to Analytical Standards for Ethyl 3,5-Dimethyl-1H-Indole-2-Carboxylate: Methodologies and Best Practices

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical methodologies for the characterization of ethyl 3,5-dimethyl-1H-indole-2-carboxylate standards....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of ethyl 3,5-dimethyl-1H-indole-2-carboxylate standards. Moving beyond a simple listing of techniques, we delve into the causality behind experimental choices, offering a framework for establishing a robust, self-validating analytical system.

Part 1: The Hierarchy and Role of Analytical Standards

The term "analytical standard" is not monolithic. It exists within a hierarchy that defines its traceability and intended use. Understanding this hierarchy is the first step in selecting the appropriate material for a given analytical task.

  • Primary Standards: These are of the highest purity and are typically provided by national or international metrological institutes (e.g., NIST, BIPM) or pharmacopoeias (e.g., USP, EP). Their value is accepted without reference to other standards.

  • Certified Reference Materials (CRMs): A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[1]

  • Secondary/Working Standards: These are standards qualified against a primary standard or CRM. They are used for routine laboratory work to conserve the more expensive primary materials.

  • In-House Qualified Materials: For novel compounds like many indole derivatives, a formal primary standard may not exist. In these cases, a batch of material must be thoroughly characterized using orthogonal analytical techniques to serve as an "in-house" or "primary" standard for future comparisons.

Standard_Hierarchy cluster_traceability Traceability Chain A Metrological Institutes (e.g., NIST, BIPM) B Primary Pharmacopoeial Standard (e.g., USP, EP) A->B C Certified Reference Material (CRM) (ISO 17034) B->C D Secondary / Working Standard C->D E In-house Qualified Material D->E

Caption: The metrological hierarchy of analytical reference standards.

Part 2: Orthogonal Analytical Approaches for Comprehensive Characterization

To ensure the highest confidence in a reference standard's identity and purity, a single analytical method is insufficient. An orthogonal approach, which employs multiple analytical techniques based on different chemical and physical principles, is the gold standard. This strategy minimizes the risk that an impurity co-eluting in one system goes undetected.

For a compound like ethyl 3,5-dimethyl-1H-indole-2-carboxylate, a robust characterization portfolio would include methods for structure confirmation, separation of organic impurities, and quantification of non-organic components like water and residual solvents. The internationally recognized mass balance approach is the most rigorous method for assigning purity.[2][3] It defines purity by identifying and quantifying all impurities, rather than just measuring the main component directly.[3]

The purity (P) is calculated as: P = (100% - % Organic Impurities - % Water - % Residual Solvents - % Inorganic Impurities)

Orthogonal_Approach cluster_methods Analytical Techniques Center Assigned Purity Value (Mass Balance) HPLC HPLC-UV (Organic Impurities) HPLC->Center GCMS GC-MS (Volatile Impurities) GCMS->Center KF Karl Fischer (Water Content) KF->Center TGA TGA (Residual Solvents) TGA->Center ICPMS ICP-MS (Inorganic Impurities) ICPMS->Center NMR qNMR (Assay/Identity) NMR->Center Confirmatory

Caption: Orthogonal methods contributing to a mass balance purity assignment.

Part 3: Comparative Analysis of Key Methodologies

The choice of analytical technique is driven by the physicochemical properties of the analyte and the specific question being asked (e.g., identity, purity, or strength). The validation of these analytical procedures should follow established guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[4][5]

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity of non-volatile organic compounds like indole derivatives.[6][7]

  • Principle & Causality: Reversed-phase HPLC (RP-HPLC) is the preferred mode. The nonpolar C18 stationary phase effectively retains the moderately nonpolar indole molecule, while a mobile phase of acetonitrile or methanol and water allows for the separation of more polar or less polar impurities. A UV detector is ideal as the indole ring possesses a strong chromophore.

  • Comparison of Alternatives:

    • Isocratic vs. Gradient Elution: An isocratic method (constant mobile phase composition) is simpler but may fail to elute strongly retained impurities or resolve early-eluting ones from the void volume. A gradient method (varied mobile phase composition) offers superior resolving power for complex impurity profiles and is recommended for initial characterization.[8]

    • Detector Choice: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is superior to a fixed-wavelength UV detector. It provides spectral data for each peak, which is invaluable for assessing peak purity and tentatively identifying impurities based on their UV spectra.

  • System: HPLC with UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 70% A to 20% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 225 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the standard in methanol to a concentration of 0.5 mg/mL.

  • System Suitability: Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the main peak area should be ≤ 1.0%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for unambiguous structure elucidation and can also be used as a primary quantitative method (qNMR).[9][10]

  • Principle & Causality: ¹H NMR provides definitive proof of structure by showing the chemical shifts, coupling constants, and integration of all proton signals, which are unique to the molecular structure of ethyl 3,5-dimethyl-1H-indole-2-carboxylate. ¹³C NMR confirms the carbon skeleton.

  • Quantitative NMR (qNMR): qNMR is a primary ratio method capable of determining the purity of a substance without needing a reference standard of the same compound.[11] It relies on the direct proportionality between the integral of an NMR peak and the number of nuclei it represents.[9] By adding a known mass of a stable, certified internal standard with non-overlapping peaks, the purity of the analyte can be calculated directly.[10] This provides a powerful alternative and confirmation to the mass balance approach.[3]

FeatureHPLC-UV (Area % Normalization)Mass Balance ApproachQuantitative NMR (qNMR)
Principle Chromatographic separation and UV detectionSummation of all quantified impuritiesRatio of analyte to internal standard signal integrals
Primary Use Organic impurity profilingAbsolute purity assignmentAbsolute purity assignment, assay
Traceability Low (Assumes equal response factors)High (Traceable to SI units)[1]High (Potentially a primary ratio method)[11]
Pros High sensitivity, excellent for related substancesMost comprehensive and accurate methodNo analyte-specific standard needed, high precision
Cons Impurity response factors can vary significantlyLabor-intensive, requires multiple techniquesLower sensitivity than HPLC, requires pure internal standard
Reference [8][2][3][9][11]
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle & Causality: MS is used to confirm the molecular weight of the compound. High-resolution MS (HRMS) can confirm the elemental composition. GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile impurities, such as residual synthesis solvents (e.g., ethanol, toluene), which would be difficult to assess by HPLC.[12]

  • System: GC with a Mass Spectrometric detector and Headspace autosampler.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 15 °C/min, hold 5 min.

  • Injector: Split mode (20:1), 250 °C.

  • MS Transfer Line: 250 °C.

  • Sample Preparation: Accurately weigh ~50 mg of the standard into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO). Seal and vortex.

Analytical_Workflow cluster_qual Identity Confirmation cluster_quant Purity & Assay cluster_result Final Certification NMR_ID ¹H & ¹³C NMR CofA Certificate of Analysis (Identity, Purity, Assay) NMR_ID->CofA MS_ID HRMS MS_ID->CofA FTIR_ID FTIR FTIR_ID->CofA HPLC_Purity HPLC-UV HPLC_Purity->CofA GCMS_Purity GC-MS (Headspace) GCMS_Purity->CofA KF_Purity Karl Fischer KF_Purity->CofA qNMR_Assay qNMR qNMR_Assay->CofA Start Candidate Material Start->NMR_ID Start->MS_ID Start->FTIR_ID Start->HPLC_Purity Start->GCMS_Purity Start->KF_Purity Start->qNMR_Assay

Caption: A typical workflow for qualifying an in-house reference standard.

Part 4: Conclusion and Recommendations

The qualification of an analytical standard for ethyl 3,5-dimethyl-1H-indole-2-carboxylate is a multi-faceted process that relies on the strategic application of orthogonal analytical techniques.

  • For routine identification and purity checks , a validated RP-HPLC method with a PDA detector offers the best balance of performance and accessibility.

  • For establishing a primary in-house reference standard , a comprehensive approach is mandatory. This must include structural confirmation by NMR and MS, purity assessment by HPLC (for organic impurities), headspace GC-MS (for residual solvents), and Karl Fischer titration (for water content).

  • Quantitative NMR (qNMR) should be considered as a powerful, independent method to confirm the purity value obtained by the mass balance approach. Its use adds a significant layer of confidence and metrological traceability to the standard.

By adopting this rigorous, evidence-based approach grounded in established scientific principles and regulatory guidelines[4][5], researchers can ensure that their analytical standards are fit for purpose, leading to data of the highest quality and integrity.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available at: [Link]

  • Kim, J. H., et al. Mass Balance Method for Purity Assessment of Organic Reference Materials: for Thermolabile Materials with LC-UV Method. ResearchGate. 2010. Available at: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • Gomez, C., et al. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. 2023. Available at: [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 1995. Available at: [Link]

  • Dighe, N.S., et al. Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. MedCrave online. 2017. Available at: [Link]

  • Westwood, S., et al. Mass balance method for the SI value assignment of the purity of organic compounds. Analytical Chemistry. 2013. Available at: [Link]

  • Jakše, R., et al. Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. ResearchGate. 2006. Available at: [Link]

  • Al-Hussain, S. A., et al. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. 2018. Available at: [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]

  • Lee, J., et al. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. National Institutes of Health. 2021. Available at: [Link]

  • Lee, J. H., et al. Purity Assessment of Organic Reference Materials with a Mass Balance Method: A Case Study of Endosulfan-II. ResearchGate. 2012. Available at: [Link]

  • Frankenberger, W. T., & Poth, M. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry. 1987. Available at: [Link]

  • US Pharmacopeia (USP). Stimuli Article (qNMR). Available at: [Link]

  • Duca, F. M., et al. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. 2012. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of Ethyl 3,5-dimethyl-1H-indole-2-carboxylate: Experimental Protocols and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals. In the landscape of medicinal chemistry and materials science, the indole nucleus stands as a privileged scaffold, forming the core of numerous pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry and materials science, the indole nucleus stands as a privileged scaffold, forming the core of numerous pharmaceuticals and functional materials. Among its myriad derivatives, ethyl 3,5-dimethyl-1H-indole-2-carboxylate holds significant interest as a versatile building block for the synthesis of more complex bioactive molecules. This guide provides an in-depth, objective comparison of established and alternative synthetic routes to this target compound, grounded in experimental data and mechanistic principles. By delving into the causality behind experimental choices, this document aims to equip researchers with the critical knowledge to select and optimize the most suitable synthetic strategy for their specific needs.

Introduction: The Significance of Substituted Indole-2-carboxylates

The indole-2-carboxylate framework is a key pharmacophore found in a wide array of biologically active compounds, exhibiting activities ranging from anti-inflammatory and analgesic to potent inhibitors of enzymes implicated in various diseases.[1] The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's pharmacological profile. The 3,5-dimethyl substitution pattern, in particular, offers a unique combination of steric and electronic properties that can influence receptor binding and metabolic stability. This guide will focus on the practical synthesis of ethyl 3,5-dimethyl-1H-indole-2-carboxylate, a valuable intermediate for drug discovery and development programs.

Method 1: The Japp-Klingemann Reaction followed by Fischer Indole Synthesis

This classical two-step, one-pot approach remains a robust and widely utilized method for the preparation of various indole-2-carboxylates. The synthesis commences with the Japp-Klingemann reaction to generate a key hydrazone intermediate, which then undergoes an acid-catalyzed cyclization via the Fischer indole synthesis.

Mechanistic Rationale

The Japp-Klingemann reaction is a reliable method for the synthesis of arylhydrazones from β-ketoesters and aryldiazonium salts.[2][3] The subsequent Fischer indole synthesis proceeds through a[4][4]-sigmatropic rearrangement of the enehydrazine tautomer of the hydrazone, followed by cyclization and aromatization to furnish the indole ring.[5][6] The choice of a strong acid catalyst is crucial for promoting the key rearrangement and cyclization steps.

Japp_Klingemann_Fischer_Indole_Synthesis cluster_JK Japp-Klingemann Reaction cluster_Fischer Fischer Indole Synthesis p_toluidine p-Toluidine diazonium p-Tolyl Diazonium Salt p_toluidine->diazonium NaNO₂, HCl hydrazone Arylhydrazone Intermediate diazonium->hydrazone KOH, EtOH acetoacetate Ethyl 2-ethyl-3-oxobutanoate acetoacetate->hydrazone KOH, EtOH product Ethyl 3,5-dimethyl-1H- indole-2-carboxylate hydrazone->product Ethanolic HCl, Reflux caption Workflow for the Japp-Klingemann/Fischer Indole Synthesis.

Caption: Workflow for the Japp-Klingemann/Fischer Indole Synthesis.

Detailed Experimental Protocol

The following protocol provides a step-by-step procedure for the synthesis of ethyl 3,5-dimethyl-1H-indole-2-carboxylate:

Step 1: Diazotization of p-Toluidine

  • In a suitable flask, dissolve p-toluidine (5.6 g, 0.052 mol) in a mixture of concentrated hydrochloric acid (15 mL) and water (25 mL).

  • Cool the solution to -5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (3.9 g, 0.057 mol) in water (5 mL) dropwise, maintaining the temperature between -5 and 0 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 15 minutes.

  • Adjust the pH of the diazonium salt solution to 3.4 by adding sodium acetate (5 g).

Step 2: Japp-Klingemann Reaction

  • In a separate flask, dissolve ethyl 2-ethyl-3-oxobutanoate (9 g, 0.055 mol) in ethanol (40 mL) and cool to 0 °C.

  • Add a solution of potassium hydroxide (3.5 g, 0.064 mol) in water (10 mL) to the cooled ester solution.

  • To this mixture, add 70 g of ice, followed by the dropwise addition of the previously prepared diazonium salt solution.

  • Adjust the pH of the reaction mixture to 5-6 and stir at 0 °C for 15 hours.

Step 3: Fischer Indole Synthesis and Work-up

  • Extract the reaction mixture with dichloromethane (5 x 50 mL).

  • Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Add the resulting liquid residue dropwise to a refluxing solution of 14.5% ethanolic hydrochloric acid.

  • Reflux the mixture for 2 hours.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water (50 mL) and dichloromethane (100 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine all organic extracts, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to afford ethyl 3,5-dimethyl-1H-indole-2-carboxylate as a white solid.

Experimental Data
ParameterValueReference
Yield 51%[7]
Melting Point 131-133 °C[7]
TLC (CHCl₃) Rf = 0.25[7]
IR (KBr, cm⁻¹) 3306, 2924, 2854, 1680, 1548, 1475, 1384, 1332, 1263, 798[7]
¹H NMR (CDCl₃, δ) 8.56 (1H, bs), 7.43 (1H, s), 7.20 (1H, d), 7.05 (1H, d), 4.40 (2H, q), 2.55 (3H, s), 2.45 (3H, s), 1.42 (3H, t)[7]

Method 2: The Gassman Indole Synthesis (An Alternative Approach)

The Gassman indole synthesis offers a one-pot alternative for the preparation of substituted indoles, particularly those bearing a 3-thioether substituent, which can often be subsequently removed.[8][9] This method is advantageous for its convergence and the ability to introduce a variety of substituents at the 2- and 3-positions.

Mechanistic Rationale

The Gassman synthesis proceeds through three key steps: N-chlorination of an aniline, addition of a keto-thioether to form a sulfonium ion, and finally, a base-induced[4][10]-sigmatropic rearrangement of the corresponding ylide to furnish the indole scaffold.[8]

Gassman_Indole_Synthesis aniline Substituted Aniline chloroamine N-Chloroaniline aniline->chloroamine t-BuOCl sulfonium Sulfonium Ion chloroamine->sulfonium keto_thioether α-Thio Ketone keto_thioether->sulfonium ylide Sulfonium Ylide sulfonium->ylide Base (e.g., Et₃N) rearranged [2,3]-Sigmatropic Rearrangement Product ylide->rearranged [2,3]-Sigmatropic Rearrangement product 3-Thioalkyl Indole rearranged->product Cyclization caption Generalized workflow of the Gassman Indole Synthesis. Reissert_Indole_Synthesis nitrotoluene o-Nitrotoluene Derivative pyruvate o-Nitrophenylpyruvate nitrotoluene->pyruvate Base (e.g., KOEt) oxalate Diethyl Oxalate oxalate->pyruvate Base (e.g., KOEt) product Indole-2-carboxylate pyruvate->product Reductive Cyclization (e.g., Zn/AcOH) caption Generalized workflow of the Reissert Indole Synthesis.

Caption: Generalized workflow of the Reissert Indole Synthesis.

Representative Experimental Protocol (General Procedure)
  • Condensation: React the appropriately substituted o-nitrotoluene with diethyl oxalate in the presence of a strong base like potassium ethoxide in an anhydrous solvent.

  • Reductive Cyclization: The resulting ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization. This can be achieved using various reducing agents, such as zinc dust in acetic acid or catalytic hydrogenation (e.g., H₂/Pd-C), to afford the desired indole-2-carboxylate.

Comparison of Synthetic Routes

FeatureJapp-Klingemann/Fischer Indole SynthesisGassman Indole SynthesisReissert Indole Synthesis
Starting Materials Substituted aniline, β-ketoesterSubstituted aniline, α-keto-thioetherSubstituted o-nitrotoluene, diethyl oxalate
Key Intermediates ArylhydrazoneSulfonium ylideo-Nitrophenylpyruvate
Reaction Conditions Diazotization at low temp., acidic refluxLow temperature, basic conditionsStrong base, reductive conditions
Key Advantages Well-established, versatile, good yieldsOne-pot, convergentUtilizes readily available starting materials
Potential Drawbacks Multi-step, requires careful pH controlUse of odorous thioethers, sometimes requires desulfurizationCan have issues with regioselectivity, sometimes harsh conditions
Reported Yield 51% for the target molecule [7]Varies depending on substrateVaries depending on substrate

Trustworthiness and Validation of Experimental Data

The characterization data provided for the Japp-Klingemann/Fischer indole synthesis route serves as a crucial validation of the product's identity and purity. For a comprehensive validation, a combination of spectroscopic techniques is essential:

  • ¹H NMR Spectroscopy: Confirms the proton environment in the molecule, including the number of protons, their chemical shifts, and their coupling patterns. The reported data for ethyl 3,5-dimethyl-1H-indole-2-carboxylate is consistent with the expected structure.

  • ¹³C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule. For the target compound, one would expect to see distinct signals for the two methyl groups, the ethyl ester carbons, and the carbons of the indole ring system.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. The reported spectrum shows characteristic peaks for the N-H stretch of the indole, C-H stretches, and the C=O stretch of the ester.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. A high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition.

Conclusion

The synthesis of ethyl 3,5-dimethyl-1H-indole-2-carboxylate can be effectively achieved through the Japp-Klingemann reaction followed by Fischer indole synthesis, a method for which a detailed and validated experimental protocol exists. While alternative methods like the Gassman and Reissert syntheses offer different strategic approaches and may be advantageous for certain substituted indoles, their direct applicability and efficiency for this specific target require further experimental investigation. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific substitution patterns required for the final product. This guide provides the foundational knowledge and experimental details to enable researchers to make an informed decision for the synthesis of this valuable indole derivative.

References

  • Gassman, P. G.; van Bergen, T. J. Org. Synth.1973, 53, 72.
  • Fischer, E.; Jourdan, F. Ber. Dtsch. Chem. Ges.1883, 16, 2241.
  • Japp, F. R.; Klingemann, F. Ber. Dtsch. Chem. Ges.1888, 21, 549.
  • Gassman, P. G. et al.J. Am. Chem. Soc.1974, 96, 5495-5507.
  • Wikipedia. Fischer indole synthesis. Available from: [Link]

  • Hughes, D. L. Org. React.1991, 40, 41-390.
  • Reissert, A. Ber. Dtsch. Chem. Ges.1897, 30, 1030-1053.
  • SynArchive. Gassman Indole Synthesis. Available from: [Link]

  • chemeurope.com. Japp-Klingemann reaction. Available from: [Link]

  • Wikipedia. Japp–Klingemann reaction. Available from: [Link]

  • Alang, G. et al.
  • NIST. 1H-Indole-2-carboxylic acid, ethyl ester. Available from: [Link]

  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available from: [Link]

  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available from: [Link]

  • ResearchGate. Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Available from: [Link]

  • PubChem. Ethyl indole-2-carboxylate. Available from: [Link]

  • Chavan, R. S. et al.Der Pharma Chemica2011, 3, 266-274.

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Purity of Ethyl 3,5-Dimethyl-1H-indole-2-carboxylate from Different Suppliers

Introduction: The Critical Role of Starting Material Purity Ethyl 3,5-dimethyl-1H-indole-2-carboxylate is a versatile heterocyclic building block in medicinal chemistry and drug development. Its substituted indole core i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Starting Material Purity

Ethyl 3,5-dimethyl-1H-indole-2-carboxylate is a versatile heterocyclic building block in medicinal chemistry and drug development. Its substituted indole core is a privileged scaffold found in numerous pharmacologically active agents. The purity of this starting material is not a trivial specification; it is the bedrock upon which the success of a multi-step synthesis, the validity of biological screening results, and the safety profile of a final active pharmaceutical ingredient (API) are built. Even seemingly minor impurities can introduce downstream complications, including the formation of novel, uncharacterized, and potentially toxic by-products.

This guide provides a comprehensive, multi-faceted analytical workflow for researchers and drug development professionals to rigorously assess and compare the purity of ethyl 3,5-dimethyl-1H-indole-2-carboxylate sourced from different suppliers. We will move beyond a simple percentage purity value, explaining the causality behind each experimental choice to build a self-validating system for confident supplier qualification. Our approach is grounded in established regulatory principles, such as those outlined by the International Council for Harmonisation (ICH) guidelines on impurities in new drug substances.[1][2][3]

Understanding the Impurity Profile: What to Look For and Why

Effective purity assessment begins with understanding the potential impurities that may be present. These are typically process-related and can arise from the synthetic route used by the manufacturer.[2][4] The most common method for this scaffold is the Fischer indole synthesis.

Knowledge of the synthesis pathway allows us to anticipate likely impurities:

  • Starting Materials: Unreacted 4-methylphenylhydrazine or ethyl 2-methylacetoacetate.

  • Regioisomers: Improper cyclization could lead to the formation of other dimethyl-substituted indole isomers.

  • By-products: Side reactions, such as intermolecular condensation or incomplete cyclization, can generate various related substances.

  • Degradation Products: Indoles can be susceptible to oxidation, often leading to colored impurities.[5]

G cluster_main Target Molecule cluster_impurities Potential Process-Related Impurities Target Ethyl 3,5-dimethyl- 1H-indole-2-carboxylate SM1 4-methylphenylhydrazine (Starting Material) SM2 Ethyl 2-methylacetoacetate (Starting Material) Regioisomer Regioisomeric Indole (e.g., ethyl 4,6-dimethyl) Oxidation Oxidized Indole (Degradation)

Caption: Potential impurities related to the target molecule.

A Multi-Modal Analytical Workflow for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a sample's purity. A robust assessment relies on an orthogonal approach, where different methods provide complementary information. Our workflow integrates a primary quantitative method with essential confirmatory techniques.

Caption: Orthogonal workflow for supplier purity assessment.

Primary Purity Assessment: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity determination of non-volatile organic compounds.[6] A reversed-phase method provides high-resolution separation of the main compound from closely related impurities.

Causality of Method Design:

  • Reversed-Phase (C18 Column): The nonpolar stationary phase is ideal for retaining and separating the aromatic indole scaffold and its potential impurities based on differences in hydrophobicity.

  • Gradient Elution: A gradient of a weak solvent (water) and a strong solvent (acetonitrile) is employed. This is crucial because it allows for the elution of both more polar and less polar impurities within a reasonable timeframe, which might be missed in an isocratic run.

  • Acidified Mobile Phase: A small amount of acid (e.g., 0.1% formic acid) is added to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks and improved reproducibility.

  • UV Detection: The indole ring system contains a strong chromophore, making UV detection highly sensitive. A Diode Array Detector (DAD) is preferred as it can collect spectra across a range of wavelengths, helping to distinguish between impurities and assess peak purity.

Experimental Protocol: RP-HPLC
  • Instrumentation & Column:

    • HPLC System with a quaternary pump, autosampler, column oven, and DAD.

    • Analytical Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Reagents and Sample Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

    • Sample Diluent: 50:50 Acetonitrile/Water.

    • Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a concentration of ~0.5 mg/mL.

    • Sample Preparation: Prepare samples from each supplier at the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 220 nm and 280 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 40
      20.0 95
      25.0 95
      25.1 40

      | 30.0 | 40 |

  • System Suitability Test (SST):

    • Before analyzing samples, perform five replicate injections of the standard solution.

    • Acceptance Criteria (per USP <621>): [7][8][9]

      • Tailing Factor: ≤ 2.0 for the main peak.

      • Precision (%RSD): ≤ 1.0% for the peak area.

    • Rationale: The SST ensures the chromatographic system is operating with adequate precision, efficiency, and peak shape to generate trustworthy data.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Report any individual impurity present at a level ≥ 0.10%, in accordance with ICH Q3A guidelines.[3][10]

Confirmatory & Complementary Analyses

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is essential for identifying volatile organic impurities and, crucially, residual solvents from the manufacturing process.[11][12]

Causality of Method Design:

  • Headspace Sampling: This technique is used for residual solvent analysis. The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC. This avoids contaminating the instrument with the non-volatile main compound.

  • Mass Spectrometry Detection: MS provides mass-to-charge ratio data, which allows for the positive identification of unknown volatile impurities and solvents by comparing their fragmentation patterns to established libraries (e.g., NIST).

Experimental Protocol: Headspace GC-MS for Residual Solvents
  • Instrumentation:

    • GC-MS system with a headspace autosampler.

    • Column: DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethylpolysiloxane).

  • Sample Preparation:

    • Accurately weigh ~100 mg of the sample into a headspace vial.

    • Add 1 mL of a suitable high-boiling-point solvent (e.g., DMSO).

  • GC-MS Conditions:

    • Headspace: Vial Equilibration Temp: 80 °C; Equilibration Time: 15 min.

    • GC: Inlet Temp: 250 °C; Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min.

    • MS: Ion Source Temp: 230 °C; Scan Range: 35-350 amu.

  • Data Analysis:

    • Identify solvent peaks by retention time and library matching of their mass spectra.

    • Quantify against a standard containing known amounts of expected solvents.

B. ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides an unparalleled level of structural detail and serves as a definitive identity test.[13][14] It can also be used for quantitative purposes (qNMR) and to detect impurities that have a different proton signature from the main compound.

Causality of Method Design:

  • ¹H NMR: This experiment observes the hydrogen atoms in the molecule, providing information on the chemical environment, connectivity, and relative number of each type of proton.

  • High-Field Magnet (e.g., 400 MHz or higher): Provides better signal dispersion, making it easier to resolve overlapping peaks and identify minor impurities.

Experimental Protocol: ¹H NMR
  • Sample Preparation:

    • Dissolve ~10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher NMR spectrometer.

  • Data Analysis:

    • Identity Confirmation: Compare the observed chemical shifts, multiplicities, and integrations to the known spectrum of ethyl 3,5-dimethyl-1H-indole-2-carboxylate.

    • Purity Assessment: Look for small, unassigned peaks. The integration of these peaks relative to the main compound's peaks can give a molar percentage estimate of impurities, provided they are structurally distinct.

Comparative Data Summary

Once all tests are complete, the data should be consolidated into a clear, comparative table. This allows for an objective, side-by-side evaluation of each supplier.

ParameterSupplier ASupplier BSupplier C
Appearance White crystalline solidOff-white powderWhite crystalline solid
Purity by HPLC (Area %) 99.85%98.90%99.55%
Largest Unidentified Impurity (HPLC) 0.08%0.45% at RRT 1.150.15% at RRT 0.85
Total Impurities (HPLC) 0.15%1.10%0.45%
¹H NMR Conforms to structureConforms, minor unidentified peaksConforms to structure
Residual Solvents (GC-MS) Toluene: 50 ppmToluene: 650 ppm; Heptane: 250 ppmNot Detected (<10 ppm)
Recommendation Excellent. Meets all typical criteria.Poor. High total impurities and residual solvents.Good. Acceptable purity, but contains a specified impurity >0.1%.

Interpretation:

  • Supplier A demonstrates the highest quality, with high purity and negligible solvent content.

  • Supplier B is clearly inferior. The total impurity level is high, and the residual toluene level may exceed ICH limits for many applications.

  • Supplier C provides material of good quality, but the presence of a specified impurity over the 0.1% identification threshold warrants further investigation or setting as a specification if the material is to be used.[1][3]

Conclusion and Best Practices

A thorough assessment of starting material purity is a critical, value-adding activity in any research or development setting. Simply relying on a supplier's Certificate of Analysis is insufficient for critical applications. By employing a multi-modal workflow grounded in sound analytical principles, scientists can confidently qualify suppliers, mitigate risks in downstream processes, and ensure the integrity and reproducibility of their work.

Key Best Practices:

  • Always use an orthogonal analytical approach. Do not rely on a single method.

  • Validate your analytical system before use. System suitability tests are non-negotiable.

  • Understand the process to anticipate impurities. This allows for more targeted analytical method development.

  • Adhere to regulatory guidelines like ICH Q3A for reporting, identification, and qualification thresholds.[1][2][10]

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link][7][15]

  • Title: ICH Q3A(R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link][1][10]

  • Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investigation URL: [Link][2]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link][9]

  • Title: ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link][3]

  • Title: ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances Source: IKEV URL: [Link][4]

  • Title: Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate Source: MDPI URL: [Link][13]

  • Title: What do common indole impurities look like? Source: ResearchGate URL: [Link][5]

  • Title: Ethyl 1H-indole-2-carboxylate (¹H NMR Data) Source: Scribd URL: [Link][14]

  • Title: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus Source: Herba Polonica URL: [Link][11]

  • Title: Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates Source: PubMed URL: [Link][12]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3,5-dimethyl-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ethyl 3,5-dimethyl-1H-indole-2-carboxylate
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